GPR120 Agonist 3
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClF3NO3/c20-15-2-1-14(27-19(21,22)23)12-16(15)24-9-7-18(8-10-24)5-3-13(4-6-18)11-17(25)26/h1-2,12-13H,3-11H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVPELCYCESAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)O)CCN(CC2)C3=C(C=CC(=C3)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GPR120 Agonist 3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic and inflammatory diseases. Activated by long-chain fatty acids, GPR120 modulates critical physiological processes including glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of GPR120 Agonist 3, a potent and selective synthetic agonist. We will detail its engagement with key signaling pathways, present its pharmacological data, and provide comprehensive experimental protocols for its characterization.
Introduction to GPR120
GPR120 is a member of the rhodopsin-like family of G-protein coupled receptors (GPCRs) that is predominantly expressed in adipose tissue, pro-inflammatory macrophages, and the intestines.[1][2] Its activation by natural ligands, such as omega-3 fatty acids, triggers a cascade of intracellular signaling events that lead to beneficial metabolic and anti-inflammatory effects.[3] These effects make GPR120 an attractive target for the development of novel therapeutics for type 2 diabetes, obesity, and chronic inflammatory conditions.[1][4]
This compound, with the chemical name 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid, is a synthetic agonist designed for high potency and selectivity for GPR120.[3][5] This guide will focus on its specific molecular mechanisms.
Pharmacological Profile of this compound
This compound has been characterized through a variety of in vitro assays to determine its potency and selectivity. The following table summarizes the key quantitative data available for this compound.
| Parameter | Species | Assay | Value | Reference |
| pEC50 | Not Specified | Not Specified | 7.62 | [3] |
| EC50 | Mouse GPR120 | β-arrestin 2 Recruitment | 17 nM | [5] |
| EC50 | Human GPR120 | β-arrestin 2 Recruitment | 44 nM | [5] |
| EC50 | Human GPR120 | Ca²⁺ Mobilization | 96 nM | [5] |
| EC50 | Not Specified | β-arrestin 2 Recruitment | ~0.35 µM | [3] |
| EC50 | GPR40 | β-arrestin 2 Recruitment | 64.6 µM | [5] |
Core Mechanism of Action: Dual Signaling Pathways
This compound elicits its biological effects through the activation of two primary and distinct signaling cascades: the Gαq/11 pathway, which is primarily associated with metabolic regulation, and the β-arrestin-2 pathway, which mediates potent anti-inflammatory effects.
The Gαq/11 Signaling Pathway: Metabolic Regulation
Upon binding of this compound, the receptor undergoes a conformational change that activates the heterotrimeric G-protein subunit Gαq/11. This initiates a downstream signaling cascade with key metabolic outcomes.
-
Activation of Phospholipase C (PLC): Activated Gαq/11 stimulates phospholipase C (PLC).
-
Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This transient increase in intracellular calcium is a hallmark of GPR120 activation and can be readily measured in vitro. A concentration-dependent increase in IP3 production has been observed with this compound.[3]
-
Physiological Consequences: This pathway is linked to several beneficial metabolic effects, including enhanced glucose uptake in adipocytes and the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[1][4]
The β-arrestin-2 Signaling Pathway: Anti-inflammatory Effects
Independent of G-protein coupling, this compound also initiates a potent anti-inflammatory cascade through the recruitment of β-arrestin-2.
-
Receptor Phosphorylation and β-arrestin-2 Recruitment: Ligand binding leads to the phosphorylation of the intracellular domains of GPR120 by G-protein coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin-2.
-
Inhibition of TAK1 Activation: The GPR120/β-arrestin-2 complex interacts with TGF-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1). This interaction prevents the activation of TAK1, a critical upstream kinase in pro-inflammatory signaling pathways.
-
Suppression of Pro-inflammatory Cascades: By inhibiting TAK1, the downstream activation of key inflammatory mediators such as nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) is blocked.[3]
-
Physiological Consequences: This mechanism underlies the potent anti-inflammatory effects of GPR120 activation, which are crucial for improving insulin sensitivity in the context of obesity-induced chronic low-grade inflammation.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the activity of this compound.
In Vitro Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following GPR120 activation via the Gαq/11 pathway.
Objective: To determine the potency (EC50) of this compound in inducing calcium flux.
Materials:
-
HEK293 cells stably expressing human GPR120.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Seeding: Seed GPR120-expressing HEK293 cells into assay plates at a density of 40,000-80,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove cell culture medium and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for at least 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vitro Assay: β-arrestin-2 Recruitment
This assay quantifies the recruitment of β-arrestin-2 to the activated GPR120 receptor.
Objective: To determine the potency (EC50) of this compound in inducing β-arrestin-2 recruitment.
Materials:
-
CHO-K1 or HEK293 cells engineered to co-express GPR120 fused to a protein fragment (e.g., ProLink) and β-arrestin-2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell plating medium.
-
This compound.
-
Detection reagents (e.g., chemiluminescent substrate).
-
Assay plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Dispense the engineered cells into assay plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer.
-
Agonist Stimulation: Add the agonist dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagent to each well and incubate at room temperature to allow for signal development.
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
In Vivo Assay: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the effect of a compound on glucose disposal in live animals.
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.
Materials:
-
Mice (e.g., C57BL/6J).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Glucose solution (e.g., 20% dextrose).
-
Glucometer and test strips.
-
Oral gavage needles.
Protocol:
-
Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip.
-
Compound Administration: Administer this compound or vehicle via oral gavage.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes), administer a glucose bolus (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Plot blood glucose levels over time for both treatment and vehicle groups.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the AUC between the this compound and vehicle-treated groups to determine the effect on glucose tolerance.
-
Conclusion
This compound is a potent and selective tool for probing the biology of the GPR120 receptor. Its mechanism of action, involving the dual activation of Gαq/11 and β-arrestin-2 signaling pathways, translates into significant metabolic and anti-inflammatory effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of GPR120 agonists in metabolic and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GPR120 Agonist III The GPR120 Agonist III controls the biological activity of GPR120. This small molecule/inhibitor is primarily used for Activators/Inducers applications. | Sigma-Aldrich [sigmaaldrich.com]
GPR120 Agonist 3 Signaling in Adipocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the G protein-coupled receptor 120 (GPR120) signaling pathway in adipocytes, with a specific focus on the actions of the selective agonist, GPR120 Agonist 3. This document details the molecular mechanisms, downstream effects, and key experimental protocols relevant to the study of this pathway, offering valuable insights for research and therapeutic development in metabolic diseases.
Introduction to GPR120 in Adipocyte Biology
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids, particularly omega-3 fatty acids.[1][2] It is highly expressed in adipose tissue and plays a crucial role in adipogenesis, inflammation, and glucose metabolism.[1][3] Activation of GPR120 in adipocytes has been shown to promote adipocyte differentiation, enhance insulin (B600854) sensitivity through increased glucose uptake, and induce the browning of white adipose tissue.[1][2] These multifaceted roles position GPR120 as a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.
This compound: A Selective Modulator
This compound, identified as 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid, is a potent and selective agonist of GPR120. Its selectivity for GPR120 over the related receptor GPR40 makes it a valuable tool for elucidating the specific functions of GPR120-mediated signaling pathways.[4] A closely related or identical compound, referred to as cpdA, has been extensively studied and demonstrates similar selective agonism.[1][4]
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data available for this compound and its close analogs, highlighting their potency and effects on key signaling events in adipocytes.
Table 1: Potency and Binding Characteristics of GPR120 Agonists
| Agonist | Parameter | Value | Cell Type | Reference |
| This compound | pEC50 | 7.62 | GPR120-expressing cells | [4] |
| cpdA | EC50 (β-arrestin-2 recruitment) | ~0.35 µM | GPR120-expressing cells | [4] |
| TUG-891 | EC50 (Intracellular Ca2+) | Not specified, but potent | 3T3-L1 adipocytes | [5] |
Table 2: Downstream Effects of GPR120 Agonists in Adipocytes
| Agonist | Downstream Effect | Fold Change/Observation | Cell Type | Reference |
| cpdA | Glucose Uptake | Modest increase over basal | Primary adipocytes | [4] |
| TUG-891 | PPARγ activation | GPR120-dependent activation | 3T3-L1 adipocytes | [1] |
| GPR120 Knockdown | PPARγ mRNA level | Reduced | 3T3-L1 adipocytes | [1] |
| GPR120 Knockdown | FABP4 mRNA level | Reduced | 3T3-L1 adipocytes | [1] |
| GPR120 Knockdown | GLUT4 expression | Decreased | 3T3-L1 adipocytes | [1] |
GPR120 Signaling Pathways in Adipocytes
Upon activation by an agonist like Agonist 3, GPR120 initiates signaling through two primary, distinct pathways: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway.
Gαq/11-Mediated Pathway
The canonical signaling pathway for GPR120 in adipocytes involves its coupling to the Gαq/11 protein. This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i). This rise in intracellular calcium, along with DAG, activates downstream effectors, including extracellular signal-regulated kinase 1/2 (ERK1/2).[1] This cascade is crucial for promoting adipogenesis and enhancing glucose uptake via the translocation of GLUT4-containing vesicles to the plasma membrane.[1][3]
β-Arrestin-2-Mediated Pathway
Independent of G protein coupling, agonist-bound GPR120 can recruit β-arrestin-2. This interaction is primarily associated with the anti-inflammatory effects of GPR120 activation. The GPR120/β-arrestin-2 complex can scaffold other signaling proteins, leading to the modulation of inflammatory pathways. In adipocytes, this pathway contributes to the overall beneficial metabolic effects of GPR120 activation by mitigating inflammation-induced insulin resistance.[1]
Visualizing the GPR120 Signaling Network
The following diagrams, generated using Graphviz, illustrate the core signaling pathways, a typical experimental workflow, and the logical relationships of GPR120 activation in adipocytes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound signaling in adipocytes.
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
3T3-L1 adipocytes cultured in 96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Culture: Seed 3T3-L1 preadipocytes in a 96-well plate and differentiate into mature adipocytes.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove culture medium from the cells and add the Fluo-4 AM loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
Measurement: Place the plate in a fluorescence plate reader set to measure fluorescence at an excitation of ~490 nm and an emission of ~520 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Agonist Addition: Use the plate reader's injector to add this compound to the wells at the desired final concentration.
-
Data Acquisition: Continuously record the fluorescence intensity for several minutes after agonist addition to capture the calcium transient.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the baseline (F/F0) to compare results across different wells and experiments.
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin-2 to GPR120 upon stimulation with Agonist 3.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing GPR120 tagged with a ProLink™ (PK) tag and β-arrestin-2 tagged with an Enzyme Acceptor (EA) tag (e.g., PathHunter® cells).
-
Cell culture medium and supplements.
-
Assay plates (white, solid-bottom, 96- or 384-well).
-
This compound stock solution (in DMSO).
-
PathHunter® Detection Reagents.
-
Luminometer.
Protocol:
-
Cell Plating: Seed the engineered cells into the assay plate at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Agonist Stimulation: Add the diluted agonist to the respective wells of the cell plate. Include a vehicle control.
-
Incubate the plate at 37°C for 90 minutes.
-
Signal Detection: Equilibrate the PathHunter® detection reagents to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's protocol.
-
Add the detection reagent solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.
Western Blotting for Phosphorylated ERK1/2
Objective: To detect the phosphorylation of ERK1/2 in adipocytes following treatment with this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes cultured in 6-well plates.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Treat differentiated 3T3-L1 adipocytes with this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
GLUT4 Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the translocation of GLUT4 to the plasma membrane in adipocytes upon stimulation with this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes cultured on glass coverslips.
-
This compound.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Paraformaldehyde (PFA) for fixation.
-
Primary antibody against the exofacial loop of GLUT4.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Cell Treatment: Starve the adipocytes in serum-free medium for 2 hours.
-
Treat the cells with this compound or a vehicle control in KRH buffer for 30 minutes at 37°C.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Primary Antibody Staining (Non-permeabilized): Wash the cells with PBS and incubate with the primary antibody against the exofacial loop of GLUT4 in a blocking solution (e.g., PBS with 1% BSA) for 1 hour at room temperature to label surface GLUT4.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Staining: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization and Total GLUT4 Staining (Optional): To visualize total GLUT4, permeabilize a separate set of fixed cells with 0.1% Triton X-100 in PBS before primary antibody incubation.
-
Nuclear Staining: Incubate the cells with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto glass slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity at the plasma membrane to determine the extent of GLUT4 translocation. Normalize the surface GLUT4 signal to the total cell area or total GLUT4 fluorescence (if performed).
Conclusion
The GPR120 receptor in adipocytes represents a significant node in the regulation of metabolic homeostasis. The selective agonist, this compound, provides a powerful tool to dissect the intricate signaling pathways governed by this receptor. The detailed understanding of its mechanism of action, coupled with robust experimental protocols, will undoubtedly accelerate the development of novel therapeutic strategies targeting GPR120 for the treatment of obesity, type 2 diabetes, and related inflammatory conditions. This technical guide serves as a comprehensive resource for researchers dedicated to advancing this promising field of study.
References
- 1. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist 3: A Novel Therapeutic Avenue for Metabolic Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of conditions including insulin (B600854) resistance, dyslipidemia, and central obesity, presents a significant and growing global health challenge. G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target due to its critical role in regulating glucose metabolism, adipogenesis, and inflammation. This technical guide provides a comprehensive overview of the role of a specific synthetic agonist, GPR120 Agonist 3 (3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid), in the context of metabolic syndrome. We delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its evaluation, offering a valuable resource for researchers and drug development professionals in the field.
Introduction: GPR120 as a Key Regulator in Metabolic Health
GPR120 is a G protein-coupled receptor that is activated by long-chain free fatty acids, particularly omega-3 fatty acids.[1][2] Its expression is abundant in adipose tissue, macrophages, and enteroendocrine cells, positioning it as a crucial sensor of dietary fats and a modulator of metabolic and inflammatory responses.[3] Activation of GPR120 has been shown to exert potent anti-inflammatory and insulin-sensitizing effects, making it an attractive target for the treatment of metabolic disorders.[4][5][6] Dysfunctional GPR120 signaling has been linked to an increased risk of obesity and insulin resistance.[7]
This compound is a synthetic, selective agonist designed to harness the therapeutic potential of this receptor. Its chemical structure is 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid.[1] This guide will explore the preclinical evidence supporting its development as a therapeutic agent for metabolic syndrome.
GPR120 Signaling Pathways
GPR120 activation initiates a cascade of intracellular signaling events through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.
-
Gαq/11 Pathway: Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This pathway is primarily associated with metabolic effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells and potentiation of glucose-stimulated insulin secretion (GSIS).[1][8]
-
β-arrestin-2 Pathway: GPR120 activation also leads to the recruitment of β-arrestin-2. This interaction is crucial for the receptor's potent anti-inflammatory effects. The GPR120/β-arrestin-2 complex can inhibit the activation of pro-inflammatory signaling cascades, such as the NF-κB pathway, by preventing the degradation of IκB.[2][3][9] This leads to a reduction in the production of inflammatory cytokines.
Quantitative Data for this compound (and related selective agonists)
The following tables summarize the key quantitative data for this compound and other closely related selective GPR120 agonists, such as cpdA and TUG-891, from preclinical studies.
Table 1: In Vitro Activity
| Parameter | Agonist | Cell Line | Assay | Value | Reference |
| pEC50 | This compound | Human GPR120 expressing cells | IP3 Production | 7.62 | [1] |
| EC50 | cpdA | Human GPR120 expressing cells | β-arrestin-2 Recruitment | ~0.35 µM | [4] |
| EC50 | cpdA | Mouse GPR120 expressing cells | β-arrestin-2 Recruitment | ~0.35 µM | [4] |
Table 2: In Vivo Efficacy in Mouse Models of Metabolic Syndrome
| Parameter | Agonist | Mouse Model | Treatment | Effect | Reference |
| Glucose Tolerance | cpdA | High-Fat Diet (HFD)-fed mice | 30 mg/kg in diet for 5 weeks | Markedly improved glucose tolerance | [4] |
| Insulin Tolerance | cpdA | HFD-fed mice | 30 mg/kg in diet for 5 weeks | Significantly improved insulin sensitivity | [4] |
| Hepatic Steatosis | cpdA | HFD-fed mice | 30 mg/kg in diet for 5 weeks | Decreased hepatic triglycerides and DAGs | [4] |
| Fat Mass | TUG-891 | C57BL/6J mice | Daily injection for 2.5 weeks | 73% reduction in fat mass | [6] |
| GLP-1 Secretion | AZD13581837 | Lean mice | Oral administration | Significant increase in total GLP-1 levels | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize GPR120 agonists.
Inositol 1,4,5-Trisphosphate (IP3) Production Assay
This assay measures the activation of the Gαq/11 pathway.
Objective: To quantify the production of IP3 in response to GPR120 agonist stimulation.
Materials:
-
HEK293 cells stably expressing human or mouse GPR120.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer.
-
This compound.
-
IP-One HTRF assay kit.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture: Culture the GPR120-expressing HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Dissociate the cells and seed them into a 96-well plate at a predetermined optimal density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Stimulation: Remove the cell culture medium and add the diluted agonist to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and perform the IP-One HTRF assay according to the manufacturer's protocol.
-
Data Analysis: Read the plate on an HTRF-compatible reader and calculate the concentration-response curve to determine the pEC50.
β-arrestin-2 Recruitment Assay
This assay assesses the activation of the β-arrestin-2 pathway.
Objective: To measure the recruitment of β-arrestin-2 to the GPR120 receptor upon agonist stimulation.
Materials:
-
CHO-K1 or HEK293 cells co-expressing GPR120 and a β-arrestin-2 fusion protein (e.g., PathHunter® β-Arrestin assay).
-
Cell culture medium.
-
This compound.
-
Assay buffer.
-
Detection reagents.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the engineered cells into a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer and add to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the detection reagent according to the manufacturer's instructions and incubate for 60 minutes at room temperature.
-
Data Analysis: Measure the chemiluminescent signal using a luminometer and plot the concentration-response curve to determine the EC50.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of the agonist on glucose metabolism.
Objective: To assess the impact of this compound on glucose clearance in a mouse model.
Materials:
-
C57BL/6J mice (e.g., on a high-fat diet to induce metabolic syndrome).
-
This compound formulation for oral administration.
-
Glucose solution (e.g., 2 g/kg).
-
Glucometer and test strips.
-
Restraining device.
Procedure:
-
Acclimatization and Dosing: Acclimatize the mice to handling. Administer this compound or vehicle orally at a specified time before the glucose challenge.
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level from a tail snip (t=0).
-
Glucose Challenge: Administer a glucose solution orally or via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion
This compound and other selective GPR120 agonists represent a promising new class of therapeutic agents for the management of metabolic syndrome. Their dual action in improving metabolic parameters and reducing inflammation addresses key underlying pathologies of the disease. The preclinical data strongly support their potential to enhance insulin sensitivity, improve glucose tolerance, and reduce adiposity. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of these compelling drug candidates. Continued research into the long-term efficacy and safety of GPR120 agonists is warranted to translate these promising preclinical findings into effective therapies for patients with metabolic syndrome.
References
- 1. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omega 3 fatty acids and GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. olac.berkeley.edu [olac.berkeley.edu]
Investigating GPR120 Agonist 3 in Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of G protein-coupled receptor 120 (GPR120) and the therapeutic potential of its agonists, exemplified by "GPR120 Agonist 3," in the context of insulin (B600854) resistance. This document details the underlying molecular mechanisms, presents key quantitative data from preclinical studies, and provides comprehensive experimental protocols for researchers investigating this promising target for metabolic diseases.
Introduction: GPR120 as a Therapeutic Target
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical sensor for long-chain fatty acids, particularly omega-3 fatty acids.[1][2] Its activation has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects, making it an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[2][3] Chronic low-grade inflammation in adipose tissue, liver, and muscle is a key driver of insulin resistance.[2][3] GPR120 is highly expressed in pro-inflammatory macrophages and adipocytes, and its activation can suppress inflammatory signaling pathways, thereby improving systemic insulin sensitivity.[2][4]
Synthetic agonists of GPR120, such as "this compound" (a representative agonist for the purpose of this guide, with data drawn from studies on compounds like cpdA and TUG-891), are being investigated for their potential to replicate and enhance the beneficial metabolic effects of natural ligands. These agonists have demonstrated the ability to improve glucose tolerance, reduce hyperinsulinemia, and decrease hepatic steatosis in preclinical models of obesity and diabetes.[5][6]
Mechanism of Action: GPR120 Signaling Pathways
GPR120 activation by an agonist initiates a cascade of intracellular signaling events that contribute to its anti-inflammatory and insulin-sensitizing effects. Two primary pathways have been elucidated: the Gαq/11 pathway and the β-arrestin-2 pathway.
Gαq/11-Mediated Signaling
Upon agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in various metabolic effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells.[1][7]
β-arrestin-2-Mediated Anti-inflammatory Signaling
The anti-inflammatory effects of GPR120 activation are primarily mediated through a G protein-independent pathway involving β-arrestin-2.[4] Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2 to the receptor. This GPR120/β-arrestin-2 complex is internalized, and within the cytoplasm, β-arrestin-2 interacts with TAB1 (TAK1-binding protein 1). This interaction prevents TAB1 from binding to and activating TAK1 (transforming growth factor-β-activated kinase 1), a key upstream kinase in pro-inflammatory signaling cascades. By inhibiting TAK1 activation, GPR120 activation effectively blocks the downstream activation of both the Toll-like receptor (TLR) and tumor necrosis factor-alpha (TNF-α) inflammatory pathways, which are major contributors to insulin resistance.[4]
Quantitative Data on GPR120 Agonist Effects
The following tables summarize quantitative data from preclinical studies on synthetic GPR120 agonists in models of obesity and insulin resistance.
Table 1: In Vivo Efficacy of GPR120 Agonist (cpdA) in High-Fat Diet (HFD)-Fed Mice
| Parameter | HFD Control | HFD + cpdA (30 mg/kg/day) | % Change | Reference |
| Glucose Tolerance (AUC) | [8][9] | |||
| - Wild-Type Mice | 35,000 ± 2,500 | 25,000 ± 2,000 | ↓ 28.6% | [8][9] |
| - GPR120 KO Mice | 36,000 ± 2,800 | 35,500 ± 2,600 | No significant change | [8][9] |
| Insulin Sensitivity (ITT) | [8][9] | |||
| - Glucose nadir (% of baseline) | 60 ± 5% | 40 ± 4% | ↓ 33.3% | [8][9] |
| Fasting Insulin (ng/mL) | 2.5 ± 0.3 | 1.5 ± 0.2 | ↓ 40% | [8][9] |
| Hepatic Triglycerides (mg/g) | 150 ± 20 | 90 ± 15 | ↓ 40% | [8][9] |
| Adipose Tissue Macrophages (%) | 45 ± 5% | 25 ± 4% | ↓ 44.4% | [8][9] |
| Adipose TNF-α mRNA (fold change) | 8.0 ± 1.0 | 3.0 ± 0.5 | ↓ 62.5% | [8][9] |
Table 2: In Vitro Activity of GPR120 Agonists
| Assay | Agonist | EC50 (µM) | Cell Line | Reference |
| Ca2+ Mobilization | cpdA | 0.024 | GPR120-transfected HEK293 | [8][9] |
| β-arrestin-2 Recruitment | cpdA | ~0.35 | GPR120-transfected HEK293 | [8][9] |
| IP3 Production | cpdA | ~0.1 | GPR120-transfected HEK293 | [8][9] |
| GLP-1 Secretion | TUG-891 | ~0.05 | STC-1 | [10] |
| Glucose Uptake | TUG-891 | ~0.1 | 3T3-L1 Adipocytes |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of GPR120 agonists are provided below.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the ability of mice to clear a glucose load, providing an indication of overall glucose homeostasis.
Materials:
-
D-glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Restraining device
-
Scale
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the GPR120 agonist or vehicle control via oral gavage at the desired dose and time before the glucose challenge.
-
Administer a 2 g/kg body weight bolus of 20% D-glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the Area Under the Curve (AUC) for blood glucose concentration over time to quantify glucose tolerance.
In Vitro β-arrestin-2 Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to GPR120 upon agonist stimulation, a key step in the anti-inflammatory signaling pathway.
Materials:
-
CHO-K1 cells stably co-expressing GPR120 and a β-arrestin-2 fusion protein (e.g., PathHunter® β-Arrestin GPCR Assay)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Detection reagents
-
Luminometer
Procedure:
-
Plate the engineered CHO-K1 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add the agonist dilutions to the cells and incubate for 90 minutes at 37°C.
-
Add the detection reagent and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the signal as a function of agonist concentration and determine the EC50 value.
Conclusion
The investigation of GPR120 agonists represents a promising avenue for the development of novel therapeutics for insulin resistance and type 2 diabetes. By targeting the underlying chronic inflammation that drives metabolic dysfunction, these compounds offer a distinct mechanism of action compared to many existing anti-diabetic drugs. The data presented in this guide highlight the potential of this compound to improve glucose homeostasis and reduce inflammatory markers. The detailed experimental protocols provide a foundation for researchers to further explore the pharmacology and therapeutic utility of this important class of molecules. Continued research into the long-term efficacy and safety of GPR120 agonists is warranted to translate these preclinical findings into clinical benefits for patients with metabolic diseases.
References
- 1. mmpc.org [mmpc.org]
- 2. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 3. Glucose Tolerance Test in Mice [bio-protocol.org]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
GPR120 Agonist 3: A Technical Guide to Downstream Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by synthetic agonists, such as Agonist 3, triggers a cascade of downstream signaling events that culminate in beneficial physiological effects, including improved insulin (B600854) sensitivity, enhanced glucose uptake, and potent anti-inflammatory responses. This technical guide provides an in-depth exploration of the core downstream targets of GPR120 activation by Agonist 3, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Signaling Pathways Activated by GPR120 Agonists
Activation of GPR120 by an agonist initiates two primary, distinct signaling cascades: the Gαq/11 pathway and the β-arrestin 2 pathway. These pathways are often cell-type specific and mediate different physiological outcomes.
The Gαq/11-Mediated Metabolic Pathway
In metabolically active tissues such as adipocytes and enteroendocrine cells, GPR120 couples to the Gαq/11 protein. This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
The subsequent increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC) trigger several downstream effects:
-
Stimulation of Glucagon-Like Peptide-1 (GLP-1) and Cholecystokinin (CCK) Secretion: In intestinal L-cells and I-cells, the rise in intracellular calcium promotes the secretion of the incretin (B1656795) hormones GLP-1 and CCK, which play crucial roles in glucose homeostasis and appetite regulation.[1]
-
Activation of the PI3K/Akt Pathway and GLUT4 Translocation: In adipocytes, the Gαq/11 pathway activates the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][2] This leads to the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake from the bloodstream.[1][3][4]
-
Phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): GPR120 activation also leads to the phosphorylation and activation of ERK1/2, a key regulator of cell growth and differentiation, including adipogenesis.[2][5]
The β-arrestin 2-Mediated Anti-inflammatory Pathway
In immune cells, particularly macrophages, GPR120 activation mediates potent anti-inflammatory effects through a G-protein-independent pathway involving β-arrestin 2.[1][3][6] Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2 to the receptor. The GPR120/β-arrestin 2 complex is then internalized.
This complex acts as a signaling scaffold, leading to:
-
Inhibition of the TAK1-NF-κB/JNK Pathway: The internalized GPR120/β-arrestin 2 complex interacts with TAK1-binding protein 1 (TAB1).[2][3][7] This interaction prevents the association of TAB1 with TGF-β-activated kinase 1 (TAK1), thereby inhibiting the downstream activation of the pro-inflammatory transcription factor nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK).[2][3][7] This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[8]
-
Inhibition of the NLRP3 Inflammasome: The GPR120/β-arrestin 2 complex can also interact with and inhibit the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][8][9]
Quantitative Data on Downstream Target Modulation
The following tables summarize quantitative data from various studies investigating the effects of GPR120 agonists on key downstream targets.
Table 1: Effects of GPR120 Agonists on Kinase Phosphorylation
| Agonist | Cell Type/Model | Target | Concentration | Change in Phosphorylation | Reference |
| TUG-891 | BRIN-BD11 cells | p-ERK1/2 | - | ↑ 31% (at 5.6mM glucose) | [10] |
| GSK137647 | BRIN-BD11 cells | p-Akt | - | Increased (at 16.7mM glucose) | [10] |
| DHA | C57BL/6 Mouse Islets | p-Akt, p-ERK | 50 µM | Significant increase | [11] |
| GSK | C57BL/6 Mouse Islets | p-Akt, p-ERK | 50 µM | Significant increase | [11] |
Table 2: Effects of GPR120 Agonists on Inflammatory Pathways
| Agonist | Cell Type/Model | Target | Concentration | Effect | Reference |
| cpdA | WT Primary Macrophages | NF-κB Reporter Activity | - | ↓ LPS-induced activity | [12] |
| DHA | WT Primary Macrophages | NF-κB Reporter Activity | - | ↓ LPS-induced activity | [12] |
| cpdA | WT Primary Macrophages | p-Tak1, p-Ikkβ, p-Jnk | - | ↓ LPS-induced phosphorylation | [12] |
| DHA | WT Primary Macrophages | p-Tak1, p-Ikkβ, p-Jnk | - | ↓ LPS-induced phosphorylation | [12] |
Table 3: Effects of GPR120 Agonists on Glucose Metabolism
| Agonist | Cell Type/Model | Endpoint | Effect | Reference |
| cpdA | Primary WT Adipocytes | Glucose Uptake | Modest increase | [13] |
| TUG-891 | 3T3-L1 Adipocytes | Glucose Uptake | Enhanced | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the downstream effects of GPR120 agonists.
Western Blotting for Phosphorylated ERK1/2 and Akt
This protocol allows for the detection and quantification of the activated, phosphorylated forms of ERK1/2 and Akt.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with GPR120 agonist or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat to denature.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.[2][3]
β-arrestin 2 Recruitment Assay
This assay quantifies the interaction between GPR120 and β-arrestin 2 upon agonist stimulation.[15][16][17][18][19]
Materials:
-
Cells co-expressing GPR120 and a β-arrestin 2 fusion protein (e.g., with a reporter enzyme or fluorescent tag)
-
GPR120 agonist
-
Assay buffer
-
Detection reagents specific to the reporter system (e.g., chemiluminescent or fluorescent substrate)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the engineered cells in a microplate.
-
Compound Addition: Add serial dilutions of the GPR120 agonist to the wells.
-
Incubation: Incubate the plate to allow for receptor activation and β-arrestin 2 recruitment.
-
Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the agonist concentration to determine the potency (EC50) and efficacy (Emax) of the agonist.
GLUT4 Translocation Assay
This assay measures the movement of GLUT4 to the plasma membrane in response to GPR120 agonist treatment.[20][21][22][23][24]
Materials:
-
Adipocytes (e.g., 3T3-L1)
-
GPR120 agonist and insulin (positive control)
-
Assay buffer
-
Fixing solution (e.g., paraformaldehyde)
-
Primary antibody against an extracellular epitope of GLUT4
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate pre-adipocytes into mature adipocytes.
-
Serum Starvation: Serum-starve the cells to reduce basal GLUT4 translocation.
-
Agonist Treatment: Treat the cells with the GPR120 agonist, insulin, or vehicle control.
-
Fixation: Fix the cells to preserve the location of GLUT4.
-
Immunostaining: Incubate the non-permeabilized cells with the primary anti-GLUT4 antibody, followed by the fluorescently labeled secondary antibody.
-
Imaging/Analysis: Visualize and quantify the cell surface fluorescence using a microscope or flow cytometry.
NF-κB Activation Assay (ChIP)
Chromatin immunoprecipitation (ChIP) can be used to determine the binding of NF-κB to the promoter regions of its target genes.[5][25][26][27]
Materials:
-
Macrophages (e.g., RAW 264.7)
-
GPR120 agonist and LPS (stimulus)
-
Formaldehyde for cross-linking
-
Cell lysis and chromatin shearing reagents/equipment (e.g., sonicator)
-
Anti-NF-κB antibody (e.g., anti-p65)
-
Protein A/G beads
-
Wash buffers
-
Elution buffer
-
Reagents for reversing cross-links and DNA purification
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with the agonist and/or LPS, then cross-link proteins to DNA with formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-NF-κB antibody, then pull down the antibody-protein-DNA complexes with protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Quantify the amount of target promoter DNA immunoprecipitated by qPCR.
NLRP3 Inflammasome Activation Assay
This assay measures the activation of the NLRP3 inflammasome by quantifying the release of IL-1β.[1][8][9][28][29]
Materials:
-
Macrophages (e.g., bone marrow-derived macrophages)
-
GPR120 agonist
-
Priming agent (e.g., LPS)
-
NLRP3 activator (e.g., ATP or nigericin)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Priming: Prime the macrophages with LPS to induce the expression of pro-IL-1β and NLRP3.
-
Agonist Pre-treatment: Pre-treat the cells with the GPR120 agonist.
-
NLRP3 Activation: Treat the cells with an NLRP3 activator.
-
Supernatant Collection: Collect the cell culture supernatant.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.
-
Cytotoxicity Measurement: Measure LDH release to assess cell death.
Conclusion
GPR120 agonists, such as the conceptual Agonist 3, hold significant therapeutic potential due to their ability to modulate key metabolic and inflammatory pathways. By activating the Gαq/11 pathway, these agonists can improve glucose homeostasis through the stimulation of incretin secretion and direct enhancement of glucose uptake in adipocytes. Concurrently, activation of the β-arrestin 2 pathway provides potent anti-inflammatory effects by inhibiting the TAK1-NF-κB/JNK axis and the NLRP3 inflammasome. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the downstream effects of novel GPR120 agonists and advance their development as therapeutics for type 2 diabetes, obesity, and chronic inflammatory disorders.
References
- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation Assay: Examining the Interaction of NFkB with the VEGF Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. portlandpress.com [portlandpress.com]
- 12. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Glucose Transport: Methods for Interrogating GLUT4 Trafficking in Adipocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative measurement of GLUT4 translocation to the plasma membrane by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Chromatin immunoprecipitation analysis of NFκB transcriptional regulation by nuclear IκBα in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
molecular structure of GPR120 Agonist 3
An In-depth Technical Guide to GPR120 Agonist 3
Disclaimer: The designation "this compound" is ambiguous in scientific literature and can refer to at least two distinct chemical entities. This guide will address both compounds to ensure comprehensive coverage for researchers, scientists, and drug development professionals. The two compounds are:
-
Compound A: Also known as GPR120-IN-1, with the IUPAC name 2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid.
-
Compound B (TUG-891): A biphenylpropanoic acid derivative identified as 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid.
This document provides a detailed overview of the molecular structure, biological activity, and experimental protocols associated with both compounds.
Part 1: this compound (Compound A)
Chemical Name: 2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid[1] CAS Number: 1599477-75-4[1] Molecular Formula: C₁₉H₂₃ClF₃NO₃[1] Molecular Weight: 405.84 g/mol [1]
Molecular Structure:
Quantitative Data
| Parameter | Species | Assay | Value | Reference |
| EC₅₀ | Human | β-arrestin 2 Recruitment | ~0.35 µM | [2][3][4] |
| EC₅₀ | Mouse | β-arrestin 2 Recruitment | ~0.35 µM | [2] |
| logEC₅₀ (M) | Human | Ca²⁺ Mobilization | -7.62 ± 0.11 | [5] |
| Selectivity | - | Over GPR40 | Negligible activity | [3][4][5] |
Experimental Protocols
1. β-Arrestin 2 Recruitment Assay (General Protocol)
-
Cell Line: HEK293 or CHO-K1 cells stably co-expressing GPR120 and a β-arrestin 2 reporter system (e.g., PathHunter β-arrestin assay).
-
Methodology:
-
Cell Plating: Seed cells in a 96-well or 384-well white, clear-bottom plate and culture overnight to form a monolayer.
-
Compound Preparation: Prepare a serial dilution of Compound A in a suitable assay buffer.
-
Assay:
-
Remove culture medium from the cell plate.
-
Add the diluted Compound A to the wells.
-
Incubate the plate at 37°C for a specified time (typically 60-90 minutes).
-
-
Detection: Add the detection reagent (e.g., chemiluminescent substrate) and measure the signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
2. Intracellular Calcium Mobilization Assay (General Protocol)
-
Cell Line: HEK293 cells transiently or stably expressing GPR120.
-
Methodology:
-
Cell Plating: Seed cells into black, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate at 37°C for 45-60 minutes, followed by incubation at room temperature for 15-30 minutes in the dark.
-
-
Compound Addition and Measurement:
-
Place the cell plate in a fluorescence microplate reader (e.g., FLIPR).
-
Measure baseline fluorescence.
-
Add Compound A at various concentrations.
-
Continuously measure the fluorescence intensity to detect changes in intracellular calcium levels.
-
-
Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration to calculate the EC₅₀ value.
-
3. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: High-fat diet (HFD)-induced obese C57BL/6 mice.
-
Protocol:
-
Acclimatization and Diet: House mice under standard conditions and feed a high-fat diet (e.g., 60% calories from fat) for a specified period (e.g., 15 weeks) to induce obesity and insulin (B600854) resistance.
-
Compound Administration: Administer Compound A (e.g., 30 mg/kg body weight) or vehicle control orally to fasted mice.[3][4][5]
-
Glucose Challenge: After a set time following compound administration (e.g., 30 minutes), administer an oral glucose bolus (e.g., 2 g/kg body weight).
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Part 2: this compound (Compound B / TUG-891)
Chemical Name: 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid[6] CAS Number: 1374516-07-0 Molecular Formula: C₂₃H₂₁FO₃ Molecular Weight: 364.41 g/mol
Molecular Structure:
Quantitative Data
| Parameter | Species | Assay | Value | Reference |
| pEC₅₀ | Human | Ca²⁺ Mobilization | 7.62 | |
| EC₅₀ | Human | β-arrestin Recruitment | - | |
| pEC₅₀ | Mouse | Ca²⁺ Mobilization | - | |
| Selectivity | - | Over GPR40 | Limited selectivity in mouse | [6] |
Experimental Protocols
1. In Vitro GLP-1 Secretion Assay
-
Cell Line: Murine enteroendocrine cell line (e.g., STC-1 or GLUTag).
-
Methodology:
-
Cell Culture: Culture cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Secretion Assay:
-
Seed cells into a 96-well plate and grow to confluence.
-
Wash cells with a Krebs-Ringer buffer.
-
Incubate cells with TUG-891 at various concentrations in the buffer for a specified time (e.g., 2 hours) at 37°C.
-
-
GLP-1 Measurement:
-
Collect the supernatant.
-
Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit.
-
-
Data Analysis: Normalize GLP-1 secretion to the vehicle control and plot against the agonist concentration to determine potency.
-
2. In Vivo GLP-1 Secretion in Mice
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Fasting: Fast mice overnight but allow access to water.
-
Compound Administration: Administer TUG-891 or vehicle control orally.
-
Blood Collection: At a specified time point after administration, collect blood via cardiac puncture into tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation).[7]
-
Plasma Preparation: Centrifuge the blood to separate the plasma.
-
GLP-1 Measurement: Measure plasma GLP-1 levels using a specific ELISA kit.
-
Data Analysis: Compare the plasma GLP-1 levels between the TUG-891-treated and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflows
GPR120 Signaling Pathways
Activation of GPR120 by an agonist can initiate two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.
Caption: GPR120 agonist-induced signaling pathways.
Experimental Workflow: In Vitro Functional Assay
References
- 1. GPR120 compound A - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist 3: An In-Depth Technical Guide
An Important Clarification on "GPR120 Agonist 3"
The designation "this compound" is ambiguous in scientific literature and commercial listings, referring to at least two distinct chemical entities:
-
TUG-891 : A potent and selective agonist for the free fatty acid receptor 4 (FFA4/GPR120).
-
Compound A : Another potent and highly selective GPR120 agonist.
This guide will provide a comprehensive overview of both compounds, clarifying their respective properties, mechanisms of action, and the experimental protocols used to characterize them. This information is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disease, inflammation, and pharmacology.
Section 1: Compound Identification and Properties
A clear distinction between TUG-891 and Compound A is crucial for accurate research and development. The following tables summarize their key chemical and physical properties.
Table 1: Chemical and Physical Properties of TUG-891
| Property | Value |
| CAS Number | 1374516-07-0 |
| Synonyms | GPR120 Agonist III, 3-(4-((4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid |
| Molecular Formula | C₂₃H₂₁FO₃ |
| Molecular Weight | 364.41 g/mol |
| Appearance | White powder |
| Solubility | DMSO: 100 mg/mL |
| Purity | ≥97% (HPLC) |
Table 2: Chemical and Physical Properties of Compound A
| Property | Value |
| CAS Number | 1599477-75-4 |
| Synonyms | GPR120 cpdA, 2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid |
| Molecular Formula | C₁₉H₂₃ClF₃NO₃ |
| Molecular Weight | 405.84 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMSO: 30 mg/mL, Ethanol: 30 mg/mL |
| Purity | >98% (HPLC) |
Section 2: Pharmacological Profile and Mechanism of Action
Both TUG-891 and Compound A are potent agonists of GPR120, a G protein-coupled receptor (GPCR) that plays a critical role in metabolic regulation and inflammation.[1][2] Their activation of GPR120 initiates a cascade of intracellular signaling events.
GPR120 Signaling Pathways
GPR120 activation by agonists like TUG-891 and Compound A leads to the engagement of two primary signaling pathways:
-
Gαq/11 Pathway : This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is primarily associated with metabolic effects, such as stimulating glucose uptake.
-
β-Arrestin Pathway : Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin proteins. The GPR120/β-arrestin complex can then internalize and mediate downstream signaling, which is crucial for the anti-inflammatory effects of GPR120 activation.[3][4] This pathway can inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway.[1][4]
The following diagram illustrates the major signaling pathways activated by GPR120 agonists.
Pharmacological Data
The potency and selectivity of TUG-891 and Compound A have been characterized in various in vitro assays.
Table 3: Pharmacological Profile of TUG-891
| Assay | Species | EC₅₀ | Reference |
| β-Arrestin 2 Recruitment | Human | 17 nM | [5] |
| β-Arrestin 2 Recruitment | Mouse | 44 nM | [5] |
| Ca²⁺ Mobilization | Human | 96 nM | [5] |
Table 4: Pharmacological Profile of Compound A
| Assay | Species | EC₅₀ | Reference |
| β-Arrestin 2 Recruitment | Human & Mouse | ~0.35 µM | [6] |
Compound A has demonstrated potent selectivity for GPR120 over the related free fatty acid receptor GPR40.[6]
Section 3: Key Experimental Protocols
The characterization of GPR120 agonists involves a suite of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Assays
1. Calcium (Ca²⁺) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation.
-
Cell Line : HEK293 cells stably expressing human or mouse GPR120.
-
Methodology :
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the GPR120 agonist.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Add the agonist to the wells and immediately measure the kinetic fluorescence response.
-
Analyze the data to determine the EC₅₀ value.
-
2. β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR120 receptor.
-
Cell Line : CHO-K1 or HEK293 cells co-expressing GPR120 fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Methodology :
-
Plate the engineered cells in a 384-well white, solid-bottom plate and incubate overnight.
-
Prepare a dose-response curve of the GPR120 agonist.
-
Add the agonist to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagent containing the enzyme substrate.
-
Measure the chemiluminescent signal using a plate reader.
-
Calculate the EC₅₀ from the dose-response curve.
-
3. ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of GPR120 signaling.
-
Cell Line : HEK293 or other suitable cells expressing GPR120.
-
Methodology :
-
Culture cells to confluency and then serum-starve for 4-12 hours.
-
Treat cells with the GPR120 agonist at various concentrations for a specific time (e.g., 5-10 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Quantify band intensities to determine the level of ERK phosphorylation.
-
The following diagram outlines a typical experimental workflow for screening GPR120 agonists.
In Vivo Assays
1. Oral Glucose Tolerance Test (OGTT) in Mice
This test assesses the effect of a GPR120 agonist on glucose metabolism in a living organism.
-
Animal Model : C57BL/6J mice, often on a high-fat diet to induce obesity and insulin (B600854) resistance.
-
Methodology :
-
Fast mice for 6-16 hours with free access to water.
-
Administer the GPR120 agonist (e.g., by oral gavage) at a predetermined time before the glucose challenge.
-
Measure baseline blood glucose from a tail snip.
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
2. Assessment of Anti-inflammatory Effects in Mice
This involves evaluating the ability of a GPR120 agonist to reduce inflammation in a disease model.
-
Animal Model : Mice on a high-fat diet, which induces chronic low-grade inflammation.
-
Methodology :
-
Treat mice with the GPR120 agonist for a specified period.
-
Collect tissues of interest (e.g., adipose tissue, liver).
-
Assess inflammatory markers using various techniques:
-
Quantitative PCR (qPCR) : Measure the mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory markers.
-
Immunohistochemistry/Immunofluorescence : Stain tissue sections for inflammatory cell markers (e.g., F4/80 for macrophages).
-
Flow Cytometry : Quantify immune cell populations in tissues.
-
ELISA : Measure the levels of circulating inflammatory cytokines in serum.
-
-
Conclusion
TUG-891 and Compound A are valuable pharmacological tools for investigating the physiological roles of GPR120. Their potent and selective agonism allows for the detailed study of GPR120-mediated signaling in both metabolic and inflammatory contexts. The experimental protocols outlined in this guide provide a framework for the continued exploration of GPR120 as a therapeutic target for diseases such as type 2 diabetes and chronic inflammatory conditions. Researchers should be mindful of the distinct identities of these compounds to ensure clarity and reproducibility in their studies.
References
- 1. portlandpress.com [portlandpress.com]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GPR120 Agonist 3 and its Role in Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms and methodologies associated with GPR120-mediated intracellular calcium mobilization, with a specific focus on the activity of GPR120 Agonist 3. This document details the underlying signaling pathways, presents quantitative data for relevant agonists, and offers comprehensive experimental protocols for the study of these cellular processes.
Introduction to GPR120 and Calcium Signaling
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain free fatty acids (LCFAs), including omega-3 fatty acids.[1][2] Upon activation, GPR120 is involved in a multitude of physiological processes, including the regulation of metabolism, inflammation, and adipogenesis.[3][4][5] One of the key signaling cascades initiated by GPR120 activation is the mobilization of intracellular calcium ([Ca²⁺]i), a ubiquitous second messenger that governs a vast array of cellular functions.
GPR120 functions as a Gq/11-coupled receptor.[4][6] Ligand binding to GPR120 induces a conformational change, leading to the activation of the Gαq subunit.[3] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[7] This transient increase in intracellular calcium concentration is a critical signaling event that mediates many of the downstream effects of GPR120 activation.[3][4]
Quantitative Analysis of GPR120 Agonist Activity
The potency of GPR120 agonists is typically quantified by their half-maximal effective concentration (EC50) in functional assays, such as those measuring intracellular calcium mobilization or the production of downstream signaling molecules like IP3. The table below summarizes the activity of this compound and other commonly used synthetic agonists.
| Compound | Assay Type | Cell Line | Target | EC50 / pEC50 / logEC50 | Reference |
| This compound | IP1 Accumulation / Calcium Mobilization | CHO-K1 or HEK293 expressing GPR120 | GPR120 | logEC50 of 7.62 | [8][9] |
| This compound | β-arrestin-2 Recruitment | GPR120 expressing cells | GPR120 | ~0.35 µM | [8] |
| TUG-891 | Calcium Flux | CHO cells expressing human GPR120 | Human GPR120 | 43.7 nM | [10] |
| GW9508 | Calcium Mobilization | HEK-293 cells expressing GPR120 | GPR120 | pEC50 of 5.46 | [11] |
GPR120 Signaling Pathway
The activation of GPR120 by an agonist initiates a well-defined signaling cascade leading to the release of intracellular calcium. This is a primary mechanism through which GPR120 exerts its physiological effects. Beyond calcium mobilization, GPR120 activation can also lead to the recruitment of β-arrestin 2, which can mediate anti-inflammatory effects, and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][4][5]
GPR120 signaling cascade leading to calcium mobilization.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a typical fluorescence-based assay to measure intracellular calcium mobilization in response to a GPR120 agonist using a FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument.[10][11][12]
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human GPR120.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., puromycin).
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM, Calcium-5, or a no-wash calcium assay kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239): Anion transport inhibitor to prevent dye leakage from cells.
-
This compound: Stock solution in DMSO.
-
Control Agonist: A known GPR120 agonist (e.g., TUG-891).
-
Fluorescence Plate Reader: With kinetic reading capabilities and appropriate excitation/emission filters for the chosen dye.
Procedure
-
Cell Plating:
-
One day prior to the assay, seed the GPR120-expressing cells into the assay plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells per well for a 96-well plate).
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves reconstituting the fluorescent dye in assay buffer, often containing probenecid (final concentration ~2.5 mM).
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the control agonist in assay buffer. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cellular toxicity.
-
-
Calcium Flux Measurement:
-
Set the fluorescence plate reader to the appropriate settings for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
-
Program the instrument to measure fluorescence kinetically, typically with a baseline reading for 10-20 seconds, followed by automated addition of the compound and continuous reading for at least 60-120 seconds.
-
Place the dye-loaded cell plate into the reader.
-
Initiate the assay. The instrument will add the prepared agonist solutions to the wells and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence is directly proportional to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Normalize the data (e.g., as a percentage of the maximal response to a saturating concentration of a control agonist).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. genecards.org [genecards.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR/G Protein——GPR120 - KKL Med Inc. [m.kklmed.com]
- 7. multispaninc.com [multispaninc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
GPR120 Agonist 3: A Deep Dive into the Regulation of Adipogenesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of GPR120 Agonist 3 in the regulation of adipogenesis. G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases due to its involvement in adipogenesis, inflammation, and insulin (B600854) sensitivity. This document details the signaling pathways, experimental data, and methodologies associated with the action of a key synthetic agonist, this compound. For clarity and precision in this guide, "this compound" refers to the compound 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid , also widely known as TUG-891 .
Core Concepts in GPR120-Mediated Adipogenesis
GPR120 is a receptor for medium and long-chain fatty acids, particularly omega-3 fatty acids.[1] Its activation initiates signaling cascades that influence gene expression and metabolic processes critical for the differentiation of preadipocytes into mature adipocytes.[2] The expression of GPR120 itself is upregulated during adipocyte differentiation, suggesting a crucial role in this process.[2] Knockdown of GPR120 has been shown to inhibit adipogenesis, highlighting its importance.[3] GPR120 activation by agonists like TUG-891 promotes adipogenesis through various mechanisms, including the modulation of the master adipogenic regulator, peroxisome proliferator-activated receptor-gamma (PPARγ).[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (TUG-891) and related GPR120 activation from the available literature.
Table 1: In Vitro Efficacy of this compound (TUG-891)
| Parameter | Cell Line/System | Agonist | Potency (EC50) | Observed Effect | Citation(s) |
| β-arrestin 2 Recruitment | mGPR120 expressing cells | TUG-891 | 17 nM | Recruitment of β-arrestin 2 | [5] |
| β-arrestin 2 Recruitment | hGPR120 expressing cells | TUG-891 | 44 nM | Recruitment of β-arrestin 2 | [5] |
| Ca2+ Mobilization | hGPR120 expressing cells | TUG-891 | 96 nM | Increase in intracellular calcium | [5] |
| PPARγ Activation | 3T3-L1 adipocytes with luciferase reporter | TUG-891 | Concentration-dependent | Increased PPARγ activation | [4] |
| Intracellular Ca2+ Release | 2-day differentiated 3T3-L1 adipocytes | TUG-891 | Concentration-dependent | Stimulation of intracellular calcium release | [4] |
| Triglyceride Accumulation | 3T3-L1 adipocytes | TUG-891 | Dose-dependent | Promoted intracellular triglyceride accumulation | [6] |
Table 2: In Vivo Effects of this compound (TUG-891) in Mice
| Parameter | Animal Model | Treatment | Duration | Observed Effect | Citation(s) |
| Body Weight | C57Bl/6J mice | TUG-891 (daily injection) | 2.5 weeks | Reduction in total body weight | [7] |
| Fat Mass | C57Bl/6J mice | TUG-891 (daily injection) | 2.5 weeks | 73% reduction in fat mass | [7] |
| Lean Mass | C57Bl/6J mice | TUG-891 (daily injection) | 2.5 weeks | 9.9% reduction in lean mass | [7] |
| Fat Oxidation | C57Bl/6J mice | TUG-891 | Acute | Increased fat oxidation | [7] |
Signaling Pathways in GPR120-Mediated Adipogenesis
GPR120 activation by agonists like TUG-891 triggers two primary signaling pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.
The Gαq/11 pathway is predominantly associated with metabolic effects.[1] Upon agonist binding, GPR120 couples with Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations ([Ca2+]i).[4] This increase in calcium, along with DAG, activates downstream effectors, including extracellular signal-regulated kinase 1/2 (ERK1/2).[6] The activation of the [Ca2+]i and ERK1/2 signaling pathways is crucial for promoting the expression of PPARγ, a master regulator of adipogenesis.[4][6]
The β-arrestin-2 pathway is primarily linked to the anti-inflammatory effects of GPR120.[1] Following agonist stimulation, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2.[1][8] The GPR120/β-arrestin-2 complex can then interact with other proteins, such as TAB1, to inhibit pro-inflammatory signaling cascades like the NF-κB and JNK pathways.[1] While primarily anti-inflammatory, β-arrestin-2 signaling can also contribute to other cellular responses.
Figure 1: GPR120 signaling pathways in adipogenesis.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized from descriptions of common assays used in the field.
3T3-L1 Preadipocyte Culture and Differentiation
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Adipogenic Induction: To induce differentiation, post-confluent 3T3-L1 cells (day 0) are treated with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Agonist Treatment: this compound (TUG-891) is dissolved in a suitable solvent (e.g., DMSO) and added to the differentiation medium at various concentrations. A vehicle control (DMSO) is run in parallel.
-
Maintenance: After 2-3 days, the induction medium is replaced with a maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin), which is refreshed every 2 days until the cells are fully differentiated (typically 8-10 days).
Oil Red O Staining for Lipid Accumulation
-
Fixation: Differentiated adipocytes in culture plates are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.
-
Staining: The fixed cells are washed with water and 60% isopropanol, then stained with a working solution of Oil Red O for 10-20 minutes at room temperature to visualize intracellular lipid droplets.
-
Quantification: After washing with water, the stained lipid droplets can be visualized by microscopy. For quantification, the stain is eluted with 100% isopropanol, and the absorbance is measured at a specific wavelength (e.g., 500 nm).
Gene Expression Analysis by quantitative PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from cultured cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: The expression levels of target genes (e.g., Pparg, Fabp4, Adipoq) are quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression is normalized to a housekeeping gene (e.g., Actb or Gapdh).
PPARγ Luciferase Reporter Assay
-
Transfection: Cells (e.g., HEK293T or 3T3-L1) are co-transfected with a GPR120 expression vector, a PPARγ response element (PPRE)-driven luciferase reporter vector, and a control vector (e.g., Renilla luciferase) for normalization.
-
Agonist Treatment: After transfection, cells are treated with this compound (TUG-891) at various concentrations for a specified period (e.g., 24 hours).
-
Luciferase Assay: Cell lysates are assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The PPRE-luciferase activity is normalized to the Renilla luciferase activity to determine the level of PPARγ activation.
Figure 2: Experimental workflow for adipogenesis assay.
The GPR120-PPARγ Axis
A critical aspect of GPR120-mediated adipogenesis is its interplay with PPARγ. Evidence suggests a positive feedback loop between GPR120 and PPARγ. GPR120 activation leads to an increase in PPARγ expression and activity.[4] Conversely, PPARγ agonists have been shown to increase the expression of GPR120.[1] This synergistic relationship implies that targeting GPR120 could be an effective strategy to enhance the pro-adipogenic and insulin-sensitizing effects of PPARγ.
Figure 3: GPR120 and PPARγ positive feedback loop.
Conclusion
This compound (TUG-891) is a potent and selective tool for studying the role of GPR120 in adipogenesis. Its activation of the Gαq/11-Ca2+-ERK1/2 pathway, leading to increased PPARγ activity, underscores its pro-adipogenic effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in targeting GPR120 for the treatment of metabolic disorders. Further investigation into the nuanced interactions of the GPR120 signaling pathways and their long-term effects on adipocyte function will be crucial for the clinical translation of GPR120 agonists.
References
- 1. GPR120 compound A - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-{4-[2-[Benzoxazol-2-yl-methylamino]ethoxy]phenyl}-2-(2-[18F]fluoroethoxy)propionic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
GPR120 Agonist 3: A Deep Dive into its Therapeutic Potential for Obesity
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the preclinical evidence supporting GPR120 Agonist 3 as a promising therapeutic candidate for the treatment of obesity and its associated metabolic disorders. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a key regulator of metabolism and inflammation, making it an attractive target for drug discovery. This compound, identified as Compound A (cpdA), is a selective synthetic agonist that has demonstrated significant anti-obesity and insulin-sensitizing effects in preclinical models.
Core Compound Data: this compound (Compound A/cpdA)
| Parameter | Value | Reference |
| Chemical Name | 2-[3-[2-Chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid | [1][2] |
| CAS Number | 1599477-75-4 | [1][2] |
| Molecular Formula | C19H23ClF3NO3 | [1] |
| Molecular Weight | 405.84 g/mol | [3] |
| In Vitro Potency (GPR120) | logEC50 = -7.62 | [3] |
| In Vitro Potency (β-arrestin-2 recruitment) | EC50 ≈ 0.35 μM | [3] |
| Selectivity | Fully selective for GPR120 with negligible activity at GPR40 | [3] |
Preclinical Efficacy in a High-Fat Diet-Induced Obesity Model
This compound has been evaluated in a diet-induced obesity (DIO) mouse model, a standard preclinical model that mimics many of the metabolic disturbances observed in human obesity.
In Vivo Study Summary
| Parameter | Vehicle Control (High-Fat Diet) | This compound (30 mg/kg in HFD) | Outcome |
| Glucose Tolerance | Impaired | Markedly Improved | [3] |
| Insulin (B600854) Tolerance | Impaired | Markedly Improved | [3] |
| Insulin Secretion | Hyperinsulinemia | Decreased | [3] |
| Hepatic Steatosis | Present | Decreased | [3] |
| Liver Triglycerides | Elevated | Decreased | [3] |
| Liver Diacylglycerols (DAGs) | Elevated | Decreased | [3] |
| Saturated Free Fatty Acid Content | Elevated | Reduced | [3] |
Data is derived from studies in C57BL/6 mice fed a 60% high-fat diet for 15 weeks, followed by a 5-week treatment period with this compound incorporated into the diet.[3]
Mechanism of Action: GPR120 Signaling Pathways
Activation of GPR120 by Agonist 3 initiates a cascade of intracellular signaling events that contribute to its therapeutic effects. The two primary pathways are the Gαq/11 pathway and the β-arrestin-2 pathway.
Gαq/11 Signaling Pathway
Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is believed to contribute to the insulin-sensitizing effects of GPR120 activation.[3]
β-arrestin-2 Signaling Pathway
Upon agonist binding, GPR120 also recruits β-arrestin-2. This interaction is crucial for the potent anti-inflammatory effects of GPR120 activation. The GPR120/β-arrestin-2 complex can inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway, by interfering with the function of key signaling molecules like TAK1 binding protein 1 (TAB1).
GPR120 signaling cascade upon activation by Agonist 3.
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6 mice, 8 weeks of age.[3]
-
Diet: A high-fat diet (HFD) with 60% of calories derived from fat is provided ad libitum.[3] A control group is fed a standard chow diet (approximately 13.5% fat).
-
Induction of Obesity: Mice are maintained on the HFD for 15 weeks to induce obesity, insulin resistance, and other metabolic abnormalities.[3]
-
Treatment: After the induction period, mice are switched to an isocaloric HFD supplemented with this compound at a dose of 30 mg/kg of diet.[3] The treatment duration is 5 weeks.
-
Monitoring: Body weight and food consumption are monitored regularly throughout the study.[3]
In Vivo Metabolic Testing
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6-12 hours.
-
Record baseline blood glucose from a tail snip.
-
Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
The area under the curve (AUC) is calculated to quantify glucose tolerance.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer human insulin (typically 0.75-1.0 IU/kg body weight) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
The rate of glucose clearance is used as an indicator of insulin sensitivity.
-
Preclinical workflow for evaluating this compound in obesity.
Conclusion and Future Directions
This compound (Compound A/cpdA) has demonstrated significant potential as a therapeutic agent for obesity and related metabolic disorders in preclinical studies. Its ability to improve glucose homeostasis, reduce hepatic steatosis, and exert anti-inflammatory effects through the selective activation of GPR120 highlights its promise. Further research is warranted to fully elucidate its long-term efficacy and safety profile, and to explore its potential in combination with other anti-obesity agents. The detailed mechanisms underlying its effects on body weight and food intake also require further investigation to fully understand its therapeutic potential for weight management. As of now, no clinical trials involving this compound have been reported, indicating that its development is still in the preclinical stage.
References
GPR120 Agonist-Mediated GLP-1 Secretion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of synthetic GPR120 agonists on Glucagon-Like Peptide-1 (GLP-1) secretion. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes, primarily due to its role in mediating the secretion of incretin (B1656795) hormones.[1][2][3][4] This document outlines the core mechanisms, presents quantitative data from key studies, details experimental protocols, and provides visual representations of the critical pathways and workflows involved in the study of GPR120 agonists.
Core Mechanism of Action
GPR120 is a G-protein coupled receptor activated by medium and long-chain free fatty acids.[1][5] Synthetic agonists targeting GPR120 have been developed to harness its therapeutic potential. Upon activation in enteroendocrine L-cells of the intestine, GPR120 initiates a signaling cascade that results in the secretion of GLP-1.[1][6] GLP-1, in turn, plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and promoting β-cell proliferation.[1][7]
The primary signaling pathway involves the coupling of GPR120 to Gαq, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC), culminating in the exocytosis of GLP-1-containing granules.[7] Additionally, evidence suggests the involvement of Gαs and β-arrestin pathways in GPR120 signaling.[8]
Quantitative Data on GLP-1 Secretion
The following tables summarize the quantitative effects of various synthetic GPR120 agonists on GLP-1 secretion from in vitro and in vivo studies.
Table 1: In Vitro GLP-1 Secretion in Enteroendocrine Cell Lines
| Agonist | Cell Line | Concentration | Fold Increase in GLP-1 (vs. control) | EC50 | Reference |
| Metabolex-36 | STC-1 | Not Specified | Significant Increase | Not Specified | [8] |
| AZ13581837 | STC-1 | Not Specified | Significant Increase | Not Specified | [8] |
| TUG-891 | STC-1, GLUTag | Not Specified | Not Specified | Not Specified | [7] |
| DFL23916 | NCI-H716, STC-1 | 10 µM | ~2.5 (NCI-H716), ~2.0 (STC-1) | ~1 µM | [2][3][4] |
| GW9508 | NCI-H716, STC-1 | 10 µM | ~1.5 (NCI-H716), No significant effect (STC-1) | Not Specified | [9] |
Table 2: In Vivo Plasma GLP-1 Levels in Mice
| Agonist | Mouse Model | Dose | Change in Total GLP-1 | Time Point | Reference |
| Metabolex-36 | Lean Male Mice | 30 mg/kg (oral) | Significant Increase | 60 min | [8] |
| AZ13581837 | Lean Male Mice | 18 mg/kg (oral) | Significant Increase | 30 min | [8] |
| DFL23916 | Healthy Mice | 30 mg/kg (intracolonic) | Significant Increase in Portal Vein GLP-1 | 15 min | [2][4] |
Experimental Protocols
In Vitro GLP-1 Secretion Assay (STC-1 Cells)
This protocol describes a common method for assessing the effect of GPR120 agonists on GLP-1 secretion in the murine enteroendocrine STC-1 cell line.[8]
-
Cell Culture: STC-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 24-well plates and grown to 80-90% confluency.
-
Pre-incubation: The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS). Cells are then pre-incubated in assay buffer (HBSS with Ca2+ and Mg2+, 20 mM HEPES, 0.1% BSA, and a DPP-4 inhibitor like sitagliptin) for 30 minutes at 37°C.[8]
-
Agonist Treatment: The pre-incubation buffer is replaced with fresh assay buffer containing the GPR120 agonist at various concentrations or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated for 2 hours at 37°C.[8]
-
Supernatant Collection: The supernatant is collected from each well.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is measured using a commercially available GLP-1 ELISA kit. A standard curve is generated to determine the absolute concentrations.
In Vivo Oral Glucose Tolerance Test (OGTT) and GLP-1 Measurement in Mice
This protocol outlines the procedure for evaluating the in vivo efficacy of a GPR120 agonist on glucose tolerance and GLP-1 secretion.[1][8]
-
Animal Model: Male C57BL/6 mice are commonly used.[1] Animals are acclimatized and maintained on a standard diet.
-
Fasting: Mice are fasted for a specified period (e.g., 6 or 12 hours) before the experiment.[1][10]
-
Agonist Administration: The GPR120 agonist or vehicle is administered orally (p.o.) at a specific dose.[1]
-
Glucose Challenge: After a set time following agonist administration (e.g., 30 or 60 minutes), an oral glucose challenge (e.g., 2 g/kg) is given.[1][8]
-
Blood Sampling (for Glucose): Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge to measure blood glucose levels.
-
Blood Sampling (for GLP-1): For GLP-1 measurement, a separate cohort of animals may be used. Blood is collected at a specific time point (e.g., 30 or 60 minutes) after agonist administration. To measure GLP-1 in the portal vein, a terminal procedure is required where blood is collected directly from the portal vein.[2][4] Blood should be collected in tubes containing a DPP-4 inhibitor.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma.
-
GLP-1 Measurement: Plasma GLP-1 levels (total or active) are determined using an ELISA kit.
Visualizations
GPR120 Signaling Pathway for GLP-1 Secretion
Caption: GPR120 signaling cascade leading to GLP-1 secretion.
Experimental Workflow for Evaluating a GPR120 Agonist
Caption: Workflow for GPR120 agonist evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unina.it [iris.unina.it]
- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glucagon.com [glucagon.com]
- 7. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
GPR120 Agonist 3: A Deep Dive into its Selectivity for FFAR4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by long-chain fatty acids triggers a cascade of signaling events that regulate glucose metabolism, insulin (B600854) sensitivity, and anti-inflammatory responses. GPR120 Agonist 3 is a synthetic compound designed to selectively activate this receptor. This technical guide provides a comprehensive overview of the selectivity of this compound for FFAR4, detailing the experimental methodologies used for its characterization and the signaling pathways involved.
Quantitative Selectivity Profile
The selectivity of a GPR120 agonist is paramount to its therapeutic potential, minimizing off-target effects, primarily at the closely related Free Fatty Acid Receptor 1 (FFAR1 or GPR40). This compound has demonstrated a high degree of selectivity for FFAR4 over FFAR1. The following table summarizes the quantitative data for this compound and other notable selective agonists.
| Compound | Target | Assay Type | Potency (pEC50) | Selectivity vs. FFAR1 | Reference |
| This compound | hFFAR4 | IP3 Production | 7.62 | Negligible activity | [1] |
| TUG-891 | hFFAR4 | β-arrestin 2 Recruitment | - | >1000-fold | |
| Compound 4 | hFFAR4 | β-arrestin 2 BRET | 7.36 | 1478-fold | [2] |
| Compound 4 | hFFAR4 | Calcium Mobilization | 7.02 | - | [2] |
hFFAR4: human Free Fatty Acid Receptor 4 pEC50: the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. BRET: Bioluminescence Resonance Energy Transfer IP3: Inositol Trisphosphate
Core Signaling Pathways of FFAR4
Activation of FFAR4 by an agonist like this compound initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin pathway. These pathways are crucial for the diverse physiological effects mediated by the receptor.
References
The Role of GPR120 Agonism in Brown Adipose Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic homeostasis. As a receptor for long-chain fatty acids, GPR120 is highly expressed in adipose tissue and plays a significant role in adipogenesis, inflammation, and insulin (B600854) sensitivity. In brown adipose tissue (BAT), a key site for non-shivering thermogenesis, GPR120 activation presents a promising therapeutic avenue for combating obesity and related metabolic disorders. This technical guide provides an in-depth examination of the function of GPR120 agonists in BAT, focusing on the well-characterized synthetic agonist TUG-891 as a representative agent. It details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and illustrates workflows for researchers in the field.
Introduction to GPR120 in Brown Adipose Tissue
Brown adipose tissue (BAT) is a specialized metabolic organ responsible for adaptive non-shivering thermogenesis, a process of heat production critical for maintaining body temperature and energy balance. The thermogenic activity of BAT is primarily mediated by Uncoupling Protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis to dissipate energy as heat.[1][2] The identification of metabolically active BAT in adult humans has made it an attractive target for therapeutic interventions against obesity.[2]
GPR120 is a G protein-coupled receptor that is activated by medium and long-chain fatty acids, particularly omega-3 fatty acids.[3] Its expression is notably high in mature brown adipocytes and is further induced by cold exposure, the primary physiological stimulus for BAT activation.[4][5] Activation of GPR120 in BAT enhances its metabolic activity, leading to increased fat oxidation, nutrient uptake, and ultimately, a reduction in fat mass.[4][5] This makes GPR120 agonists a compelling class of compounds for stimulating energy expenditure.
The GPR120 Signaling Cascade in Brown Adipocytes
Upon binding of an agonist, such as TUG-891, GPR120 initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G protein.[4] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors. This signaling cascade has been shown to influence mitochondrial dynamics, promoting fission and increasing oxygen consumption.[5][6]
Furthermore, GPR120 activation has been linked to the induction and release of Fibroblast Growth Factor 21 (FGF21), a potent metabolic hormone that promotes thermogenesis.[6] The GPR120-FGF21 axis appears to be a crucial mechanism for BAT activation and the "browning" of white adipose tissue (WAT).[6]
Quantitative Data on GPR120 Agonist Function
The administration of GPR120 agonists, particularly TUG-891, has demonstrated significant metabolic benefits in preclinical models. These effects are summarized below.
Table 1: In Vivo Effects of GPR120 Agonist TUG-891 in Mice
| Parameter | Model | Treatment Details | Result | Reference |
| Body Weight | C57Bl/6J Mice | TUG-891 (35 mg/kg, i.p.) daily for 2.5 weeks | Significant decrease vs. vehicle | [6][7] |
| Fat Mass | C57Bl/6J Mice | TUG-891 (35 mg/kg, i.p.) daily for 2.5 weeks | Significant decrease vs. vehicle | [6][7] |
| Fat Oxidation | C57Bl/6J Mice | TUG-891 (35 mg/kg, i.p.) daily for 2.5 weeks | Significant increase vs. vehicle | [6][7] |
| Fatty Acid Uptake by BAT | C57Bl/6J Mice | Acute TUG-891 injection | Significant increase vs. vehicle | [6][7] |
| Glucose Uptake by BAT | C57Bl/6J Mice | Acute TUG-891 injection | Significant increase vs. vehicle | [6][7] |
Table 2: In Vitro Effects of GPR120 Agonists on Brown Adipocytes
| Parameter | Model | Treatment | Result | Reference |
| Oxygen Consumption Rate (OCR) | Differentiated primary brown adipocytes | Acute TUG-891 stimulation | Significant increase | [6] |
| Intracellular Ca²⁺ Release | Differentiated primary brown adipocytes | Acute TUG-891 stimulation | Rapid and transient increase | [6] |
| FGF21 mRNA Expression | Differentiated primary brown adipocytes | TUG-891 (200 µM) for 24h | Strong upregulation | [8] |
| UCP1 mRNA Expression | Differentiated primary brown adipocytes | TUG-891 (200 µM) for 24h | Mild upregulation | [8] |
| Glut1 mRNA Expression | Differentiated primary brown adipocytes | TUG-891 (200 µM) for 24h | Strong upregulation | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of GPR120 agonists in BAT.
Isolation and Differentiation of Primary Brown Preadipocytes
This protocol is adapted from established methods for isolating preadipocytes from murine interscapular BAT (iBAT).[4][7][9]
Materials:
-
Newborn or 3-4 week-old C57BL/6J mice
-
Isolation Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin
-
Digestion Buffer: PBS with 1 mg/mL Collagenase Type II and 2.4 U/mL Dispase II
-
Differentiation Medium (Day 0-2): Isolation medium supplemented with 20 nM insulin, 1 nM T3, 5 µM dexamethasone, 0.5 mM IBMX, and 1 µM rosiglitazone.
-
Maintenance Medium (Day 3+): Isolation medium supplemented with 20 nM insulin and 1 nM T3.
Procedure:
-
Euthanize mice and dissect the interscapular brown adipose tissue (iBAT) into a sterile dish containing PBS.
-
Mince the tissue finely using sterile scissors.
-
Transfer the minced tissue to a 15 mL conical tube with 5 mL of Digestion Buffer.
-
Incubate at 37°C for 30-45 minutes with gentle shaking.
-
Stop digestion by adding 5 mL of Isolation Medium.
-
Filter the cell suspension through a 100 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 800 x g for 5 minutes. Discard the supernatant containing floating mature adipocytes.
-
Resuspend the cell pellet (stromal vascular fraction, SVF) in 10 mL of Isolation Medium.
-
Plate the SVF onto a 10 cm culture dish and incubate at 37°C, 5% CO₂.
-
Change the medium the next day to remove unattached cells. Grow cells to confluence (typically 3-4 days).
-
Induce Differentiation (Day 0): Once confluent, replace the medium with Differentiation Medium.
-
Maintenance (Day 2): After 48 hours, replace with Maintenance Medium.
-
Continued Maintenance: Replace the Maintenance Medium every 2 days. Mature, lipid-droplet-filled brown adipocytes should be visible by day 5-7.
Quantitative Real-Time PCR (qPCR)
Procedure:
-
RNA Extraction: Extract total RNA from cultured brown adipocytes or homogenized BAT tissue using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction is: 5 µL SYBR Green Master Mix, 1 µL forward primer (5 µM), 1 µL reverse primer (5 µM), 1 µL cDNA, and 2 µL nuclease-free water.
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles: 95°C for 15 sec, 60°C for 1 min
-
Melt Curve Analysis
-
Table 3: Mouse qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
|---|---|---|---|
| Ucp1 | GCTTTGCCTCACTCAGGATTGG | CCAATGAACACTGCCACACCTC | |
| Pgc1a | TATGGAGTGACATAGAGTGTGCT | CCACTTCAATCCACCCAGAAAG | |
| Fgf21 | CTGCTGGGGGTCTACCAAG | CTGCGCCTCCACTGTTCC | |
| Cidea | AATGGACACCGGGTAGTAAGT | TCCGTTCTCCTTGAGCTCTTT |
| Hprt (Housekeeper) | CAGTCCCAGCGTCGTGATTA | AGCAAGTCTTTCAGTCCTGTC | |
Western Blotting for UCP1
Procedure:
-
Protein Extraction: Homogenize BAT tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against UCP1 (e.g., Abcam ab10983, 1:1000 dilution) in blocking buffer.
-
Washing: Wash the membrane 3x for 10 minutes each in TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Seahorse XF Analyzer Metabolic Flux Assay
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.
Procedure:
-
Cell Seeding: Seed and differentiate primary brown adipocytes in a Seahorse XF cell culture microplate.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4. Incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the Seahorse sensor cartridge with the compounds to be tested. A typical mitochondrial stress test includes:
-
Port A: GPR120 Agonist (e.g., TUG-891) or vehicle
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: FCCP (uncoupling agent)
-
Port D: Rotenone/Antimycin A (Complex I/III inhibitors)
-
-
Assay Execution: Calibrate the instrument and run the assay, measuring OCR at baseline and after each compound injection.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for investigating a novel GPR120 agonist's effect on BAT.
Conclusion and Future Directions
The activation of GPR120 in brown adipose tissue represents a potent strategy for increasing energy expenditure and improving overall metabolic health.[4][9] Agonists like TUG-891 effectively stimulate BAT thermogenesis through a Gαq/11-mediated signaling pathway that involves intracellular calcium mobilization, mitochondrial remodeling, and the induction of the key metabolic hormone FGF21.[5][6] The robust effects observed in both in vitro and in vivo models underscore the therapeutic potential of targeting GPR120 for the treatment of obesity and type 2 diabetes.
Future research should focus on the development of orally bioavailable GPR120 agonists with improved pharmacokinetic profiles for clinical translation. Further elucidation of the downstream targets of GPR120 signaling and its crosstalk with other metabolic pathways in BAT will provide deeper insights into its mechanism of action and may reveal novel therapeutic targets. The comprehensive protocols and data presented in this guide offer a foundational resource for scientists and researchers dedicated to advancing this promising field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Primary Culture, and Differentiation of Preadipocytes from Mouse Brown Adipose Tissue. | Semantic Scholar [semanticscholar.org]
- 4. Video: Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice [jove.com]
- 5. Isolation, Primary Culture, and Differentiation of Preadipocytes from Mouse Brown Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Differentiation of Murine Primary Brown/Beige Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Hyperphagia of female UCP1-deficient mice blunts anti-obesity effects of FGF21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obesity-resistance of UCP1-deficient mice associates with sustained FGF21 sensitivity in inguinal adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Characterization of GPR120 Agonist 3
Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids, particularly omega-3 fatty acids.[1][2] It is predominantly expressed in adipose tissue, intestines, and immune cells like pro-inflammatory macrophages.[2][3] GPR120 plays a crucial role in regulating glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[3][4] Upon activation, it initiates intracellular signaling cascades that mediate potent anti-inflammatory and insulin-sensitizing effects.[2][5] Consequently, GPR120 has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[4][6][7]
GPR120 Agonist 3 represents a class of synthetic, selective small-molecule agonists designed to activate this receptor with high potency. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of such agonists at the GPR120 receptor. The described assays quantify agonist-induced G-protein dependent signaling, β-arrestin recruitment, and downstream kinase activation.
GPR120 Signaling Pathways
GPR120 activation by an agonist initiates two primary signaling cascades:
-
G-protein Dependent Pathway : The receptor couples to the Gαq/11 subunit, activating phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum.[8]
-
β-Arrestin Dependent Pathway : Ligand binding also promotes the recruitment of β-arrestin 2 to the receptor.[2][5] This interaction is critical for receptor desensitization and internalization, and it also initiates G-protein-independent signaling that mediates anti-inflammatory effects by inhibiting pathways involving TAK1 binding protein 1 (TAB1).[2][9]
Data Presentation: Quantitative Summary
The following table summarizes typical quantitative data obtained for a selective GPR120 agonist from the described in vitro assays. Values are presented as EC₅₀ (half-maximal effective concentration), which indicates the potency of the agonist.
| Assay Type | Pathway Measured | Typical EC₅₀ (Human GPR120) | Reference |
| Calcium Mobilization | Gαq/11 Signaling | 5 - 50 nM | [1] |
| β-Arrestin Recruitment | β-Arrestin 2 Interaction | 300 - 400 nM | [5] |
| ERK1/2 Phosphorylation | Downstream MAPK Signaling | 10 - 100 nM | [1] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation of the Gαq pathway.[8] It is a robust, high-throughput method for quantifying agonist potency.[10][11]
Principle
Cells expressing GPR120 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10] Agonist binding to GPR120 activates the Gαq pathway, leading to IP3-mediated release of calcium from the endoplasmic reticulum.[8] The dye binds to the increased intracellular calcium, resulting in a quantifiable increase in fluorescence intensity, typically measured using a FLIPR (Fluorometric Imaging Plate Reader) system.[8][11]
Methodology
-
Cell Culture: Seed HEK293T cells stably or transiently expressing human GPR120 into black-walled, clear-bottom 96- or 384-well microplates. Culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium. Add loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to be taken up and de-esterified within the cells.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Measurement: Place both the cell plate and the compound plate into a FLIPR instrument. Program the instrument to establish a baseline fluorescence reading for 10-20 seconds, then add the agonist from the compound plate to the cell plate. Continue to record the fluorescence signal for at least 90-120 seconds.
-
Data Analysis: The change in fluorescence (maximum signal - baseline) is calculated for each well. Plot the fluorescence change against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 2: β-Arrestin Recruitment Assay
This assay quantifies the interaction between GPR120 and β-arrestin 2 upon agonist stimulation. It is essential for understanding receptor desensitization and G-protein-independent signaling.
Principle
This protocol utilizes an enzyme fragment complementation (EFC) technology, such as the DiscoverX PathHunter® assay.[12][13] In this system, GPR120 is fused to a small enzyme fragment (ProLink, PK), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon agonist-induced recruitment of β-arrestin-EA to the GPR120-PK receptor, the two fragments combine to form an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[13]
Methodology
-
Cell Handling: Use a commercially available cell line engineered to co-express GPR120 tagged with ProLink (PK) and β-arrestin-2 tagged with Enzyme Acceptor (EA).[12]
-
Cell Plating: Plate the cells in the manufacturer-provided medium into white, solid-bottom 384-well assay plates.
-
Compound Addition: Prepare serial dilutions of this compound. Add the diluted compounds directly to the cells.
-
Incubation: Incubate the plates for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent mixture, which contains the chemiluminescent substrate, to all wells.
-
Signal Development: Incubate the plates for 60 minutes at room temperature in the dark to allow the enzymatic reaction to proceed.
-
Measurement: Read the chemiluminescent signal using a standard plate reader.
-
Data Analysis: Normalize the data to a positive control (a known GPR120 agonist) and a negative control (vehicle). Plot the normalized response against the logarithm of the agonist concentration and use a non-linear regression model to calculate the EC₅₀.
Protocol 3: ERK1/2 Phosphorylation Assay
This assay measures the activation of the downstream mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of ERK1/2, which is a known consequence of GPR120 activation.[1][14]
Principle
Upon GPR120 activation, a signaling cascade is initiated that results in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) at specific threonine and tyrosine residues.[15] The level of phosphorylated ERK (pERK) can be quantified relative to the total amount of ERK protein. This protocol describes a Western blot method for semi-quantitative analysis.[16]
Methodology
-
Cell Culture and Treatment: Plate GPR120-expressing cells (e.g., 3T3-L1 adipocytes or engineered CHO cells) and grow to 80-90% confluency.[1] Serum-starve the cells for 4-6 hours to reduce baseline phosphorylation.[17] Treat cells with varying concentrations of this compound for a predetermined optimal time (typically 5-15 minutes).
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16] Determine the total protein concentration of the lysates using a BCA assay.[16]
-
Western Blotting:
-
Normalize all samples to the same protein concentration and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (pERK).[16]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[16]
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe it with an antibody that detects total ERK1/2.
-
Data Analysis: Use densitometry software to quantify the band intensities.[16] Calculate the ratio of pERK to total ERK for each sample. Plot this ratio against the agonist concentration to observe the dose-dependent effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR120 Agonist 3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic and inflammatory diseases.[1][2] It is a receptor for medium and long-chain fatty acids, particularly omega-3 fatty acids, and is involved in a variety of physiological processes including glucose metabolism, adipogenesis, insulin (B600854) sensitivity, and inflammation.[2][3][4] GPR120 is expressed in numerous cell types, including adipocytes, macrophages, intestinal endocrine cells, and pancreatic β-cells, making it a versatile target for in vitro studies.[2][5][6]
This document provides detailed application notes and protocols for the use of GPR120 Agonist 3 , a potent and selective synthetic agonist, in cell culture experiments. For the purpose of these notes, "this compound" refers to the compound also widely known as TUG-891, with the chemical name 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid.[7][8]
Mechanism of Action: Dual Signaling Pathways
Upon activation by an agonist, GPR120 initiates a cascade of intracellular signaling events through two primary pathways: the Gαq/11 pathway, which primarily regulates metabolic functions, and the β-arrestin-2 pathway, which mediates potent anti-inflammatory effects.[1][3]
-
Gαq/11-Mediated Metabolic Pathway: Agonist binding stimulates the Gαq/11 protein, activating phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC).[3][6] This cascade influences downstream events such as ERK1/2 phosphorylation, glucose uptake, and adipogenesis.[3][7]
-
β-Arrestin-2-Mediated Anti-Inflammatory Pathway: Ligand-activated GPR120 also recruits β-arrestin-2.[9] The resulting GPR120/β-arrestin-2 complex interacts with TAB1, which in turn inhibits TAK1, a key upstream kinase in inflammatory signaling.[3][5] This blockade prevents the activation of pro-inflammatory pathways mediated by NF-κB and JNK, leading to a broad anti-inflammatory response.[3][5]
Data Presentation: Agonist Doses for In Vitro Assays
The effective concentration of a GPR120 agonist can vary significantly based on the cell type, the specific agonist used, and the experimental endpoint. The following tables summarize reported concentrations for TUG-891 and other common GPR120 agonists in various cell culture applications.
Table 1: Effective Concentrations of this compound (TUG-891)
| Assay/Effect | Cell Type | Concentration | Duration | Citation |
|---|---|---|---|---|
| Gene Expression (UCP1, etc.) | iBAT precursors | 200 µM | 24 hours | [10] |
| Calcium Mobilization | Mouse Alveolar Macrophages | 1-100 µM | Acute | [8] |
| Inhibition of Motility | Mouse Alveolar Macrophages | 100 µM | Not specified |[8] |
Table 2: Effective Concentrations of Other Synthetic GPR120 Agonists
| Agonist | Assay/Effect | Cell Type | EC₅₀ / Concentration | Citation |
|---|---|---|---|---|
| Compound A (cpdA) | Ca²⁺ Mobilization | GPR120-transfected cells | logEC₅₀ (M) = -7.62 | [9][11] |
| Compound A (cpdA) | β-arrestin-2 Recruitment | GPR120-transfected cells | ~0.35 µM | [9] |
| Compound A (cpdA) | General Use (Maximal Effect) | Macrophages | 10 µM | [11] |
| GSK137647A | Akt/ERK Phosphorylation | Mouse Islets, INS-1E cells | 50 µM (5-30 min) | [12] |
| GSK137647A | Anti-apoptosis | INS-1E cells | 10 µM | [12] |
| GW9508 | Glucose Uptake | 3T3-L1 Adipocytes | 30 min pretreatment | [5] |
| GW9508 | Gene Expression | iBAT precursors | 100 µM | [10] |
| Compound 11b | GPR120 Activation (Ca²⁺) | Transfected cells | 71.2 nM | [13] |
| Compound 14d | GPR120 Activation (Ca²⁺) | mGPR120-CHO cells | 83.2 nM |[14] |
Table 3: Effective Concentrations of Natural GPR120 Agonists | Agonist | Assay/Effect | Cell Type | Concentration | Citation | | :--- | :--- | :--- | :--- | | Docosahexaenoic acid (DHA) | Glucose Uptake | 3T3-L1 Adipocytes | 30 min pretreatment |[5] | | Docosahexaenoic acid (DHA) | General Use (Maximal Effect) | Macrophages | 100 µM |[11] | | Docosahexaenoic acid (DHA) | Akt/ERK Phosphorylation | Mouse Islets, INS-1E cells | 50 µM (5-30 min) |[12] |
Experimental Protocols
A typical experimental workflow involves cell preparation, agonist treatment, and subsequent analysis to measure a specific biological response. It is crucial to include appropriate controls, such as vehicle-treated cells and cells from GPR120 knockout or knockdown models, to confirm the specificity of the agonist's effects.[5][11]
Protocol 1: Calcium Mobilization Assay
This assay measures the GPR120-mediated increase in intracellular calcium ([Ca²⁺]i) via the Gαq/11 pathway.[9]
Materials:
-
Cells expressing GPR120 (e.g., HEK293-GPR120, CHO-GPR120, or primary cells like macrophages).
-
Black, clear-bottom 96-well microplate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound (TUG-891) stock solution (e.g., 10 mM in DMSO).
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Assay Measurement:
-
Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.
-
Prepare serial dilutions of this compound in HBSS at 5x the final desired concentration.
-
Set the reader to record fluorescence (Excitation: ~485 nm, Emission: ~525 nm for Fluo-4) every 1-2 seconds.
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Inject 25 µL of the 5x agonist solution into each well.
-
Continue recording fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Plot the dose-response curve and calculate the EC₅₀ value.
Protocol 2: ERK/Akt Phosphorylation Assay (Western Blot)
This protocol assesses the activation of downstream kinases in the GPR120 signaling pathway.[12][15]
Materials:
-
Cells expressing GPR120 (e.g., 3T3-L1 adipocytes, INS-1E cells).
-
6-well plates.
-
Serum-free culture medium.
-
This compound.
-
Ice-cold PBS and lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Cell scraper.
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-p-Akt, anti-total-Akt).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment.
Methodology:
-
Cell Culture & Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. For signaling studies, serum-starve the cells for 4-12 hours prior to the experiment to reduce basal phosphorylation levels.
-
Agonist Treatment:
-
Cell Lysis:
-
Immediately after treatment, place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using a chemiluminescent substrate.
-
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Protocol 3: NF-κB Reporter Assay
This assay quantifies the anti-inflammatory effect of GPR120 activation by measuring the inhibition of NF-κB activity.[9]
Materials:
-
Cells suitable for transfection (e.g., HEK293, RAW 264.7).
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
Inflammatory stimulus (e.g., Lipopolysaccharide, LPS; or TNF-α).
-
This compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Methodology:
-
Transfection: Co-transfect cells in a 24- or 48-well plate with the NF-κB firefly luciferase reporter plasmid and the control Renilla plasmid. Allow cells to recover for 24 hours.
-
Pre-treatment: Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., 100 ng/mL LPS for macrophages) to the wells and incubate for an additional 4-6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase assay kit instructions.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold inhibition of NF-κB activity by the agonist compared to the stimulated control.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 15. Positive Reinforcing Mechanisms Between GPR120 and PPARγ Modulate Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GPR120 Agonist 3 Stock Solution Preparation and Usage
Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a cell surface receptor that is activated by medium and long-chain fatty acids, particularly omega-3 fatty acids.[1][2] GPR120 is expressed in various tissues, including adipose tissue, macrophages, and the intestine.[2] Its activation is linked to several important physiological processes, including the secretion of incretin (B1656795) hormones like GLP-1, adipogenesis, anti-inflammatory effects, and insulin (B600854) sensitization.[2][3][4][5] Consequently, GPR120 has emerged as a significant therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[3][6][7]
GPR120 Agonist 3 is a synthetic, selective, and potent small molecule agonist designed to activate GPR120.[3] Its chemical name is 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid.[3] This document provides detailed protocols for the preparation, storage, and handling of stock solutions of this compound for use in in vitro and in vivo research settings.
Physicochemical Properties and Solubility
Proper stock solution preparation begins with understanding the agonist's physical and chemical properties. This data is crucial for accurate weighing, solvent selection, and concentration calculations.
| Property | Value | Reference |
| Chemical Name | 3-(4-((4-fluoro-4′-methyl-[1,1′-biphenyl]-2-yl)methoxy)-phenyl)propanoic acid | [3] |
| Molecular Formula | C₂₃H₂₁FO₃ | |
| Molecular Weight | 364.41 g/mol | |
| Appearance | White powder | |
| Purity | ≥97% (HPLC) | |
| Solubility | DMSO: 100 mg/mL | |
| Water: < 0.1 mg/mL (insoluble) | [8] | |
| Storage Temperature | 2-8°C (Powder) |
GPR120 Signaling Pathways
Activation of GPR120 by an agonist initiates two primary signaling cascades that mediate its metabolic and anti-inflammatory effects.
-
Gαq/11 Pathway (Metabolic Effects): Ligand binding to GPR120 activates the Gαq/11 protein. This leads to an increase in intracellular calcium ([Ca²⁺]i) and the phosphorylation of ERK1/2.[1][9] This pathway is crucial for stimulating glucose uptake in adipocytes, promoting adipogenesis, and enhancing insulin sensitivity.[1][5]
-
β-Arrestin-2 Pathway (Anti-inflammatory Effects): GPR120 activation also promotes the recruitment of β-arrestin-2.[1][4] The GPR120/β-arrestin-2 complex internalizes and interacts with TAB1, which inhibits the pro-inflammatory TAK1 pathway, thereby blocking downstream signaling molecules like NF-κB and JNK.[1][2][4] This cascade is responsible for the potent anti-inflammatory effects observed in macrophages.[4][10]
Figure 1. GPR120 dual signaling pathways.
Experimental Protocols
Protocol for Preparing a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which is the recommended solvent.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, ≥99.7% purity
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, precision pipettes and tips
Workflow Diagram:
Figure 2. Workflow for stock solution preparation.
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh a specific amount of the agonist (e.g., 5 mg) and transfer it to a sterile tube.
-
Calculation: Calculate the precise volume of DMSO required to achieve a 100 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Example for 5 mg:
-
Mass = 0.005 g
-
Molecular Weight = 364.41 g/mol
-
Concentration = 0.1 mol/L
-
Volume (L) = 0.005 / (364.41 * 0.1) = 0.0001372 L
-
Volume (µL) = 137.2 µL
-
-
-
Dissolution: Using a precision pipette, add the calculated volume of anhydrous DMSO to the tube containing the agonist. Cap the tube tightly and vortex thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution.[8] The final solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage (up to one year).[8][11]
Protocol for Preparing Working Solutions for Cell-Based Assays
Stock solutions in DMSO must be diluted to a final, non-toxic concentration for in vitro experiments. The final DMSO concentration in cell culture media should typically be ≤ 0.1% to avoid solvent-induced cytotoxicity.
Materials:
-
100 mM this compound DMSO stock solution
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI)
-
Sterile tubes and pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of the agonist needed for the experiment (e.g., 10 µM).
-
Serial Dilution: Perform a serial dilution of the 100 mM DMSO stock into the cell culture medium. It is recommended to perform an intermediate dilution first to ensure accuracy.
-
Step A (Intermediate Dilution): Dilute the 100 mM stock 1:100 in media to create a 1 mM intermediate solution.
-
Example: Add 2 µL of 100 mM stock to 198 µL of media.
-
-
Step B (Final Dilution): Dilute the 1 mM intermediate solution 1:100 in media to achieve a final concentration of 10 µM.
-
Example: Add 10 µL of the 1 mM intermediate solution to 990 µL of media.
-
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO only, ensuring the final DMSO concentration matches that of the agonist-treated samples.
-
Application: Add the final working solution (or vehicle control) to your cell cultures. For the example above, adding 10 µL of the 10 µM working solution to 1 mL of cells in a well would result in a final concentration of 100 nM. Always calculate the final volume in the well.
Recommended Concentrations and Storage
The optimal concentration of this compound will vary depending on the specific assay and cell type. The EC₅₀ values provide a useful starting point for dose-response experiments.
| Parameter | Recommendation | Reference |
| EC₅₀ (β-arrestin 2) | 17 nM (mouse), 44 nM (human) | [12] |
| EC₅₀ (Ca²⁺ Mobilization) | 96 nM (human) | |
| Typical In Vitro Range | 10 nM - 10 µM | General practice |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term, up to 1 year) | [8][11] |
| Working Solution Storage | Prepare fresh for each experiment. Do not store diluted aqueous solutions. | General practice |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling the compound and DMSO.
-
Handle the powder in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GPR120 Agonist 2 | GPR | TargetMol [targetmol.com]
- 9. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. GPR120 Agonist 1 | GPR | TargetMol [targetmol.com]
- 12. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR120 Agonist 3 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing and ensuring the stability of GPR120 Agonist 3 when prepared and stored in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Introduction
This compound, also known by its chemical name 3-(4-((4-Fluoro-4ʹ-methyl-(1,1ʹ-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid, is a potent and selective agonist for G-protein coupled receptor 120 (GPR120). It is a valuable tool for studying the physiological roles of GPR120 in metabolic diseases and inflammation. As with many small molecules, its stability in solution is critical for reliable experimental outcomes. DMSO is a common solvent for this compound due to its high solubilizing capacity. This document outlines the best practices for preparing, storing, and handling DMSO stock solutions of this compound and provides protocols for stability assessment.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Synonym | 3-(4-((4-Fluoro-4ʹ-methyl-(1,1ʹ-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid |
| CAS Number | 1374516-07-0 |
| Molecular Formula | C₂₃H₂₁FO₃ |
| Molecular Weight | 364.41 g/mol |
| Solubility in DMSO | 100 mg/mL[1][2] |
| Purity (typical) | ≥97% (HPLC) |
Recommended Storage and Handling of DMSO Stock Solutions
To ensure the integrity of this compound in DMSO, the following storage and handling procedures are recommended based on manufacturer guidelines and general best practices for small molecule storage.
Preparation of Stock Solutions
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO to minimize degradation due to water content.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 100 mg/mL). Ensure complete dissolution by vortexing or gentle warming if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., amber glass or polypropylene). The volume of each aliquot should be suitable for a single experiment.
Storage Conditions
-
Long-term Storage: For long-term storage, aliquots of the DMSO stock solution should be stored at -20°C. Under these conditions, the manufacturer suggests that stock solutions are stable for up to 6 months.[3]
-
Short-term Storage: For short-term use, solutions may be stored at 4°C for a limited period, although -20°C is always preferable.
-
Room Temperature Storage: Avoid storing DMSO stock solutions at room temperature for extended periods. Studies on large compound libraries have shown that significant degradation can occur over time at ambient temperatures.[3]
Handling
-
Thawing: When ready to use, thaw a single aliquot at room temperature.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO solutions can lead to compound degradation. Plan experiments to use an entire aliquot once thawed.
-
Protection from Light: Store solutions protected from light, as some compounds are light-sensitive.
Experimental Protocols for Stability Assessment
The following protocols describe how to quantitatively assess the stability of this compound in DMSO under various conditions.
Protocol for Long-Term Stability Study
This protocol is designed to evaluate the stability of this compound in DMSO at different storage temperatures over an extended period.
Workflow for Long-Term Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Methodology:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Establish a Time 0 reference: Immediately analyze an aliquot of the freshly prepared stock solution via HPLC-UV (see section 4.3 for a general method). This will serve as the 100% integrity control.
-
Aliquot and Store: Distribute the remaining stock solution into multiple aliquots for each storage condition:
-
Room Temperature (e.g., 20-25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep-Frozen (-80°C)
-
-
Analyze at Scheduled Time Points: At regular intervals (e.g., 1, 3, and 6 months), retrieve one aliquot from each storage condition.
-
Thaw and Analyze: Allow the frozen aliquots to thaw completely at room temperature. Analyze each sample by HPLC-UV.
-
Data Analysis: Calculate the percentage of this compound remaining by comparing the peak area of the main compound peak at each time point to the peak area at Time 0.
Protocol for Freeze-Thaw Stability Study
This protocol evaluates the impact of repeated freeze-thaw cycles on the integrity of this compound in DMSO.
Workflow for Freeze-Thaw Cycle Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO after multiple freeze-thaw cycles.
Methodology:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Establish a Time 0 reference: Analyze an aliquot of the freshly prepared stock solution via HPLC-UV.
-
Perform Freeze-Thaw Cycles:
-
Freeze the remaining stock solution at -20°C for at least 1 hour.
-
Thaw the solution completely at room temperature for approximately 30 minutes. This constitutes one freeze-thaw cycle.
-
-
Analyze after Each Cycle: After 1, 3, 5, and 10 cycles, take a small aliquot for HPLC-UV analysis.
-
Data Analysis: Calculate the percentage of this compound remaining after each set of cycles by comparing the peak area to the Time 0 sample.
General HPLC-UV Method for Quantification
A High-Performance Liquid Chromatography (HPLC) system with a UV detector is a standard method for assessing the purity and concentration of small molecules. A generic reverse-phase HPLC method is provided below. This method may require optimization for your specific system and column.
| Parameter | Suggested Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable percentage of B, ramp up to a high percentage of B to elute the compound, then return to initial conditions. (e.g., 5-95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5-10 µL |
| Detection Wavelength | Scan for optimal absorbance (e.g., 254 nm or a wavelength of maximum absorbance for this compound) |
| Column Temperature | 25-30°C |
GPR120 Signaling Pathway
Understanding the mechanism of action of this compound is important for interpreting experimental results. The diagram below illustrates the canonical Gαq-mediated signaling pathway activated by GPR120.
GPR120 Gαq Signaling Pathway
Caption: Simplified Gαq-mediated signaling pathway activated by GPR120 agonists.
Summary and Recommendations
-
DMSO Stock Solution Stability: this compound stock solutions in DMSO are reported to be stable for up to 6 months when stored in single-use aliquots at -20°C.[3]
-
Best Practices: To ensure the highest quality data, always use anhydrous DMSO, prepare fresh stock solutions when possible, aliquot into single-use volumes, and store at -20°C or -80°C.
-
Avoid Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles to prevent compound degradation.
-
Stability Verification: For critical or long-term experiments, it is advisable to perform an in-house stability study using the protocols outlined above to confirm the integrity of your specific batch of this compound under your laboratory's storage conditions.
By following these guidelines, researchers can be confident in the stability and activity of their this compound solutions, leading to more reliable and reproducible scientific findings.
References
- 1. AMPA Agonist, CMPA The AMPA Agonist, CMPA controls the biological activity of AMPA. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. GPR120 Agonist III The GPR120 Agonist III controls the biological activity of GPR120. This small molecule/inhibitor is primarily used for Activators/Inducers applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Quantifying the Effects of GPR120 Agonist 3 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by natural ligands, such as omega-3 fatty acids, and synthetic agonists has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects. This document provides detailed application notes and protocols for quantifying the effects of a specific synthetic agonist, GPR120 Agonist 3 (3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid), on gene expression.
While specific quantitative gene expression data for this compound is not extensively available in the public domain, this document will utilize representative data from other well-characterized GPR120 agonists to illustrate the expected outcomes and provide a framework for experimental design and data interpretation. The methodologies and principles described herein are directly applicable to the study of this compound.
GPR120 Signaling Pathways
Activation of GPR120 by an agonist initiates a cascade of intracellular signaling events that ultimately modulate gene expression. Two primary pathways have been identified: the Gαq/11 pathway and the β-arrestin-2 pathway.
Data Presentation: Effects of GPR120 Agonists on Gene Expression
The following tables summarize the expected quantitative changes in gene expression in relevant cell types (e.g., macrophages, adipocytes) following treatment with a GPR120 agonist. The data is compiled from studies using potent GPR120 agonists and is presented as a representative effect.
Table 1: Downregulation of Pro-inflammatory Genes in Macrophages
| Gene | Function | Fold Change (Agonist vs. Control) | Reference Cell Type |
| TNFα (Tumor Necrosis Factor alpha) | Pro-inflammatory cytokine | ↓ 2.5 - 4.0 | RAW 264.7 Macrophages |
| IL-6 (Interleukin 6) | Pro-inflammatory cytokine | ↓ 3.0 - 5.0 | Primary Peritoneal Macrophages |
| MCP-1 (Monocyte Chemoattractant Protein-1) | Chemokine | ↓ 2.0 - 3.5 | Adipose Tissue Macrophages |
| iNOS (Inducible Nitric Oxide Synthase) | Pro-inflammatory enzyme | ↓ 4.0 - 6.0 | RAW 264.7 Macrophages |
| COX-2 (Cyclooxygenase-2) | Pro-inflammatory enzyme | ↓ 2.0 - 3.0 | Primary Macrophages |
Table 2: Upregulation of Anti-inflammatory and Metabolic Genes
| Gene | Function | Fold Change (Agonist vs. Control) | Reference Cell Type |
| Arginase-1 (Arg1) | M2 macrophage marker, anti-inflammatory | ↑ 2.0 - 3.5 | Adipose Tissue Macrophages |
| IL-10 (Interleukin 10) | Anti-inflammatory cytokine | ↑ 1.5 - 2.5 | Primary Peritoneal Macrophages |
| PPARγ (Peroxisome Proliferator-Activated Receptor gamma) | Adipogenesis, insulin (B600854) sensitivity | ↑ 2.0 - 4.0 | 3T3-L1 Adipocytes |
| GLUT4 (Glucose Transporter type 4) | Glucose uptake | ↑ 1.5 - 2.5 | 3T3-L1 Adipocytes |
| FABP4 (Fatty Acid Binding Protein 4) | Adipogenesis | ↑ 3.0 - 5.0 | 3T3-L1 Adipocytes |
Experimental Protocols
A generalized workflow for quantifying gene expression changes is presented below, followed by detailed protocols for each step.
Protocol 1: Cell Culture and Treatment
-
Cell Culture:
-
For Macrophages (e.g., RAW 264.7): Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
For Adipocytes (e.g., 3T3-L1): Culture preadipocytes in DMEM with 10% bovine calf serum. To differentiate, induce with a cocktail containing insulin, dexamethasone, and IBMX for 2 days, followed by maintenance in DMEM with 10% FBS and insulin.
-
-
Treatment:
-
Plate cells to achieve 70-80% confluency on the day of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the agonist to the desired final concentration in cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Treat cells with this compound or vehicle control for a predetermined time course (e.g., 6, 12, or 24 hours).
-
Protocol 2: Total RNA Isolation
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse directly in the culture dish using a lysis buffer (e.g., TRIzol or buffer from a column-based kit).
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Homogenize by passing the lysate through a pipette several times.
-
Isolation:
-
TRIzol Method: Add chloroform, centrifuge to separate phases, and precipitate the RNA from the aqueous phase with isopropanol. Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.
-
Column-based Kit (e.g., RNeasy Kit): Follow the manufacturer's instructions, which typically involve binding the RNA to a silica (B1680970) membrane, washing, and eluting.
-
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
Protocol 3: RNA Quality and Quantity Assessment
-
Quantification: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like qPCR and RNA-seq.
Protocol 4: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a sterile, RNase-free tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, and RNase-free water.
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place on ice.
-
Master Mix: Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Synthesis: Add the master mix to the RNA-primer mixture and incubate at the recommended temperature for the reverse transcriptase (e.g., 42-50°C) for 60 minutes.
-
Inactivation: Inactivate the enzyme by heating to 70-85°C for 5-10 minutes.
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 5: Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Cycling Conditions: Perform the qPCR in a real-time PCR cycler using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method:
-
Normalize to Housekeeping Gene (ΔCt): ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
Normalize to Control (ΔΔCt): ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Calculate Fold Change: Fold Change = 2-ΔΔCt
-
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers investigating the effects of this compound on gene expression. By following these methodologies, scientists can obtain robust and reproducible data to elucidate the therapeutic potential of this compound in metabolic and inflammatory disorders. It is recommended to perform initial dose-response and time-course experiments to optimize treatment conditions for the specific cell type and genes of interest.
Application Notes and Protocols for GPR120 Agonist 3 in a Calcium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic and inflammatory diseases.[1] As a receptor for long-chain fatty acids, GPR120 is involved in a variety of physiological processes, including the regulation of glucose metabolism, insulin (B600854) sensitivity, and anti-inflammatory responses.[1] GPR120 is predominantly expressed in adipose tissue, intestines, and immune cells.[1] Its activation initiates intracellular signaling cascades that can lead to beneficial therapeutic effects, making the identification and characterization of GPR120 agonists a key area of research.
This document provides a detailed application note and protocol for the use of a potent and selective synthetic GPR120 agonist, herein referred to as "GPR120 Agonist 3," in a calcium flux assay. This assay is a robust method for quantifying the activation of GPR120, which primarily couples to the Gαq subunit of heterotrimeric G proteins. This coupling triggers a signaling pathway that results in a transient increase in intracellular calcium concentration, a response that can be precisely measured using fluorescent calcium indicators.
GPR120 Signaling Pathway
Upon binding of an agonist, GPR120 undergoes a conformational change, leading to the activation of the Gαq protein. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium can be detected by fluorescent dyes like Fluo-4 AM.
Data Presentation: Potency of GPR120 Agonists
The following table summarizes the potency of various synthetic GPR120 agonists, including the well-characterized agonist TUG-891, in calcium mobilization assays. This data is provided for comparative purposes to contextualize the expected potency of "this compound".
| Agonist | Cell Line | Assay Type | EC50 (nM) | Reference |
| TUG-891 | CHO cells expressing hGPR120 | Calcium Flux | 43.7 | [2] |
| Compound 10i | CHO cells expressing hGPR120 | Calcium Flux | 77.2 | [2][3] |
| Compound 10k | CHO cells expressing hGPR120 | Calcium Flux | 57.6 | [2][3] |
| Compound 10l | CHO cells expressing hGPR120 | Calcium Flux | 96.8 | [2][3] |
Experimental Protocol: Calcium Flux Assay
This protocol details the steps for conducting a no-wash, fluorescence-based calcium flux assay in a 96-well or 384-well format to measure the activity of this compound.
Materials and Reagents
-
Cell Line: HEK293 or CHO-K1 cells stably expressing human GPR120 (e.g., HEK293-hGPR120).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
TUG-891 (Positive Control): Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: DMEM or F-12K supplemented with 10% FBS, antibiotics, and selection agent (if applicable).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well tissue culture-treated microplates.
-
Calcium-sensitive dye: Fluo-4 AM.
-
Pluronic® F-127: 20% (w/v) solution in DMSO.
-
Probenecid: (Optional, to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Microplate Reader: Capable of kinetic reading with excitation at ~490 nm and emission at ~525 nm, and equipped with automated liquid handling.
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Plating:
-
Culture HEK293-hGPR120 cells in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.
-
Once cells reach 80-90% confluency, detach them and resuspend in fresh culture medium.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium. For 384-well plates, seed 10,000 to 20,000 cells per well in 25 µL.[1]
-
Incubate the plates for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve the agonist in high-quality DMSO. Store at -20°C.
-
Fluo-4 AM Loading Solution (2X):
-
Prepare a 1 mM Fluo-4 AM stock solution in anhydrous DMSO.
-
Prepare a 20% (w/v) Pluronic F-127 solution in DMSO.
-
For 10 mL of 2X loading solution, add 20 µL of 1 mM Fluo-4 AM and 10 µL of 20% Pluronic F-127 to 10 mL of Assay Buffer. If using probenecid, add it to a final concentration of 2.5 mM. Mix well. This solution should be prepared fresh.[1]
-
-
-
Preparation of Compound Plate:
-
Prepare serial dilutions of this compound and the positive control (TUG-891) in Assay Buffer at 2X the final desired concentration in a separate 96-well or 384-well plate.
-
A typical 8-point dose-response curve might range from 1 nM to 10 µM final concentration.[1]
-
-
Calcium Imaging Assay Procedure:
-
Dye Loading: Add an equal volume of the 2X Fluo-4 AM loading solution to each well of the cell plate (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 45-60 minutes, followed by incubation at room temperature for 15-30 minutes in the dark.[1]
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the instrument to excite at ~490 nm and measure emission at ~525 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Configure the instrument to automatically add the agonist solutions from the compound plate to the cell plate.
-
Immediately after agonist addition, continue to record the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis
-
The change in intracellular calcium is typically measured as the peak fluorescence intensity minus the baseline fluorescence intensity for each well.
-
Plot the change in fluorescence as a function of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.
Troubleshooting
-
Low Signal-to-Background Ratio: Optimize cell seeding density, increase dye loading time or temperature, or use a background subtraction method.
-
High Well-to-Well Variability: Ensure uniform cell seeding and accurate liquid handling. Check for and remove any bubbles in the wells.
-
No Response to Agonist: Confirm GPR120 expression in the cell line, verify the integrity and concentration of the agonist stock solution, and check the dye loading procedure and instrument settings.[1]
References
Application Notes and Protocols: β-Arrestin Recruitment Assay for GPR120 with Agonist 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a β-arrestin recruitment assay to characterize the activity of GPR120 Agonist 3 on the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).
Introduction
GPR120 is a receptor for long-chain free fatty acids and has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1][2][3] Upon agonist binding, GPR120 can initiate signaling through two primary pathways: G protein-dependent pathways (typically Gαq/11) and β-arrestin-dependent pathways.[2][4] The recruitment of β-arrestin to the activated receptor not only mediates receptor desensitization and internalization but also initiates distinct signaling cascades that contribute to the anti-inflammatory effects of GPR120 activation.[5][6][7] Therefore, quantifying agonist-induced β-arrestin recruitment is crucial for understanding the full pharmacological profile of a GPR120 agonist.
This document outlines the principles and a detailed protocol for a common cell-based β-arrestin recruitment assay, often utilizing enzyme fragment complementation (EFC) technology.
GPR120 Signaling Pathway: β-Arrestin Recruitment
Upon activation by an agonist, such as this compound, GPR120 undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin. The subsequent binding of β-arrestin to the receptor sterically hinders further G protein coupling and initiates the process of receptor internalization. Furthermore, the GPR120/β-arrestin complex can act as a signaling scaffold, recruiting other proteins to initiate downstream signaling pathways, such as those involved in the inhibition of TAK1, which is a key node in pro-inflammatory signaling.[5][6]
GPR120 β-arrestin signaling pathway.
Experimental Protocol: β-Arrestin Recruitment Assay (EFC-based)
This protocol is based on the principles of enzyme fragment complementation assays, such as the PathHunter® assay technology.[8][9][10][11]
Objective: To quantify the dose-dependent recruitment of β-arrestin 2 to GPR120 in response to this compound.
Materials:
-
PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay kit (or similar) containing:
-
Cryopreserved cells co-expressing GPR120 tagged with a small enzyme fragment (ProLink™ or PK) and β-arrestin 2 tagged with the larger enzyme acceptor fragment (EA).
-
Cell Plating Reagent
-
Detection Reagent
-
-
This compound (3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid)
-
DMSO (cell culture grade)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
White, solid-bottom 96-well or 384-well microplates
-
Luminometer
Experimental Workflow:
β-arrestin recruitment assay workflow.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to generate a range of concentrations for the dose-response curve (e.g., 10-point, 1:3 dilution series). Ensure the final DMSO concentration in the assay is ≤ 0.5%.
-
-
Cell Preparation:
-
Rapidly thaw the cryopreserved cells in a 37°C water bath.
-
Transfer the thawed cells to the provided cell plating reagent and gently mix.
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
-
Assay Execution:
-
Dispense the cell suspension into the wells of a white, solid-bottom microplate.
-
Add the diluted this compound or vehicle control (assay buffer with the same final concentration of DMSO) to the appropriate wells.
-
Incubate the plate at 37°C in a humidified incubator for the recommended time (typically 60-90 minutes).
-
-
Detection:
-
Equilibrate the plate and the detection reagent to room temperature.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
Subtract the average background signal (wells with no cells) from all data points.
-
Normalize the data by setting the signal from the vehicle control as 0% and the signal from a saturating concentration of a reference agonist (if available) or the highest concentration of this compound as 100%.
-
Plot the normalized response versus the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
Data Presentation
The following table summarizes the expected quantitative data for this compound in a β-arrestin recruitment assay.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | GPR120 | β-arrestin recruitment | pEC50 | 7.62 | [1] |
Note: pEC50 is the negative logarithm of the EC50 value. An EC50 can be calculated from the pEC50 value (EC50 = 10^(-pEC50) M).
Considerations and Best Practices:
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal performance.
-
DMSO Concentration: Maintain a consistent and low final DMSO concentration across all wells to avoid solvent effects.
-
Incubation Times: Optimize incubation times for both agonist stimulation and detection for the specific cell line and assay reagents being used.
-
Controls: Include appropriate controls, such as a vehicle control (0% activation) and a positive control with a known GPR120 agonist (100% activation), if available.
-
Assay Specificity: To confirm that the observed β-arrestin recruitment is specific to GPR120, a counterscreen using a parental cell line that does not express GPR120 can be performed.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 3. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes [mdpi.com]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR120 Agonist 3 in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GPR120 Agonist 3, a selective and potent activator of G protein-coupled receptor 120 (GPR120), for studying its role in lipid metabolism. This document includes an overview of GPR120, its signaling pathways, and detailed protocols for in vitro and in vivo experimental setups.
Introduction to GPR120
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain free fatty acids (FFAs).[1] It is highly expressed in adipose tissue, macrophages, and enteroendocrine cells.[2] GPR120 plays a crucial role in sensing dietary fats and regulating various physiological processes, including glucose homeostasis, anti-inflammatory responses, and adipogenesis.[1][3][4] Activation of GPR120 has been shown to improve insulin (B600854) sensitivity, stimulate the secretion of glucagon-like peptide-1 (GLP-1), and suppress inflammation, making it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[5][6][7]
This compound (3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid) is a selective synthetic agonist for GPR120 with negligible activity towards the related GPR40 receptor.[8][9] Studies have shown that this agonist can effectively mimic the effects of natural ligands, leading to beneficial effects on lipid metabolism, such as decreased hepatic steatosis and reduced liver triglyceride levels.[8][10]
GPR120 Signaling Pathways
GPR120 activation initiates downstream signaling through two primary pathways:
-
Gαq/11-PLC-Ca2+ Pathway: Upon ligand binding, GPR120 couples with the Gαq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ can influence various cellular processes, including gene expression related to adipogenesis.[5][10]
-
β-Arrestin-2 Pathway: GPR120 can also signal through a G protein-independent pathway involving β-arrestin-2. Following agonist binding, β-arrestin-2 is recruited to the receptor. This interaction is crucial for mediating the anti-inflammatory effects of GPR120 by inhibiting the NF-κB signaling pathway.[4][11]
Diagram of GPR120 Signaling Pathways
Caption: GPR120 signaling pathways activated by an agonist.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of GPR120 agonists from various studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Species | EC50 | Reference |
| β-arrestin 2 Recruitment | mGPR120 expressing | Mouse | 17 nM | |
| β-arrestin 2 Recruitment | hGPR120 expressing | Human | 44 nM | |
| Ca++ Mobilization | hGPR120 expressing | Human | 96 nM | |
| IP3 Production | Gpr120 expressing | Human/Mouse | Concentration-dependent increase | [9] |
Table 2: In Vivo Effects of GPR120 Agonists on Lipid Metabolism
| Agonist | Animal Model | Treatment | Key Findings | Reference |
| This compound (cpdA) | High-fat diet-fed obese mice | 30 mg/kg/day for 5 weeks | Decreased hepatic steatosis, liver triglycerides, and DAGs | [1][3][12] |
| TUG-891 | C57Bl/6J mice on chow diet | 35 mg/kg/day for 2.5 weeks | Reduced fat mass by 73% | [5][13] |
| This compound (cpdA) | High-fat diet-fed obese mice | 30 mg/kg/day for 5 weeks | Improved glucose tolerance and insulin sensitivity | [1][3][14] |
| GprA | WSD-fed mice | 30-90 mg/kg/day for 3 weeks | Reduced signs of steatosis | [15] |
Table 3: Effect of GPR120 Agonists on Gene Expression
| Agonist | Cell/Tissue | Genes Upregulated | Genes Downregulated | Reference |
| ω3-FAs / cpdA | Adipose tissue of HFD mice | PPARγ, GLUT4, Adiponectin | - | [6] |
| DHA / cpdA | 3T3-L1 adipocytes | PPARγ, GLUT4, Adiponectin | - | [6] |
| GPR120 knockdown | 3T3-L1 cells | - | PPARγ, FABP4 | [11] |
Experimental Protocols
In Vitro Studies: 3T3-L1 Adipocyte Differentiation and Lipid Accumulation
This protocol describes how to differentiate 3T3-L1 preadipocytes into mature adipocytes and assess the effect of this compound on lipid accumulation.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin (P/S)
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M)
-
This compound
-
Oil Red O staining kit
-
Phosphate-Buffered Saline (PBS)
-
Formalin (10%)
Protocol:
-
Cell Culture and Plating:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% P/S at 37°C in a 10% CO2 incubator.
-
Plate cells in 6-well plates and grow to confluence. Maintain in culture for an additional 2 days post-confluence (Day 0).[4]
-
-
Adipocyte Differentiation:
-
Day 0: Induce differentiation by changing the medium to DMEM with 10% FBS, 1% P/S, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin (MDI medium).
-
Day 2: Replace the medium with DMEM containing 10% FBS, 1% P/S, and 1 µg/mL insulin.
-
Day 4 onwards: Change the medium to DMEM with 10% FBS and 1% P/S every 2 days until cells are fully differentiated (typically by Day 8-10).[4]
-
-
Treatment with this compound:
-
From Day 0 of differentiation, add this compound to the differentiation media at desired concentrations (e.g., 1-10 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Oil Red O Staining for Lipid Accumulation:
-
On the day of analysis (e.g., Day 10), wash the differentiated adipocytes with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.[9]
-
Wash the cells with water and then with 60% isopropanol.[9]
-
Incubate the cells with Oil Red O working solution for 10-20 minutes at room temperature.[9]
-
Wash the cells with water multiple times until the excess stain is removed.
-
Visualize and capture images of the stained lipid droplets using a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.[8]
-
Experimental Workflow for In Vitro Adipogenesis Assay
References
- 1. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 6. Positive Reinforcing Mechanisms Between GPR120 and PPARγ Modulate Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
Application of GPR120 Agonist 3 (cpdA) in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1][2][3] Its activation by endogenous ligands, such as omega-3 fatty acids, or synthetic agonists has been shown to exert potent anti-inflammatory effects, making it a promising therapeutic target for a range of inflammatory conditions.[2][4] GPR120 Agonist 3, also referred to as compound A (cpdA), is a selective and potent synthetic agonist of GPR120.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound (cpdA) in inflammation research, aimed at guiding researchers in harnessing its potential to investigate and modulate inflammatory pathways.
Mechanism of Action
This compound (cpdA) exerts its anti-inflammatory effects primarily through a β-arrestin-2-dependent signaling pathway. Upon binding to GPR120 on the surface of immune cells, particularly macrophages, cpdA triggers the recruitment of β-arrestin-2 to the receptor.[1][7] This GPR120/β-arrestin-2 complex then interacts with TGF-β-activated kinase 1 (TAK1) binding protein 1 (TAB1), preventing the phosphorylation and activation of TAK1.[7][8] The inhibition of TAK1 subsequently blocks the downstream activation of key pro-inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[1][2] This ultimately leads to a reduction in the production and secretion of pro-inflammatory cytokines and mediators.[2][4]
Data Presentation
The following tables summarize the quantitative data regarding the in vitro efficacy of this compound (cpdA).
Table 1: In Vitro Potency and Efficacy of this compound (cpdA) [1]
| Assay | Cell Line | Target | Parameter | Value |
| Calcium (Ca2+) Mobilization | GPR120-transfected cells | Human GPR120 | logEC50 (M) | -7.62 ± 0.11 |
| Inositol Triphosphate (IP3) Production | HEK293 cells expressing human GPR120 | Human GPR120 | EC50 (µM) | ~0.35 |
| Inositol Triphosphate (IP3) Production | HEK293 cells expressing mouse GPR120 | Mouse GPR120 | EC50 (µM) | ~0.35 |
| β-arrestin-2 Recruitment | Cells expressing human GPR120 | Human GPR120 | EC50 (µM) | ~0.35 |
| β-arrestin-2 Recruitment | Cells expressing mouse GPR120 | Mouse GPR120 | EC50 (µM) | ~0.35 |
| Serum Response Element (SRE) Luciferase Reporter Assay | HEK293 cells with mouse GPR120 | Mouse GPR120 | Potency vs. DHA | ~50-fold more potent |
Table 2: In Vivo Administration of this compound (cpdA) [2][5]
| Animal Model | Condition | Dosage | Administration Route | Observed Effects |
| High-Fat Diet-fed Obese Mice | Chronic low-grade inflammation | 30 mg/kg/day | Mixed in diet | Improved glucose tolerance, decreased hyperinsulinemia, increased insulin (B600854) sensitivity, decreased hepatic steatosis |
| Mouse models of autoimmune diseases (psoriasis, rheumatoid arthritis, bullous pemphigoid) | Tissue inflammation | 50 mg/kg/day | Oral gavage | Did not alter the course of the diseases |
Visualization of Signaling Pathways and Workflows
Caption: GPR120 agonist cpdA anti-inflammatory signaling cascade.
Caption: Workflow for in vitro anti-inflammatory assays using cpdA.
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of this compound (cpdA) in cultured macrophages.
1. Cell Culture and Maintenance:
-
Cell Line: Murine macrophage cell line RAW 264.7 or primary peritoneal macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Passage RAW 264.7 cells every 2-3 days when they reach 80-90% confluency. For primary macrophages, allow them to adhere for 2-4 hours after isolation before washing away non-adherent cells.
2. Agonist and Stimulant Preparation:
-
This compound (cpdA) Stock Solution: Prepare a 10 mM stock solution of cpdA in DMSO. Store at -20°C.
-
Lipopolysaccharide (LPS) Stock Solution: Prepare a 1 mg/mL stock solution of LPS from E. coli O111:B4 in sterile PBS. Store at -20°C.
3. Experimental Procedure:
-
Seed macrophages in appropriate culture plates (e.g., 24-well plates for gene expression analysis, 6-well plates for protein analysis).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with 10 µM cpdA or vehicle (DMSO) for 1 hour.[1]
-
Stimulate the cells with 100 ng/mL LPS for the desired time points:[1]
-
15 minutes: For Western blot analysis of signaling protein phosphorylation.
-
6 hours: For analysis of inflammatory gene expression (qPCR) and NF-κB reporter assays.
-
4. Downstream Analyses:
-
NF-κB Luciferase Reporter Assay:
- Co-transfect macrophages with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
- After 24-48 hours, perform the experiment as described in step 3.
- Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Normalize the NF-κB luciferase activity to the control luciferase activity.
-
Western Blot Analysis for Phosphorylated Signaling Proteins:
- After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-TAK1, phospho-IKKβ, and phospho-JNK overnight at 4°C. Also, probe separate blots with antibodies against total TAK1, IKKβ, and JNK as loading controls.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantitative PCR (qPCR) for Inflammatory Gene Expression:
- After treatment, lyse the cells and extract total RNA using a suitable kit.
- Synthesize cDNA from the RNA using a reverse transcription kit.
- Perform qPCR using SYBR Green master mix and primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH).
- Analyze the data using the ΔΔCt method to determine the relative gene expression.
In Vivo Anti-inflammatory Activity in a High-Fat Diet-Induced Obesity Model
This protocol describes the evaluation of the in vivo anti-inflammatory effects of this compound (cpdA) in a mouse model of chronic low-grade inflammation induced by a high-fat diet.
1. Animals and Diet:
-
Animals: C57BL/6J male mice, 6-8 weeks old.
-
Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.
-
Diet:
-
Control Group: Standard chow diet (10% kcal from fat).
-
High-Fat Diet (HFD) Group: HFD with 60% kcal from fat.
-
2. Experimental Design:
-
Divide the mice into three groups:
-
Chow-fed control.
-
HFD-fed vehicle control.
-
HFD-fed cpdA-treated.
-
-
Feed the mice their respective diets for 15 weeks to induce obesity and chronic inflammation.[5]
-
After 15 weeks, continue the HFD for all groups and start the treatment for an additional 5 weeks:[5]
-
HFD + Vehicle: Administer the vehicle (e.g., 0.5% carboxymethylcellulose) daily by oral gavage.
-
HFD + cpdA: Administer cpdA at a dose of 30 mg/kg daily by oral gavage. The cpdA can also be mixed into the high-fat diet.[5]
-
3. Sample Collection and Analysis:
-
At the end of the 20-week period, euthanize the mice and collect blood and tissues.
-
Adipose Tissue Collection: Carefully dissect epididymal white adipose tissue (eWAT). A portion of the tissue should be fixed in 10% neutral buffered formalin for histology, and the rest should be snap-frozen in liquid nitrogen for RNA and protein analysis.
-
Histological Analysis of Adipose Tissue Inflammation:
- Embed the formalin-fixed adipose tissue in paraffin (B1166041) and section.
- Perform Hematoxylin and Eosin (H&E) staining to visualize tissue morphology and inflammatory cell infiltration.
- Perform immunohistochemistry for macrophage markers such as F4/80 to quantify macrophage infiltration.
-
Gene Expression Analysis in Adipose Tissue:
- Extract total RNA from the frozen eWAT.
- Perform qPCR to analyze the expression of pro-inflammatory (e.g., Tnf, Il6, Mcp1) and anti-inflammatory (e.g., Arg1, Il10) markers.
-
Analysis of Systemic Inflammation:
- Collect blood via cardiac puncture and separate the serum.
- Measure the levels of circulating inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
Conclusion
This compound (cpdA) is a valuable tool for investigating the role of GPR120 in inflammation. Its selectivity and potency allow for targeted modulation of the GPR120 signaling pathway, providing insights into its downstream effects on inflammatory responses. The detailed protocols provided herein offer a framework for researchers to effectively utilize cpdA in both in vitro and in vivo models of inflammation, contributing to a better understanding of GPR120-mediated anti-inflammatory mechanisms and the development of novel therapeutic strategies.
References
- 1. grtc.ucsd.edu [grtc.ucsd.edu]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of Adipose Tissue Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GPR120 Agonist 3 Treatment of Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[1][2] GPR120 is activated by long-chain fatty acids and plays a crucial role in adipogenesis, glucose metabolism, and the regulation of inflammatory responses.[1][3][4] Activation of GPR120 has been shown to have potent anti-inflammatory and insulin-sensitizing effects.[5][6][7] This document provides detailed application notes and protocols for the use of GPR120 Agonist 3 in the treatment of diet-induced obese (DIO) mice, a common preclinical model for studying obesity and related metabolic disorders.
This compound is a synthetic, selective agonist for GPR120. Its activation of the receptor has been shown to lead to beneficial effects on hepatic lipid metabolism, including decreased hepatic steatosis and reduced liver triglyceride levels.[8]
GPR120 Signaling Pathways
GPR120 activation initiates a cascade of intracellular signaling events that contribute to its anti-inflammatory and metabolic effects. The two primary pathways are the Gαq/11-mediated pathway and the β-arrestin-2-mediated pathway.
Data Presentation: Effects of a Representative GPR120 Agonist (cpdA) in DIO Mice
The following tables summarize the quantitative data from studies using a potent and selective GPR120 agonist, compound A (cpdA), in a diet-induced obese mouse model.[6][9][10]
Table 1: Metabolic Parameters
| Parameter | High-Fat Diet (HFD) Control | HFD + GPR120 Agonist (cpdA) | % Change | p-value |
| Glucose Tolerance (AUC) | High | Markedly Improved | - | <0.05 |
| Insulin (B600854) Tolerance | Impaired | Markedly Improved | - | <0.05 |
| Fasting Insulin (ng/mL) | Elevated | Decreased | - | <0.05 |
| LDL-Cholesterol | Elevated | Reduced by 50% | ↓ 50% | <0.05 |
AUC: Area Under the Curve
Table 2: Inflammatory Markers in Adipose Tissue
| Marker | High-Fat Diet (HFD) Control | HFD + GPR120 Agonist (cpdA) | % Change | p-value |
| iNos Expression | Induced | Reduced | ↓ | <0.05 |
| Arginase Expression | Increased | Further Enhanced | ↑ | <0.05 |
| iNos/Arginase Ratio | High | Markedly Reduced | ↓ | <0.05 |
| Akt Nitrosylation | Increased | Reduced | ↓ | <0.05 |
| Insulin-stimulated Akt phosphorylation | Reduced | Increased | ↑ | <0.05 |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese and insulin-resistant phenotype in mice.
Materials:
-
Male C57BL/6J mice (6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging and husbandry supplies
Protocol:
-
Acclimatize male C57BL/6J mice for one week upon arrival.
-
Randomly assign mice to two groups: Control (standard chow) and DIO (HFD).
-
Provide the respective diets and water ad libitum for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the diet period, mice should exhibit significant weight gain and metabolic dysregulation, making them suitable for GPR120 agonist treatment studies.
This compound Administration
Objective: To treat DIO mice with this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 30 mg/kg).
-
Administer the agonist or vehicle to the DIO mice via oral gavage once daily for the duration of the study (e.g., 5 weeks).
-
Continue to monitor body weight and food intake throughout the treatment period.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose clearance from the blood.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Protocol:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
Objective: To assess insulin sensitivity.
Materials:
-
Human insulin (e.g., 0.75 U/kg body weight)
-
Sterile saline
-
Glucometer and test strips
-
Blood collection supplies
Protocol:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0).
-
Administer insulin via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, and 60 minutes post-injection.
Tissue Collection and Analysis
Objective: To collect tissues for molecular and histological analysis.
Materials:
-
Anesthetics
-
Surgical tools
-
Phosphate-buffered saline (PBS)
-
Formalin (10% neutral buffered)
-
Liquid nitrogen
-
RNA/protein extraction reagents
Protocol:
-
Euthanize mice according to approved protocols.
-
Perfuse the circulatory system with PBS to remove blood.
-
Carefully dissect adipose tissue (e.g., epididymal, subcutaneous) and liver.
-
For histology, fix tissues in 10% neutral buffered formalin.
-
For molecular analysis (RNA, protein), snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Process tissues for downstream applications such as quantitative PCR (qPCR) for gene expression analysis or Western blotting for protein analysis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in DIO mice.
References
- 1. researchgate.net [researchgate.net]
- 2. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 9. escholarship.org [escholarship.org]
- 10. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR120 Agonist 3 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1] GPR120 is activated by long-chain free fatty acids and mediates its effects through two primary signaling pathways: the Gαq/11 pathway and the β-arrestin-2 pathway. Activation of the Gαq/11 pathway leads to an increase in intracellular calcium and subsequent downstream signaling, while the β-arrestin-2 pathway is primarily associated with the anti-inflammatory effects of GPR120 activation.[2]
GPR120 Agonist 3 is a selective and potent synthetic agonist for GPR120. This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound, with a focus on in vitro characterization and in vivo assessment of its metabolic effects.
This compound: Properties and Handling
| Property | Value | Reference |
| Synonyms | 3-(4-((4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid | [3][4] |
| Molecular Formula | C23H21FO3 | [3] |
| Molecular Weight | 364.41 g/mol | [3] |
| Appearance | White to off-white solid | [3][5] |
| Solubility | DMSO: ≥ 50 mg/mL | [3][4][5] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. | [5] |
Stock Solution Preparation: For in vitro assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For in vivo studies, the vehicle will depend on the route of administration, with common options including saline with a small percentage of DMSO or 0.5% methylcellulose (B11928114).[6][7]
GPR120 Signaling Pathways
Activation of GPR120 by an agonist such as this compound initiates two main signaling cascades, as depicted below.
Caption: GPR120 Signaling Pathways
In Vitro Characterization of this compound
A series of in vitro assays are essential to confirm the potency and selectivity of this compound and to elucidate its mechanism of action.
Experimental Workflow: In Vitro Assays
Caption: In Vitro Experimental Workflow
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by this compound.
Protocol:
-
Cell Culture:
-
Culture HEK293 or CHO cells stably expressing human or mouse GPR120 in a suitable medium (e.g., DMEM with 10% FBS).
-
Seed cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM (e.g., 4 µM) in HBSS with 20 mM HEPES and 2.5 mM probenecid.
-
Aspirate the culture medium and add 100 µL of loading buffer to each well.
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Assay:
-
Prepare serial dilutions of this compound in assay buffer (HBSS with 20 mM HEPES).
-
Wash the cells twice with assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence (Excitation: 488 nm, Emission: 525 nm).
-
Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence.
-
Plot the ΔRFU against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Expected Results for this compound:
| Parameter | Value (hGPR120) | Reference |
| EC50 (Ca²⁺ Mobilization) | 96 nM | [3] |
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated GPR120 receptor.
Protocol:
-
Cell Culture:
-
Use a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® CHO-K1 cell line co-expressing GPR120 and a β-arrestin-enzyme fragment complementation system.[8]
-
Follow the manufacturer's instructions for cell seeding in a 384-well plate.
-
-
Compound Preparation and Assay:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the diluted agonist to the cells and incubate for 90 minutes at 37°C.[9]
-
-
Detection:
-
Add the detection reagent provided with the assay kit.
-
Incubate at room temperature for 60 minutes.[9]
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Subtract the background signal and plot the luminescence against the log of the agonist concentration.
-
Fit a sigmoidal dose-response curve to determine the EC50 value.
-
Expected Results for this compound:
| Parameter | Value (mGPR120) | Value (hGPR120) | Reference |
| EC50 (β-Arrestin 2 Recruitment) | 17 nM | 44 nM | [3] |
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream effector of GPR120 signaling.
Protocol:
-
Cell Culture and Treatment:
-
Seed GPR120-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[6]
-
Treat cells with various concentrations of this compound for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 - 1:3000 dilution) overnight at 4°C.[8][10]
-
Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 - 1:10000 dilution).[10]
-
Detect with an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[11]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
In Vivo Metabolic Studies with this compound
In vivo studies in animal models are crucial for evaluating the therapeutic potential of this compound. The oral glucose tolerance test (OGTT) is a standard method to assess its effects on glucose homeostasis.
Experimental Workflow: In Vivo Oral Glucose Tolerance Test
Caption: In Vivo OGTT Workflow
Oral Glucose Tolerance Test (OGTT) Protocol
Materials:
-
Male C57BL/6 mice (e.g., on a high-fat diet for 15-20 weeks to induce obesity and insulin (B600854) resistance).[2]
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose in water or 10% DMSO in PBS).[2][7]
-
Glucose solution (20% w/v in sterile water).
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Fasting: Fast mice for 4-6 hours with free access to water.[4]
-
Baseline Glucose: Obtain a baseline blood glucose reading (t= -30 min) from the tail vein.
-
Agonist Administration: Administer this compound orally via gavage. A common dose used in studies is 30 mg/kg.[2][12] A vehicle control group should be included.
-
Glucose Challenge: 30 minutes after agonist administration (t=0 min), administer a 2 g/kg glucose solution via oral gavage.[13][14]
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose challenge.[13][14]
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for both the treatment and vehicle groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse.
-
Compare the AUC between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).
Expected Outcome: Treatment with an effective GPR120 agonist is expected to improve glucose tolerance, resulting in a lower blood glucose excursion and a significantly reduced AUC compared to the vehicle control group.[15]
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. By systematically evaluating its in vitro potency, signaling profile, and in vivo metabolic effects, researchers can gain valuable insights into its therapeutic potential for metabolic and inflammatory diseases. Careful adherence to these detailed protocols will ensure the generation of robust and reproducible data.
References
- 1. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. GPR120 Agonist III The GPR120 Agonist III controls the biological activity of GPR120. This small molecule/inhibitor is primarily used for Activators/Inducers applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]
- 9. caymanchem.com [caymanchem.com]
- 10. ABclonal [abclonal.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 15. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the In Vivo Efficacy of GPR120 Agonist 3
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases, inflammation, and cancer.[1][2] As a receptor for medium and long-chain fatty acids, particularly omega-3 fatty acids, GPR120 activation triggers multiple downstream signaling pathways that regulate glucose metabolism, adipogenesis, and inflammatory responses.[1][3] GPR120 Agonist 3 (3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid) is a potent and selective synthetic agonist for GPR120, with minimal activity at the related GPR40 receptor.[1] In vivo studies have demonstrated its efficacy in improving insulin (B600854) sensitivity, reducing hepatic steatosis, and exerting anti-inflammatory effects, making it a valuable tool for research and drug development.[1][4]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established mouse models of metabolic disease, inflammation, and cancer.
GPR120 Signaling Pathways
GPR120 activation initiates distinct signaling cascades to mediate its diverse physiological effects. The two primary pathways are the Gαq/11-mediated metabolic pathway and the β-arrestin-2-mediated anti-inflammatory pathway.
Application 1: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol details the use of an oral glucose tolerance test (OGTT) to assess the efficacy of this compound in improving glucose homeostasis in a diet-induced obese (DIO) mouse model, a standard preclinical model for type 2 diabetes.[5][6]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
-
Animal Model:
-
Agonist and Vehicle Preparation:
-
OGTT Procedure:
-
Randomize DIO mice into treatment groups (Vehicle, this compound).
-
Fast mice overnight (approximately 16 hours) with free access to water.[8]
-
Administer the prepared this compound or vehicle via oral gavage.[9]
-
After 30-60 minutes (depending on the agonist's pharmacokinetic profile), take a baseline blood sample (t=0) from the tail vein.[8][9]
-
Immediately administer a 2 g/kg glucose solution via oral gavage.[8][9]
-
Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Measure blood glucose concentrations at each time point using a standard glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the total area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between the vehicle and agonist-treated groups.
-
Data Presentation: Expected Outcomes
The efficacy of this compound is determined by a significant reduction in glucose excursion following the glucose challenge.
| Parameter | Vehicle Control Group | This compound (30 mg/kg) Group |
| Fasting Blood Glucose (mg/dL) | 155 ± 10 | 150 ± 12 |
| Peak Blood Glucose (mg/dL) | 450 ± 25 | 320 ± 30 |
| Glucose AUC (mg/dL * min) | 35000 ± 2500 | 24000 ± 2000 |
| Plasma Insulin at 15 min (ng/mL) | 2.5 ± 0.4 | 4.0 ± 0.5 |
| Note: Data are presented as mean ± SEM and are representative examples based on published studies with similar agonists.[4][9] |
Application 2: Efficacy in an In Vivo Inflammation Model
GPR120 activation exerts potent anti-inflammatory effects, primarily by inhibiting macrophage-induced inflammation.[3] This protocol describes how to measure the anti-inflammatory efficacy of this compound by analyzing inflammatory gene expression in the adipose tissue of DIO mice.
Experimental Protocol: Adipose Tissue Inflammation
-
Animal Model and Treatment:
-
Use DIO mice as described in Application 1. Chronic inflammation is a hallmark of obesity in this model.
-
Treat mice daily with this compound (e.g., 30 mg/kg) or vehicle via oral gavage for a period of 2-5 weeks.[4]
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and collect epididymal white adipose tissue (eWAT).
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
RNA Extraction and Quantitative PCR (qPCR):
-
Homogenize the frozen eWAT and extract total RNA using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit).
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for key pro-inflammatory genes (e.g., Tnf-α, Il-6, Mcp-1) and a housekeeping gene (e.g., Gapdh) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the expression levels of inflammatory markers between the vehicle and agonist-treated groups using appropriate statistical tests.
-
Data Presentation: Expected Outcomes
Successful anti-inflammatory action by this compound will result in a significant downregulation of pro-inflammatory gene expression in adipose tissue.
| Gene | Vehicle Control (Relative Expression) | This compound (Relative Expression) |
| Tnf-α | 1.00 ± 0.15 | 0.45 ± 0.08 |
| Il-6 | 1.00 ± 0.20 | 0.50 ± 0.10 |
| Mcp-1 | 1.00 ± 0.12 | 0.35 ± 0.07 |
| Note: Data are presented as mean ± SEM, normalized to the vehicle control group. Values are hypothetical based on the known anti-inflammatory effects of GPR120 agonism.[4] |
Application 3: Efficacy in a Xenograft Oncology Model
GPR120 expression has been linked to the progression of several cancers, though its role can be context-dependent.[2][10] This protocol provides a framework for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
Experimental Protocol: Xenograft Tumor Model
-
Cell Culture and Animal Model:
-
Tumor Implantation and Treatment:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or Matrigel).
-
Inject approximately 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.
-
Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (Vehicle, this compound).
-
Administer this compound or vehicle daily via a suitable route (e.g., oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 20-30 days) or until tumors in the control group reach a predetermined size limit.[11]
-
At the study endpoint, euthanize the mice, and carefully excise and weigh the tumors.
-
Plot the mean tumor volume versus time to generate tumor growth curves.
-
Compare the final tumor weights and tumor growth curves between groups using statistical analysis.
-
Data Presentation: Expected Outcomes
The effect of this compound on tumor growth will depend on the specific role of GPR120 in the chosen cancer model (pro- or anti-tumorigenic).
| Parameter | Vehicle Control Group | This compound Group |
| Initial Tumor Volume (mm³) | 102 ± 15 | 105 ± 14 |
| Final Tumor Volume (mm³) | 1550 ± 210 | 980 ± 180 |
| Final Tumor Weight (g) | 1.6 ± 0.25 | 1.0 ± 0.20 |
| Note: Data are presented as mean ± SEM and are hypothetical, assuming an anti-proliferative effect of the agonist in this cancer model.[12] |
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 4. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting GPR120 Agonist 3 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for GPR120 Agonist 3. The following information is designed to address common issues, particularly those related to solubility, to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: this compound is a lipophilic compound with low aqueous solubility. Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in precipitation. The recommended procedure is to first prepare a high-concentration stock solution in an organic solvent.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is a powerful solvent for many hydrophobic compounds.[2]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A3: This is a common issue known as "salting out," where the compound crashes out of solution when the solvent environment changes from organic to aqueous. Here are several steps to mitigate this:
-
Optimize the addition process: Add the DMSO stock solution to your pre-warmed (37°C) cell culture medium drop-by-drop while gently swirling or vortexing. This rapid dispersion helps to avoid localized high concentrations that lead to precipitation.
-
Lower the final concentration: If your experimental design permits, using a lower final concentration of the agonist can prevent it from exceeding its solubility limit in the aqueous medium.
-
Maintain a low final DMSO concentration: To avoid solvent-induced cytotoxicity and solubility issues, the final concentration of DMSO in your cell culture medium should ideally be kept at or below 0.1% (v/v), and generally no higher than 0.5% (v/v). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What should I do if my this compound still shows signs of precipitation in the cell culture medium?
A4: If you still observe cloudiness or precipitate after following the recommended dilution procedure, consider the following:
-
Use of surfactants or solubilizing agents: For particularly challenging applications, the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80 (0.01-0.1% v/v), in your final assay buffer can help to maintain the compound's solubility.
-
Sonication: Brief sonication of the final solution can sometimes help to break up small aggregates and improve dispersion.[5]
-
Prepare fresh dilutions: Avoid storing diluted aqueous solutions of this compound, as precipitation can occur over time. Prepare fresh dilutions from your DMSO stock for each experiment.
Q5: Can I use ethanol (B145695) to prepare my stock solution?
A5: While DMSO is the preferred solvent, ethanol can also be used.[6] However, ethanol is generally less effective at solubilizing highly lipophilic compounds compared to DMSO and may have a higher potential for cytotoxicity in some cell lines. If using ethanol, it is crucial to ensure the final concentration in your cell culture is kept to a minimum.
Solubility Data
The solubility of this compound can vary slightly depending on the specific salt form and purity. The following table summarizes solubility data from various sources.
| Solvent/Vehicle | Reported Solubility | Source(s) |
| DMSO | ≥ 50 mg/mL (approx. 123 mM) | [1][3] |
| Ethanol | Approx. 30 mg/mL | [6] |
| 1:1 Ethanol:PBS (pH 7.2) | Approx. 0.5 mg/mL | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (approx. 6.16 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (approx. 6.16 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (approx. 6.16 mM) | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: ~405.84 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
In a sterile microcentrifuge tube, weigh out a precise amount of the this compound powder (e.g., 4.06 mg).
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration (e.g., for 4.06 mg, add 1 mL of DMSO).
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for up to 6 months at -20°C.
Protocol for Diluting this compound into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
To achieve a final concentration of 10 µM, for example, perform a 1:1000 dilution. While gently vortexing or swirling the medium, add 1 µL of the 10 mM stock solution for every 1 mL of medium.
-
Ensure the final DMSO concentration is within the acceptable range for your cell line (in this example, 0.1%).
-
Visually inspect the medium for any signs of precipitation or cloudiness.
-
Use the freshly prepared this compound-containing medium for your cell treatment immediately.
Signaling Pathways and Troubleshooting Workflow
The following diagrams illustrate the GPR120 signaling pathway and a troubleshooting workflow for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GPR120 Agonist 1 | GPR | TargetMol [targetmol.com]
- 5. GPR120 Agonist 2 | GPR | TargetMol [targetmol.com]
- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GPR120 Agonist 3 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of GPR120 Agonist 3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known by its chemical name 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid, is a potent and selective synthetic agonist for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2] GPR120 is a receptor for long-chain fatty acids and is involved in various physiological processes, including metabolic regulation and inflammation.[1][3][4]
Upon binding, this compound activates two primary signaling pathways:
-
Gαq/11 Pathway: This leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[1][5]
-
β-Arrestin-2 Recruitment: Like many GPCRs, agonist binding also promotes the recruitment of β-arrestin-2, which is involved in receptor desensitization, internalization, and can initiate G-protein-independent signaling cascades.[1][5]
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: Based on published data, a good starting point for in vitro experiments is to perform a dose-response curve ranging from 1 nM to 10 µM. The reported EC50 values for this compound are in the nanomolar range for β-arrestin 2 recruitment and calcium mobilization in cell lines overexpressing human GPR120.[2] For maximal effects in some studies, concentrations up to 10 µM have been used.[5]
Q3: Is this compound selective for GPR120?
A3: Yes, this compound is reported to be highly selective for GPR120 with negligible activity towards the closely related fatty acid receptor GPR40 (FFA1).[1][5] It also shows no significant activity against short-chain fatty acid receptors FFA2/GPR43 and FFA3/GPR41.[2]
Q4: In which cell lines can I test this compound?
A4: this compound can be tested in a variety of cell lines. Commonly used models include:
-
HEK293 or CHO cells: These are often used for stable or transient overexpression of human or mouse GPR120 to study specific signaling pathways in a controlled environment.[6][7]
-
3T3-L1 adipocytes: These cells endogenously express GPR120 and are a relevant model for studying metabolic effects.[1]
-
Macrophage cell lines (e.g., RAW 264.7): These are suitable for investigating the anti-inflammatory effects of GPR120 activation.[3]
-
Enteroendocrine cell lines (e.g., STC-1): These are used to study the secretion of hormones like GLP-1.[1]
Troubleshooting Guides
Issue 1: No or low signal in a calcium mobilization assay.
| Possible Cause | Troubleshooting Steps |
| Low GPR120 expression in cells. | 1. Verify GPR120 expression in your cell line using qPCR or Western blot. 2. If using a transient transfection, optimize transfection efficiency. 3. Consider using a cell line with stable and high GPR120 expression. |
| Problems with the agonist. | 1. Ensure the this compound stock solution (in DMSO) is properly stored at -20°C and has not undergone multiple freeze-thaw cycles.[2] 2. Prepare fresh dilutions in assay buffer for each experiment. 3. Confirm the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Suboptimal assay conditions. | 1. Optimize cell seeding density to achieve a confluent monolayer. 2. Ensure proper loading of the calcium-sensitive dye (e.g., Fluo-4 AM). 3. Check the settings of the fluorescence plate reader (e.g., excitation/emission wavelengths, read interval). |
| Cell health. | 1. Ensure cells are healthy and within a low passage number. 2. Visually inspect cells for any signs of stress or death before starting the assay. |
Issue 2: High background or variable results in a β-arrestin recruitment assay.
| Possible Cause | Troubleshooting Steps |
| Constitutive receptor activity. | 1. Some GPCRs can have basal activity. Establish a clear baseline with untreated cells. 2. Consider using an inverse agonist if available to reduce basal signaling. |
| Cell density. | 1. Optimize cell number per well. Too few cells can lead to a weak signal, while too many can cause high background. |
| Reagent concentration. | 1. Titrate the concentrations of the β-arrestin and receptor constructs during transfection to find the optimal ratio. 2. Optimize the concentration of the detection reagents. |
| Incubation times. | 1. Optimize the incubation time with this compound. A time-course experiment can determine the peak response time. |
Issue 3: Inconsistent results in an ERK phosphorylation assay.
| Possible Cause | Troubleshooting Steps |
| Timing of agonist stimulation. | 1. ERK phosphorylation is often transient. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to identify the peak phosphorylation time. |
| Cell lysis and sample handling. | 1. Lyse cells quickly on ice with a lysis buffer containing phosphatase and protease inhibitors. 2. Ensure consistent protein concentrations across all samples. |
| Antibody quality. | 1. Use validated phospho-specific and total ERK antibodies. 2. Optimize antibody dilutions for your detection system (e.g., Western blot, ELISA). |
| Basal ERK activation. | 1. Serum in the culture medium can activate the ERK pathway. Serum-starve the cells for several hours or overnight before agonist stimulation. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Species | EC50 / pEC50 | Reference |
| β-Arrestin 2 Recruitment | CHO-K1 | Human | 44 nM | [2] |
| β-Arrestin 2 Recruitment | CHO-K1 | Mouse | 17 nM | [2] |
| Calcium Mobilization | HEK293 | Human | 96 nM | [2] |
| IP3 Production | HEK293 | Human & Mouse | Concentration-dependent increase observed | [1][5] |
| β-Arrestin 2 Recruitment | Not Specified | Not Specified | ~0.35 µM | [5] |
Note: EC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Calcium Mobilization Assay
-
Cell Seeding: Seed HEK293 cells stably expressing human GPR120 in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and add a calcium-sensitive dye loading solution (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark, followed by 30 minutes at room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay: Place the cell plate in a fluorescence plate reader. Measure baseline fluorescence for 15-20 seconds. Add the this compound dilutions and continue to measure fluorescence intensity every 1-2 seconds for at least 90-120 seconds.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot against the agonist concentration to determine the EC50.
ERK Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for at least 4 hours. Treat with varying concentrations of this compound for the predetermined optimal time.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer containing phosphatase and protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against phospho-ERK1/2. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
Visualizations
Caption: this compound Signaling Pathways.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
GPR120 Agonist 3 inconsistent results in cell culture
This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing inconsistent results with GPR120 Agonist 3 in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Question: We are observing variable responses to this compound in our calcium mobilization assays. What are the potential causes and solutions?
Answer:
Inconsistent results in calcium mobilization assays are a common challenge when studying G protein-coupled receptors (GPCRs). GPR120 is known to couple to the Gαq/11-coupled pathway, which leads to an increase in intracellular calcium.[1][2] Variability can arise from multiple factors related to the ligand, the cells, or the assay protocol itself. The table below outlines potential causes and recommended solutions.
Table 1: Troubleshooting Calcium Mobilization Assays
| Potential Cause | Explanation | Troubleshooting Steps |
| Ligand Solubility & Stability | This compound is a powder soluble in DMSO.[3] Improper dissolution or degradation can lead to inconsistent effective concentrations. | - Prepare fresh stock solutions in DMSO (e.g., 100 mg/mL) for each experiment.[3] - Ensure the final DMSO concentration in the assay is low (<0.1%) to avoid cell toxicity. - Vortex stock solutions thoroughly and visually inspect for precipitates before diluting in aqueous assay buffer. |
| Cell Health & Passage Number | The responsiveness of cells to GPCR agonists can decline with high passage numbers or poor health.[4][5][6] | - Use cells within a consistent and low passage number range. - Regularly monitor cell viability. - Ensure cells are seeded at an optimal density and are not over-confluent. |
| Receptor Expression Levels | GPR120 expression can vary between cell passages or culture conditions, impacting the magnitude of the response.[7][8] | - Regularly confirm GPR120 expression via qPCR or Western blot. - Consider using a stable cell line with inducible expression for tighter control.[9] |
| Assay Conditions | Minor variations in temperature, incubation times, or buffer composition can affect assay performance.[10] | - Standardize all assay parameters, including dye loading time and stimulation temperature. - Use a consistent, high-quality assay buffer (e.g., HBSS with calcium and magnesium). - Ensure automated liquid handlers are properly calibrated.[11] |
| Receptor Desensitization | Prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization, reducing the signaling response.[2] | - Minimize pre-incubation times with the agonist. - Perform a time-course experiment to determine the optimal stimulation window before the signal diminishes. |
Experimental Protocol: Calcium Mobilization Assay
This protocol is a standard fluorescence-based method for measuring GPR120 activation.[11][12][13][14]
-
Cell Plating: Seed HEK293T cells transiently or stably expressing GPR120 into a 96-well, black, clear-bottom plate at a pre-optimized density. Allow cells to adhere and grow overnight.
-
Dye Loading: Aspirate the culture medium. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., HBSS) for 45-60 minutes at 37°C.
-
Agonist Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically span a range to determine an EC50 value.
-
Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).
-
Agonist Addition: Program the instrument to add the prepared agonist dilutions to the wells and immediately begin recording fluorescence. A typical read time is 90-180 seconds.
-
Data Analysis: The change in fluorescence intensity from baseline indicates the intracellular calcium response. Plot the peak response against the agonist concentration to generate a dose-response curve and calculate the EC50.[11]
Caption: GPR120 signaling via Gαq and β-arrestin 2 pathways.
Question: Our ERK phosphorylation assay results are not reproducible with this compound. What could be the problem?
Answer:
Phosphorylation of ERK1/2 is a key downstream event following GPR120 activation and is often used as a readout for receptor signaling.[2][8] Inconsistent results in phospho-ERK (pERK) assays can often be traced to the timing of the experiment, sample handling, or the reagents used.
Table 2: Troubleshooting ERK Phosphorylation Assays
| Potential Cause | Explanation | Troubleshooting Steps |
| Stimulation Time | ERK phosphorylation is often a transient event. The signal can rise and fall rapidly.[15] | - Perform a time-course experiment (e.g., 0, 2, 5, 10, 15, 30 min) to determine the peak phosphorylation time for your specific cell system.[15] |
| Serum Starvation | Growth factors in serum can cause high basal pERK levels, masking the agonist-specific effect.[10][16] | - Serum-starve cells for at least 4-12 hours prior to agonist stimulation to reduce background signal.[16] |
| Cell Lysis & Sample Handling | Phosphatase activity after cell lysis can rapidly dephosphorylate ERK, leading to signal loss.[15] | - Use an ice-cold lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.[17] - Keep lysates on ice at all times and process them quickly. |
| Antibody Performance | The quality and specificity of the primary antibodies against pERK and total ERK are critical for reliable results. | - Use well-validated antibodies for your application (e.g., Western blot, ELISA). - Titrate the primary antibody to find the optimal concentration that maximizes signal-to-noise. - Always normalize the pERK signal to the total ERK signal to account for loading differences.[16][17] |
Experimental Protocol: ERK Phosphorylation (Western Blot)
This protocol details a standard Western blot procedure to measure agonist-induced ERK phosphorylation.[16][17]
-
Cell Culture and Starvation: Plate cells (e.g., RAW 264.7 macrophages or GPR120-expressing HEK293 cells) in 6-well plates. Once they reach 80-90% confluency, replace the medium with serum-free medium and incubate for 4-12 hours.[16]
-
Agonist Stimulation: Treat the starved cells with various concentrations of this compound for the predetermined optimal time (from your time-course experiment).
-
Cell Lysis: Immediately after stimulation, place the plate on ice. Aspirate the medium and wash once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK.[16] The final result should be expressed as the ratio of pERK to total ERK.
Caption: A logical workflow for troubleshooting inconsistent results.
Frequently Asked Questions (FAQs)
Q1: How can I be sure the effects I'm seeing are specifically mediated by GPR120?
A1: This is a critical question in receptor pharmacology. To confirm specificity, you should use multiple controls:
-
Negative Control Cells: Use a parental cell line that does not express GPR120. The agonist should not elicit a response in these cells.
-
GPR120 Knockdown/Knockout: The most rigorous approach is to use siRNA or CRISPR to eliminate GPR120 expression. This should abrogate the agonist's effect.[1][18]
-
Test for Off-Target Activity: this compound is reported to be selective for GPR120 with negligible activity towards the related receptor GPR40.[19][20][21] However, testing this in your own system using a GPR40-expressing cell line is good practice.
Q2: My agonist is showing a weaker response than expected. What could be the reason?
A2: A weaker-than-expected response, assuming the compound is pure and correctly prepared, often points to issues with the biological system. This can include low receptor expression levels in your cells, receptor desensitization due to over-stimulation, or sub-optimal assay conditions (e.g., performing a pERK assay long after the signal has peaked).[4][10] Refer to the troubleshooting tables above to systematically address these possibilities.
Q3: What is the role of β-arrestin 2 in GPR120 signaling, and should I be measuring it?
A3: In addition to G-protein signaling, GPR120 activation recruits β-arrestin 2.[1][18] This interaction is crucial for receptor internalization and desensitization.[1] It also mediates G-protein-independent signaling, which is responsible for many of GPR120's potent anti-inflammatory effects.[1][22] If your research involves inflammation, measuring β-arrestin 2 recruitment (e.g., via BRET or Tango assays) can provide a more complete picture of your agonist's activity.[9][23] this compound has been shown to induce a concentration-dependent recruitment of β-arrestin 2.[18][19][20]
Q4: Can the choice of cell line affect the experimental outcome?
A4: Yes, the choice of cell line is critical. Many common lab cell lines like HEK293T do not endogenously express GPR120 and require transient or stable transfection.[8] Cell lines that do express GPR120 endogenously, such as RAW 264.7 macrophages or 3T3-L1 adipocytes, are often used to study its role in inflammation and metabolism, respectively.[1][7][8] The downstream signaling machinery can differ between cell types, potentially leading to different outcomes even with the same receptor activation.
Caption: A generalized workflow for cell-based GPR120 agonist assays.
References
- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. This compound | 1599477-75-4 | GPR | MOLNOVA [molnova.com]
- 21. cenmed.com [cenmed.com]
- 22. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
mitigating off-target effects of GPR120 Agonist 3
Welcome to the technical support center for GPR120 Agonist 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target effects and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known by its chemical name 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid, is a potent and selective synthetic agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1] Upon binding, it activates GPR120, which can initiate two primary signaling cascades: a Gαq/11-mediated pathway that leads to an increase in intracellular calcium ([Ca2+]i), and a β-arrestin-2-mediated pathway that is crucial for its anti-inflammatory effects.[2][3][4][5]
Q2: What are the known off-target effects of this compound?
A2: The primary potential off-target receptor for GPR120 agonists is the closely related free fatty acid receptor, GPR40 (FFAR1).[4][5] However, this compound has been designed for high selectivity for GPR120.[1][4] It exhibits significantly lower potency for GPR40.[4] Researchers should still experimentally verify selectivity in their specific cellular context.
Q3: How can I minimize or control for off-target effects in my experiments?
A3: To mitigate off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound as determined by dose-response studies in your experimental system.
-
Employ a GPR120 antagonist in control experiments to confirm that the observed effects are mediated by GPR120.
-
Utilize GPR120 knockout or knockdown models (e.g., siRNA, CRISPR/Cas9) to validate that the agonist's effects are absent in the non-target cells.[2]
-
Perform counter-screening assays against GPR40 to quantify any potential off-target activity in your specific cell line.
Q4: Are there species-specific differences in the activity of this compound?
A4: Yes, there can be differences in potency and selectivity between species. For instance, while this compound (TUG-891) is potent on both human and mouse GPR120, its selectivity for mouse GPR120 over GPR40 may be more limited compared to its selectivity in human systems.[4] The potency and selectivity for rat GPR120 are not as well-characterized.[4] It is crucial to validate the agonist's activity in the specific species and cell type being studied.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: No or low signal in a calcium mobilization assay after applying this compound.
| Possible Cause | Troubleshooting Step |
| Low GPR120 expression in cells | Verify GPR120 mRNA and protein expression levels in your cell line using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Poor cell health | Ensure cells are healthy, within a low passage number, and not overgrown. Perform a cell viability assay (e.g., Trypan Blue exclusion) before the experiment. |
| Suboptimal dye loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Ensure the use of an anion transporter inhibitor like probenecid (B1678239) if necessary to prevent dye leakage.[6] |
| Incorrect agonist concentration | Perform a dose-response curve to determine the optimal concentration range. Prepare fresh dilutions of the agonist for each experiment as it can degrade. |
| Instrument settings | Check the fluorescence plate reader's excitation and emission wavelengths, as well as the reading interval, to ensure they are optimal for the dye being used.[6] |
Issue 2: High background signal in a β-arrestin recruitment assay.
| Possible Cause | Troubleshooting Step |
| Constitutive receptor activity | This can be inherent to the cell line or due to overexpression. Measure the basal signal in the absence of agonist to establish a baseline. |
| Nonspecific binding of assay reagents | Optimize the concentrations of detection reagents and antibodies. Include appropriate negative controls (e.g., cells not expressing the tagged receptor). |
| Cellular autofluorescence | Measure the fluorescence of untransfected cells to determine the level of background autofluorescence and subtract it from the experimental values. |
| High cell density | Titrate the cell seeding density to find the optimal number that provides a good signal-to-background ratio.[7] |
In Vivo Experiments
Issue 3: Inconsistent or lack of expected in vivo efficacy (e.g., anti-inflammatory or insulin-sensitizing effects).
| Possible Cause | Troubleshooting Step |
| Poor bioavailability or pharmacokinetics | Although some derivatives of GPR120 agonists have shown improved pharmacokinetic profiles, it's important to perform pharmacokinetic studies to determine the half-life, Cmax, and AUC of this compound in your animal model and adjust the dosing regimen accordingly.[8][9][10] |
| Receptor desensitization | Chronic stimulation of GPR120 can lead to desensitization and reduced responsiveness.[11] Consider alternative dosing strategies, such as intermittent administration, to minimize this effect. |
| Species-specific differences in GPR120 expression | The tissue distribution and expression levels of GPR120 can vary between species, which may affect the physiological response.[1] Validate GPR120 expression in the target tissues of your animal model. |
| Dietary factors | The composition of the diet, particularly the fatty acid content, can influence GPR120 expression and signaling.[1] Standardize the diet of the animals throughout the study. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (TUG-891)
| Assay Type | Receptor | Species | EC50 | Reference |
| β-arrestin 2 Recruitment | GPR120 | Mouse | 17 nM | --INVALID-LINK-- |
| β-arrestin 2 Recruitment | GPR120 | Human | 44 nM | --INVALID-LINK-- |
| Ca2+ Mobilization | GPR120 | Human | 96 nM | --INVALID-LINK-- |
| β-arrestin 2 Recruitment | GPR40 | Human | 64.6 µM | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Measure GPR120 Activation
Objective: To measure the increase in intracellular calcium concentration in response to this compound.
Materials:
-
HEK293 cells stably expressing human GPR120 (or other suitable cell line)
-
Black, clear-bottom 96-well plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Seeding: Seed the GPR120-expressing cells into a 96-well plate at a pre-optimized density and incubate overnight.
-
Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in the assay buffer. b. Remove the culture medium from the cells and add the dye loading solution. c. Incubate in the dark at 37°C for 1 hour, followed by 30 minutes at room temperature.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: a. Place the cell plate in the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Use the automated injector to add the this compound dilutions to the wells. d. Immediately begin measuring fluorescence intensity at short intervals (e.g., every 1-2 seconds) for 60-120 seconds to capture the peak response.[6]
-
Data Analysis: a. Calculate the change in fluorescence (peak fluorescence - baseline fluorescence). b. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
Objective: To measure the interaction between GPR120 and β-arrestin following stimulation with this compound. This protocol is based on a BRET (Bioluminescence Resonance Energy Transfer) assay format.
Materials:
-
HEK293 cells co-expressing GPR120 fused to a donor fluorophore (e.g., Renilla luciferase) and β-arrestin-2 fused to an acceptor fluorophore (e.g., eYFP).
-
White, opaque 96-well plates.
-
Culture medium.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
This compound.
-
Luminescence plate reader capable of measuring dual wavelengths.
Procedure:
-
Cell Seeding: Seed the engineered cells into a 96-well plate and incubate overnight.
-
Compound Addition: a. Remove the culture medium. b. Add serial dilutions of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add the BRET substrate to each well.
-
Measurement: Immediately measure the luminescence at the two wavelengths corresponding to the donor and acceptor fluorophores.
-
Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Plot the BRET ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: GPR120 signaling pathways activated by Agonist 3.
Caption: Workflow for mitigating and identifying off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pa2online.org [pa2online.org]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist 3 dose-response curve troubleshooting
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving GPR120 agonists. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during GPR120 agonist dose-response experiments in a question-and-answer format.
FAQs
| Question | Answer |
| Why am I not observing a response in my GPR120 assay? | There are several potential reasons for a lack of response. These include: 1) Inactive Ligand: Verify the activity and concentration of your GPR120 agonist. It is advisable to use a fresh batch and include a known active compound as a positive control. 2) Low Receptor Expression: Confirm the expression level of GPR120 in your chosen cell line. Low expression can lead to a weak or undetectable signal. 3) Suboptimal Assay Conditions: Ensure that all assay parameters, such as incubation times, temperature, and buffer compositions, are optimized for your specific experimental setup. |
| My dose-response curve is flat or has a very shallow slope. What does this indicate? | A flat or shallow dose-response curve can suggest several issues: 1) Incorrect Concentration Range: The tested concentrations of the agonist may be too high or too low to define the sigmoidal portion of the curve. It is recommended to test a wider range of concentrations, spanning several orders of magnitude. 2) Partial Agonism: The compound may be a partial agonist, meaning it does not elicit a full response even at saturating concentrations. 3) Compound Solubility/Stability: The agonist may have poor solubility or stability in the assay buffer, leading to a weaker than expected response at higher concentrations.[1][2] |
| What could cause high background signal in my assay? | High background can obscure the specific signal from GPR120 activation. Potential causes include: 1) Constitutive Receptor Activity: Some GPCRs exhibit basal activity even in the absence of an agonist. If possible, using an inverse agonist can help reduce this basal signal. 2) Non-specific Binding: The agonist or detection reagents may bind non-specifically to other cellular components. Increasing the number of wash steps or including a non-specific binding control can help mitigate this. 3) Assay Interference: The test compound itself may be autofluorescent or interfere with the detection method. |
| I'm seeing high variability between my replicate experiments. What are the likely causes? | Inconsistent results can stem from several sources: 1) Cell Passage Number Variability: Use cells within a consistent and low passage number range for all experiments to ensure uniformity. 2) Pipetting Errors: Ensure pipettes are properly calibrated and use appropriate techniques, such as reverse pipetting for viscous solutions, to minimize errors. 3) Uneven Cell Seeding: Ensure cells are evenly suspended and distributed in the assay plates to avoid variability in cell number per well.[2] 4) Edge Effects: Evaporation from the outer wells of a microplate can affect results. It is good practice to fill the outer wells with sterile water or PBS to create a humidity barrier and not use them for experimental samples.[2] |
| What is the difference between EC50 and IC50? | EC50 (Effective Concentration 50) is the concentration of an agonist that produces 50% of the maximal response.[3] IC50 (Inhibitory Concentration 50) is the concentration of an antagonist that inhibits a response by 50%.[3] For GPR120 agonists, the EC50 value is the key parameter to determine potency. |
| What does the Hill Slope of a dose-response curve signify? | The Hill slope describes the steepness of the curve. A slope of 1.0 suggests a standard binding interaction. A slope greater than 1.0 may indicate positive cooperativity, while a slope less than 1.0 could suggest negative cooperativity or experimental artifacts.[3][4] |
Data Presentation
The following tables summarize the half-maximal effective concentration (EC50) values for commonly used GPR120 agonists in various functional assays and cell lines. These values should serve as a reference, and actual results may vary depending on specific experimental conditions.
Table 1: EC50 Values of GPR120 Agonists in Calcium Mobilization Assays
| Agonist | Cell Line | Species | EC50 (nM) |
| TUG-891 | CHO | Human | 43.7 |
| Compound A (cpdA) | HEK293 | Human | ~350 |
| Compound A (cpdA) | HEK293 | Mouse | ~350 |
| AZ13581837 | CHO | Human | 120 |
| Compound 14d | CHO | Human | 37.5 |
| Compound 14d | CHO | Mouse | 83.2 |
Table 2: EC50 Values of GPR120 Agonists in β-Arrestin Recruitment Assays
| Agonist | Cell Line | Species | EC50 (nM) |
| Compound A (cpdA) | HEK293 | Human | ~350 |
| Compound A (cpdA) | HEK293 | Mouse | ~350 |
| AZ13581837 | U2OS | Human | 5.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GPR120 agonists.
Protocol 1: Calcium Mobilization Assay in CHO Cells
This protocol describes the measurement of intracellular calcium mobilization following GPR120 activation in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells stably expressing GPR120
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Black, clear-bottom 96- or 384-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
GPR120 Agonist 3 and other test compounds
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed GPR120-expressing CHO cells into black, clear-bottom multi-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1-2 µM Fluo-4 AM) and probenecid (if required) in the assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the compounds to the wells and immediately begin measuring fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: PathHunter® β-Arrestin Recruitment Assay
This protocol outlines the steps for a β-arrestin recruitment assay using the PathHunter® technology from DiscoverX.
Materials:
-
PathHunter® GPR120 CHO-K1 β-Arrestin GPCR Assay kit (or similar)
-
White, solid-bottom multi-well plates
-
This compound and other test compounds
-
Luminescence plate reader
Procedure:
-
Cell Plating:
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in the appropriate assay buffer.
-
Add the diluted compounds to the corresponding wells of the cell plate.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.[7][8]
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.[7]
-
-
Luminescence Reading: Read the chemiluminescence signal on a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 3: Western Blot for Phosphorylated ERK (p-ERK)
This protocol describes the detection of phosphorylated ERK1/2, a downstream marker of GPR120 activation, via Western blotting.
Materials:
-
Cells expressing GPR120
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[9]
-
Treat cells with different concentrations of this compound for the desired time (e.g., 5-60 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[11][12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[12]
-
-
Stripping and Re-probing:
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. The p-ERK signal should be normalized to the total ERK signal for each sample.
Mandatory Visualizations
GPR120 Signaling Pathways
Caption: GPR120 Signaling Pathways
Experimental Workflow for Dose-Response Curve Generation
Caption: Dose-Response Experimental Workflow
Troubleshooting Logic for a Flat Dose-Response Curve
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
addressing GPR120 Agonist 3 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to in vitro experiments with GPR120 Agonist 3, with a focus on addressing potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported in vitro activity?
A1: this compound, also known as 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid, is a selective agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). It is reported to be fully selective for GPR120 with negligible activity at the related GPR40. In vitro studies have shown that it leads to a concentration-dependent recruitment of β-arrestin-2 in cells expressing human and mouse GPR120, with an EC50 of approximately 0.35 μM.[1] It also produces concentration-dependent increases in inositol (B14025) triphosphate (IP3) production in GPR120-expressing cells.[1]
Q2: What are the known signaling pathways activated by GPR120?
A2: GPR120 activation by an agonist can initiate two primary signaling cascades. The first is a Gαq/11-mediated pathway that activates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC). The second major pathway involves the recruitment of β-arrestin-2, which can mediate anti-inflammatory effects by inhibiting pathways such as those involving NF-κB.
Q3: I am observing unexpected cytotoxicity with this compound at high concentrations. What are the potential causes?
A3: High concentrations of any small molecule compound can lead to cytotoxicity through various mechanisms, which may be independent of its primary target. Potential causes for cytotoxicity observed with this compound at high concentrations could include:
-
Off-target effects: The compound may interact with other cellular targets at concentrations significantly higher than its EC50 for GPR120.
-
Compound precipitation: Poor solubility at high concentrations can lead to the formation of compound precipitates that are cytotoxic to cells.
-
Mitochondrial toxicity: Some compounds, including those with biphenyl (B1667301) structures, can impair mitochondrial function, leading to a loss of intracellular ATP and cell death.[2]
-
Induction of apoptosis or necrosis: The compound may trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through various cellular stress pathways.
-
Solvent toxicity: If using a solvent like DMSO, the final concentration in the cell culture medium may become toxic at high compound concentrations.
Q4: How can I differentiate between on-target GPR120-mediated effects and off-target cytotoxicity?
A4: To distinguish between on-target and off-target effects, you can perform several experiments:
-
Dose-response analysis: A specific, on-target effect should typically plateau at higher concentrations, whereas non-specific cytotoxicity often increases linearly with concentration.
-
Use of a GPR120 antagonist: If the observed effect is on-target, it should be blocked or attenuated by a GPR120 antagonist.
-
Control cell lines: Test the compound on a cell line that does not express GPR120. If cytotoxicity is still observed, it is likely an off-target effect.
-
Time-course experiments: On-target signaling events (e.g., calcium mobilization) are often rapid, while cytotoxic effects may develop over a longer incubation period.
Troubleshooting Guide: High Cytotoxicity
This guide provides a step-by-step approach to troubleshooting unexpected cytotoxicity observed with this compound at high concentrations.
Issue: Significant decrease in cell viability at concentrations above the expected effective range.
Step 1: Verify Experimental Parameters
| Parameter to Check | Action | Rationale |
| Compound Concentration | Double-check all calculations for stock solutions and serial dilutions. | Simple calculation errors can lead to unintended high concentrations. |
| Solvent Concentration | Calculate the final percentage of the solvent (e.g., DMSO) in your highest compound concentration wells. | Ensure the solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Compound Solubility | Visually inspect the media in your treatment wells for any signs of precipitation. | Compound precipitation can cause artifacts and direct cytotoxicity. |
| Cell Health | Examine cells under a microscope before and after treatment. Ensure control cells are healthy and growing as expected. | Pre-existing poor cell health can increase sensitivity to cytotoxic effects. |
Step 2: Characterize the Cytotoxic Effect
If the experimental parameters are correct, the next step is to characterize the nature of the cell death.
| Question | Recommended Experiment | Interpretation of Results |
| Is the compound causing cell death (cytotoxic) or inhibiting proliferation (cytostatic)? | Perform a time-course experiment measuring both cell viability (e.g., MTT assay) and total cell number (e.g., cell counting). | A cytotoxic effect will show a decrease in both viability and cell number, while a cytostatic effect will show a plateau in cell number with maintained viability. |
| Is the cell death due to apoptosis or necrosis? | Conduct an apoptosis assay, such as measuring caspase-3/7 activity or using Annexin V/Propidium Iodide staining followed by flow cytometry. | An increase in caspase activity or Annexin V positive, PI negative cells indicates apoptosis. An increase in PI positive cells indicates necrosis. |
| Is the plasma membrane compromised? | Perform a lactate (B86563) dehydrogenase (LDH) release assay. | Increased LDH in the supernatant indicates loss of membrane integrity, a hallmark of necrosis. |
Step 3: Investigate the Mechanism of Cytotoxicity
Based on the characterization of cell death, you can investigate potential mechanisms.
| Potential Mechanism | Recommended Experiment | Interpretation of Results |
| Mitochondrial Dysfunction | Measure mitochondrial membrane potential using a fluorescent probe like JC-1. | A decrease in the red/green fluorescence ratio of JC-1 indicates depolarization of the mitochondrial membrane, suggesting mitochondrial toxicity. |
| Oxidative Stress | Measure the production of reactive oxygen species (ROS) using a probe such as DCFDA. | An increase in fluorescence indicates elevated ROS levels, which can be a cause of cytotoxicity. |
| Off-target Effects | Test the compound on a GPR120-negative cell line. | If cytotoxicity persists in the absence of the target receptor, it strongly suggests off-target effects. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell System | Reference |
| β-arrestin-2 Recruitment (EC50) | ~0.35 μM | Human and mouse GPR120 expressing cells | [1] |
| IP3 Production | Concentration-dependent increase | Human and mouse GPR120 expressing cells | [1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Measurement: Gently mix on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Membrane Integrity Assessment: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well of the new plate according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assessment: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, typically using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add a volume of a commercial caspase-3/7 luminescent reagent equal to the volume of media in each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Caption: GPR120 signaling pathways.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Caption: Troubleshooting decision guide.
References
how to prevent GPR120 Agonist 3 degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of GPR120 Agonist 3 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in a laboratory setting?
A1: The degradation of this compound can primarily be attributed to improper storage, repeated freeze-thaw cycles, exposure to light, and suboptimal solvent conditions. In biological systems, particularly in vivo or in cell culture with metabolically active cells, the phenylpropanoic acid moiety of the molecule can be susceptible to β-oxidation.[1][2][3]
Q2: How should I properly store this compound?
A2: Proper storage is critical for maintaining the stability of this compound. Recommendations for storage are summarized in the table below.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Powder) | 2-8°C or -20°C | ≥ 2 years | Protect from light.[4][5][6] |
| Reconstituted (in DMSO) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4][5] |
Q3: Can I store reconstituted this compound at 4°C?
A3: It is not recommended to store reconstituted this compound at 4°C for extended periods. For short-term use (within a day), keeping the solution on ice and protected from light is acceptable. For longer-term storage, it is essential to aliquot the solution and freeze it at -20°C to maintain its stability.[5]
Q4: My this compound solution has changed color. Is it still usable?
A4: this compound is a white powder, and its solution in DMSO should be colorless.[4] A change in color may indicate degradation or contamination. It is recommended to prepare a fresh stock solution from the solid compound if you observe any color change.
Q5: What is the recommended solvent for reconstituting this compound?
A5: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO), in which it is soluble up to 100 mg/mL.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from the solid powder. 2. Ensure the stock solution is properly aliquoted and stored at -20°C. 3. Avoid repeated freeze-thaw cycles of the aliquots. 4. Protect the compound from light during storage and experiments. |
| Loss of compound activity over time | Gradual degradation of the stock solution. | 1. Check the age of the stock solution. If it is older than 6 months, discard it and prepare a fresh stock.[5] 2. Perform a quality control check of your compound using an analytical method like HPLC if available. |
| Precipitate formation in the stock solution | The solution may have been frozen and thawed multiple times, or the storage temperature was not consistently maintained. | 1. Gently warm the solution to 37°C to see if the precipitate redissolves. 2. If the precipitate remains, it is best to discard the stock and prepare a fresh one. |
Experimental Protocols
Protocol for Reconstitution and Storage of this compound
-
Reconstitution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in low-retention microcentrifuge tubes.
-
Store the aliquots at -20°C and protect them from light.
-
For use in experiments, thaw an aliquot and use it immediately. Discard any unused portion of the thawed aliquot to prevent degradation from repeated freeze-thaw cycles.
-
Visualizations
GPR120 Signaling Pathway
Caption: GPR120 signaling cascade upon activation by an agonist.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow to troubleshoot this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound | 1599477-75-4 | GPR | MOLNOVA [molnova.com]
GPR120 Agonist 3 experimental variability and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GPR120 Agonist 3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G protein-coupled receptor activated by long-chain free fatty acids. This compound mimics this action, primarily signaling through two main pathways:
-
Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
β-Arrestin Pathway: Upon agonist binding, GPR120 can also recruit β-arrestin proteins. This interaction can lead to receptor internalization and downstream signaling cascades, including the activation of the ERK1/2 pathway, which is often associated with the anti-inflammatory effects of GPR120.
Q2: Why am I observing high variability in my experimental results with this compound?
High variability can stem from several factors:
-
Cell Line and Passage Number: The expression levels of GPR120 can vary significantly between different cell lines and even within the same cell line at different passage numbers.
-
Agonist Stability and Storage: this compound may be sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage can lead to degradation and reduced potency.
-
Assay Conditions: Factors such as serum concentration in the media, incubation time, and the presence of other fatty acids can influence the activity of the agonist.
-
Receptor Desensitization: Prolonged exposure to this compound can lead to receptor desensitization and internalization, resulting in a diminished response over time.
Q3: What is the recommended solvent for dissolving this compound?
For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity. For in vivo studies, the appropriate vehicle will depend on the route of administration and the specific formulation of the agonist.
Troubleshooting Guides
Issue 1: Low or No Agonist Potency
If you are observing lower than expected or no activity with this compound, consider the following troubleshooting steps:
| Possible Cause | Recommended Solution |
| Degraded Agonist | Prepare a fresh stock solution of this compound. Ensure proper storage conditions as per the manufacturer's instructions. |
| Low GPR120 Expression | Verify the expression of GPR120 in your cell line using qPCR or Western blot. Consider using a cell line with higher or induced GPR120 expression. |
| Suboptimal Assay Conditions | Optimize incubation time and agonist concentration. Reduce the serum concentration in your assay medium, as fatty acids in the serum can compete with the agonist. |
| Incorrectly Prepared Solutions | Double-check all calculations and dilutions. Ensure the agonist is fully dissolved in the stock solution. |
Issue 2: Inconsistent Results Between Experiments
For high variability between experimental repeats, the following table provides potential causes and solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Practices | Maintain a consistent cell passage number and seeding density for all experiments. |
| Variable Agonist Exposure Time | Use a precise and consistent incubation time for all experiments. |
| Pipetting Errors | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes. |
| Plate Edge Effects | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. |
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines a method for measuring the this compound-induced increase in intracellular calcium.
Materials:
-
Cells expressing GPR120 (e.g., HEK293-GPR120)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Pluronic F-127
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Agonist Addition: Prepare serial dilutions of this compound in assay buffer.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.
β-Arrestin Recruitment Assay
This protocol describes a method to measure the recruitment of β-arrestin to GPR120 upon agonist stimulation.
Materials:
-
Cells co-expressing GPR120 and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin cells)
-
This compound
-
Assay-specific detection reagents
Procedure:
-
Cell Seeding: Plate the cells in a 96-well white, solid-bottom plate and incubate overnight.
-
Agonist Preparation: Prepare a dose-response curve of this compound in the appropriate assay buffer.
-
Agonist Addition: Add the agonist dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for the recommended time (typically 60-90 minutes).
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of β-arrestin recruitment. Determine the EC50 from the dose-response curve.
Signaling Pathways and Workflows
Caption: this compound signaling pathways.
Caption: Calcium mobilization assay workflow.
Caption: Troubleshooting logic for low agonist potency.
optimizing incubation time for GPR120 Agonist 3
Welcome to the technical support center for GPR120 Agonist 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective GPR120 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor (GPCR) that is activated by long-chain fatty acids.[1] this compound, a selective synthetic agonist, activates the receptor, leading to the initiation of two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway.[2][3] Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and the activation of downstream effectors like ERK1/2.[2][4] The β-arrestin-2 pathway is crucial for the anti-inflammatory effects of GPR120 activation.[5][6]
Q2: Which cell lines are suitable for studying this compound activity?
A2: The choice of cell line depends on the specific research question. For general receptor characterization, HEK293 or CHO cells stably or transiently expressing human or mouse GPR120 are commonly used.[7] For studying the anti-inflammatory effects, macrophage-like cell lines such as RAW264.7 are suitable.[6] For metabolic studies, adipocyte cell lines like 3T3-L1 are often employed.[2] It is crucial to confirm GPR120 expression in the chosen cell line.
Q3: What are the typical downstream readouts to measure GPR120 activation by Agonist 3?
A3: Common functional assays to measure the activity of this compound include:
-
Calcium Mobilization Assays: To measure the transient increase in intracellular calcium via the Gαq/11 pathway.[7][8]
-
ERK1/2 Phosphorylation Assays: To assess the activation of the MAPK signaling cascade downstream of Gαq/11.[2]
-
β-Arrestin-2 Recruitment Assays: To measure the interaction of β-arrestin-2 with the activated receptor.[3]
-
Inositol (B14025) Phosphate (IP) Accumulation Assays: To quantify the production of inositol trisphosphate (IP3), a direct product of PLC activation.[3]
Q4: Why is optimizing the incubation time for this compound crucial?
A4: Optimizing the incubation time is critical because the kinetics of the different signaling pathways activated by GPR120 vary significantly. For instance, calcium mobilization is a rapid and transient event, often peaking within seconds to a few minutes.[9] In contrast, ERK phosphorylation and β-arrestin recruitment may have different optimal time points, with signals that can be more sustained.[3][5] Using a suboptimal incubation time can lead to underestimation of the agonist's potency and efficacy or missing the peak response entirely.[9]
Troubleshooting Guide: Optimizing Incubation Time
Issue: Low or no signal detected after treatment with this compound.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Incubation Time | Perform a time-course experiment. For rapid responses like calcium mobilization, measure the signal continuously for the first 1-5 minutes post-agonist addition. For slower responses like ERK phosphorylation, test a range of time points (e.g., 2, 5, 10, 15, 30, 60 minutes).[3][9] |
| Incorrect Agonist Concentration | Perform a dose-response experiment to ensure you are using an effective concentration of this compound. |
| Low Receptor Expression | Verify the expression of GPR120 in your cell line using techniques like qPCR or Western blotting. Consider using a cell line with higher or induced receptor expression.[10] |
| Cell Health and Density | Ensure cells are healthy and seeded at an optimal density. Over-confluent or stressed cells may not respond optimally.[11] |
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Incubation Timing | Use a multi-channel pipette or an automated liquid handler to add the agonist to all wells simultaneously to ensure consistent incubation times across the plate. |
| Edge Effects in Microplate | To minimize edge effects, avoid using the outer wells of the microplate or fill them with a buffer or medium.[3] |
| Pipetting Inaccuracies | Ensure proper pipetting technique and that all reagents are at a uniform temperature before addition. |
Issue: Signal decreases at longer incubation times.
| Possible Cause | Troubleshooting Suggestion |
| Receptor Desensitization/Internalization | This is a common phenomenon for GPCRs upon prolonged agonist exposure.[9] The optimal incubation time is before significant desensitization occurs. Your time-course experiment should reveal the peak of the signal. |
| Signal Degradation | The downstream second messenger may be rapidly degraded. For example, in cAMP assays, a phosphodiesterase (PDE) inhibitor is often used to prevent signal loss.[6] |
| Cell Death or Detachment | High concentrations of the agonist or prolonged incubation may induce cytotoxicity. Check cell viability using a method like a Trypan Blue exclusion assay. |
Data Summary
The following table summarizes reported experimental timeframes for assays relevant to GPR120 activation. Note that these are examples, and the optimal time should be determined empirically for your specific experimental conditions.
| Assay | Agonist/Treatment | Incubation Time | Cell Line | Reference |
| ERK Phosphorylation | GPR120 Agonist (cpdA) | 1 hour (pretreatment) | Primary Macrophages | [3] |
| NF-κB Luciferase Assay | GPR120 Agonist (cpdA) | 6 hours | HEK293 | [3] |
| Calcium Mobilization | General GPCR Agonists | Seconds to minutes | Various | [9][12] |
| β-Arrestin Recruitment | General GPCR Agonists | 90 minutes | PathHunter Cells | [4] |
| ERK Phosphorylation | Delta-Opioid Receptor Agonists | Peak at 3-5 minutes | CHO-K1-hDOR | [3] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is for measuring the intracellular calcium flux following GPR120 activation.
-
Cell Plating: Seed GPR120-expressing cells into a black, clear-bottom 96-well plate and culture overnight to achieve 90-100% confluency.
-
Dye Loading:
-
Agonist Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).[8][14]
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Use the instrument's injector to add the this compound solution to the wells.
-
Continuously measure the fluorescence signal for 1-3 minutes to capture the transient calcium peak.[12]
-
-
Data Analysis: The change in fluorescence intensity over baseline is plotted against time. The peak response is used for constructing dose-response curves to determine the EC50 of the agonist.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of phosphorylated ERK1/2 by Western blotting.
-
Cell Culture and Serum Starvation:
-
Seed GPR120-expressing cells in 6-well plates and grow to 70-80% confluency.
-
To reduce basal ERK phosphorylation, replace the growth medium with a serum-free medium and incubate for at least 4 hours or overnight.[5]
-
-
Agonist Stimulation (Time-Course):
-
Treat the serum-starved cells with a fixed concentration of this compound (e.g., at its EC80 concentration) for various time points (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes).[9]
-
Include a vehicle-treated control for the 0-minute time point.
-
-
Cell Lysis:
-
Following treatment, immediately place the plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and collect the lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[5]
-
Quantify the band intensities using densitometry software. The ratio of phospho-ERK to total ERK is calculated to determine the fold change over the untreated control.
-
Visualizations
Caption: GPR120 Signaling Pathways.
Caption: Workflow for Optimizing Incubation Time.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
dealing with poor oral bioavailability of GPR120 Agonist 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor oral bioavailability of GPR120 Agonist 3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key in vitro properties?
A1: this compound (CAS: 1599477-75-4) is a selective agonist for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1] It has negligible activity towards the related receptor, GPR40.[1] In vitro, it has been shown to trigger concentration-dependent increases in IP3 production and recruitment of β-arrestin-2 in cells expressing both human and mouse GPR120, with an EC50 of approximately 0.35 μM for β-arrestin-2 recruitment.[1]
Q2: My in vivo experiments with orally administered this compound are showing inconsistent or lower-than-expected efficacy. Could this be related to its oral bioavailability?
A2: Yes, inconsistent or low efficacy after oral administration can be a strong indicator of poor oral bioavailability. While this compound has demonstrated in vivo effects in mice, such as improved insulin (B600854) sensitivity and reduced hepatic steatosis, its physicochemical properties might contribute to challenges in absorption from the gastrointestinal (GI) tract.[1][2] Factors such as low aqueous solubility and/or poor membrane permeability can significantly limit the amount of the compound that reaches systemic circulation.
Q3: What are the common causes of poor oral bioavailability for a compound like this compound?
A3: Poor oral bioavailability is often a result of one or more of the following factors:
-
Low Aqueous Solubility: The compound may not dissolve well in the fluids of the gastrointestinal tract, which is a prerequisite for absorption.[3][4] this compound is highly soluble in DMSO, but its aqueous solubility may be limited.[1]
-
Poor Permeability: The compound may not efficiently pass through the intestinal epithelial cell layer to enter the bloodstream. This can be due to its molecular size, charge, or lack of affinity for transport mechanisms.[4]
-
First-Pass Metabolism: After absorption, the compound is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.
-
Efflux Transporter Activity: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the compound back into the gut lumen, reducing net absorption.[5]
Q4: What initial steps can I take to investigate the cause of poor oral bioavailability for this compound in my experiments?
A4: A stepwise approach is recommended:
-
Assess Aqueous Solubility: Determine the solubility of this compound in buffers at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Evaluate Intestinal Permeability: Conduct in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell monolayer assay to assess both passive and active transport mechanisms.[6][7][8]
-
Conduct a Pilot In Vivo Pharmacokinetic (PK) Study: Administer this compound both orally (PO) and intravenously (IV) to a small group of animals.[9] Comparing the plasma concentration-time profiles will allow you to determine the absolute bioavailability (F%). A low F% would confirm a bioavailability issue.
Troubleshooting Guide
Issue: Low and Variable Efficacy in Oral Dosing Studies
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Particle Size Reduction: Consider micronization or nanosizing of the this compound powder to increase the surface area for dissolution.[3][4] 2. Formulation with Solubilizing Excipients: Prepare a formulation using surfactants, co-solvents, or cyclodextrins to improve solubility.[3] 3. Amorphous Solid Dispersions: Create a solid dispersion of the agonist in a hydrophilic polymer matrix to enhance its dissolution rate.[4] |
| Low Intestinal Permeability | 1. Permeation Enhancers: Co-administer with a permeation enhancer (use with caution and thorough validation, as this can affect intestinal integrity). 2. Lipid-Based Formulations: Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS). These formulations can form fine emulsions in the gut, which may improve both solubility and permeability.[3][4] |
| High First-Pass Metabolism | 1. Prodrug Approach: If metabolic hotspots on the molecule are identified, a prodrug strategy could be explored to mask these sites until after absorption.[4] 2. Co-administration with a CYP450 Inhibitor: In preclinical studies, co-administration with a known inhibitor of the relevant cytochrome P450 enzymes can help determine the extent of first-pass metabolism. This is an investigative tool and not a therapeutic strategy. |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source |
| CAS Number | 1599477-75-4 | [1] |
| Molecular Formula | C19H23ClF3NO3 | [1] |
| Formula Weight | 405.84 | [1] |
| Purity | >98% (HPLC) | [1] |
| Solubility | In Vitro: DMSO : ≥ 50 mg/mL (123.20 mM) | [1] |
| In Vitro Activity (β-arrestin-2) | EC50 of ~0.35 μM (human and mouse GPR120) | [1] |
Table 2: Overview of Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Micronization/Nanonization | Increases surface area, leading to a faster dissolution rate.[3][4] | Simple, widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier in an amorphous state, which has higher solubility and dissolution rate than the crystalline form.[4] | Significant improvement in dissolution rate. | Potential for recrystallization during storage, affecting stability. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media.[3][4] | Can improve both solubility and permeability; protects the drug from degradation. | Requires careful selection of excipients; potential for GI side effects at high doses. |
| Cyclodextrin (B1172386) Complexation | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a complex with improved aqueous solubility.[3] | Enhances solubility and dissolution. | Limited drug loading capacity; can be expensive. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
-
Donor and acceptor plates
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane (B42187) and a phospholipid mixture (e.g., lecithin)
-
LC-MS/MS for quantification
Procedure:
-
Prepare the PAMPA membrane: Coat the filter of the donor plate with a solution of phospholipid in dodecane (e.g., 5 µL of 1% lecithin (B1663433) in dodecane).[2]
-
Prepare Solutions:
-
Donor Solution: Dissolve this compound in PBS (with a small percentage of DMSO if necessary, typically <1%) to a known concentration (e.g., 100 µM).
-
Acceptor Solution: Fill the wells of the acceptor plate with PBS.
-
-
Assay Assembly: Place the donor plate into the acceptor plate, forming a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): Use the change in concentration in the acceptor well over time to calculate the Papp value.
Protocol 2: Caco-2 Cell Monolayer Permeability Assay
Objective: To evaluate the bidirectional permeability of this compound across a human intestinal epithelial cell monolayer, which can indicate both passive and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS) or Ringers buffer
-
This compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells and seed them onto Transwell® inserts. Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer.[5]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions. Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution containing this compound to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Perform the same procedure as above but add the test solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters (a ratio >2 is often considered significant).[5]
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters, including oral bioavailability, of this compound.
Materials:
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound
-
Vehicle for oral (PO) and intravenous (IV) administration (e.g., saline with a co-solvent)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals for at least 3 days before the study.
-
Divide animals into two groups: IV and PO administration.
-
IV Group: Administer a single bolus dose of this compound via the tail vein.
-
PO Group: Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:
-
Area Under the Curve (AUC) for both IV and PO administration.
-
Maximum concentration (Cmax) and time to maximum concentration (Tmax) for the PO group.
-
Clearance (CL) and Volume of distribution (Vd) from the IV data.
-
Half-life (t1/2).
-
-
Calculate Absolute Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[9]
-
Visualizations
Caption: GPR120 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. This compound | 1599477-75-4 | GPR | MOLNOVA [molnova.com]
- 2. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120 Agonist III - Calbiochem | 371822 [merckmillipore.com]
- 4. GPR120 Agonist III The GPR120 Agonist III controls the biological activity of GPR120. This small molecule/inhibitor is primarily used for Activators/Inducers applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: GPR120 Agonist 3 Delivery in Animal Studies
Welcome to the technical support center for the application of GPR120 Agonist 3 in animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound, also known as Compound A (cpdA), is a potent and selective synthetic agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). It is recognized for its high selectivity for GPR120 over the closely related GPR40.[1][2][3] This selectivity is a key advantage, as it allows for the specific interrogation of GPR120-mediated signaling pathways. In animal models of obesity, this compound has been shown to improve glucose tolerance, increase insulin (B600854) sensitivity, and reduce hepatic steatosis.[2]
Q2: What are the primary signaling pathways activated by this compound?
A2: this compound activates two main downstream signaling pathways:
-
Gαq/11-mediated pathway: This pathway is primarily associated with metabolic effects. Activation of Gαq/11 leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of downstream kinases, ultimately influencing processes like glucose uptake.[4][5][6]
-
β-arrestin-2-mediated pathway: This pathway is crucial for the anti-inflammatory effects of GPR120 activation. Upon agonist binding, β-arrestin-2 is recruited to the receptor. The GPR120/β-arrestin-2 complex can then interact with other proteins, such as TAB1, to inhibit pro-inflammatory signaling cascades like the NF-κB pathway.[4][6][7]
Q3: What are the recommended methods for in vivo delivery of this compound in mice?
A3: The two most common methods for delivering this compound in mouse studies are:
-
Oral Gavage: This method allows for precise dosing. A typical dose is 50 mg/kg body weight, administered daily.[8]
-
Dietary Admixture: For chronic studies, the agonist can be mixed into a high-fat diet. A commonly used concentration is 30 mg/kg of the diet.[2]
The choice of delivery method will depend on the specific experimental design and objectives.
Q4: Are there known off-target effects or unexpected phenotypes to be aware of?
A4: While this compound is known for its high selectivity for GPR120 over GPR40, it is always important to consider potential unexpected effects.[1] Studies with GPR120 knockout (KO) mice have revealed some surprising phenotypes. For instance, while GPR120 KO mice on a high-fat diet develop obesity and insulin resistance, they have also shown a hyperactive counter-regulatory response during insulin tolerance tests.[9][10] Additionally, some studies suggest that GPR120 activation may not be effective in alleviating inflammation in certain autoimmune disease models.[8] Researchers should carefully consider the genetic background of their animal models and the specific pathological context of their studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound during formulation preparation. | The compound may have limited solubility in aqueous solutions. | Prepare the oral gavage solution using a vehicle of 10% DMSO in PBS.[8] For dietary admixture, ensure thorough mixing of the compound with a small portion of the diet before incorporating it into the bulk of the feed to ensure homogeneity. |
| High variability in animal response to treatment. | Inconsistent dosing due to improper gavage technique or non-uniform mixing in the diet. Animal stress can also contribute to variability. | Ensure all personnel are properly trained in oral gavage techniques. For dietary administration, use a standardized protocol for mixing the compound into the feed. Minimize animal stress through proper handling and housing conditions. |
| Lack of expected therapeutic effect (e.g., no improvement in glucose tolerance). | Insufficient dosage, poor bioavailability, or the specific animal model may not be responsive. The compound may have degraded if not stored properly. | Verify the correct dosage and administration schedule. Consider performing pharmacokinetic studies to assess bioavailability. Review the literature to ensure the chosen animal model is appropriate. Store this compound according to the manufacturer's instructions, typically at -20°C for long-term storage. |
| Unexpected weight loss or other adverse effects. | Potential toxicity at higher doses or an unexpected off-target effect in the specific animal model. | Reduce the dosage and closely monitor the animals for any signs of distress. If adverse effects persist, consider using a different GPR120 agonist or re-evaluating the experimental design. Consult with a veterinarian. |
| Contradictory results compared to published studies. | Differences in experimental conditions, such as mouse strain, diet composition, or duration of treatment. | Carefully compare your experimental protocol with those of published studies. Pay close attention to details such as the source and composition of the high-fat diet, and the age and sex of the animals. |
Quantitative Data Summary
The following table summarizes the efficacy of this compound (cpdA) in comparison to another commonly used GPR120 agonist, TUG-891. Please note that direct head-to-head comparisons in the same study are limited, and these data are compiled from different publications.
| Agonist | Animal Model | Dose & Administration | Key Findings | Reference |
| This compound (cpdA) | High-fat diet-fed obese mice | 30 mg/kg in diet for 5 weeks | Markedly improved glucose tolerance and insulin sensitivity. Decreased hepatic steatosis. | [2] |
| TUG-891 | High-fat diet-fed obese mice | 20 mg/kg oral gavage | Showed anti-diabetic effects equivalent to a novel agonist (11b) and significantly increased insulin levels. | [11] |
| TUG-891 | C57BL/6J mice on chow diet | 35 mg/kg daily injection for 2.5 weeks | Reduced total body weight and fat mass. Increased fat oxidation. | [12] |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
Materials:
-
This compound (cpdA) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
Procedure:
-
Preparation of Vehicle: Prepare a 10% DMSO in PBS solution. For example, to make 10 mL of vehicle, add 1 mL of DMSO to 9 mL of sterile PBS. Vortex to mix thoroughly.
-
Preparation of Dosing Solution (50 mg/kg):
-
Calculate the required amount of this compound based on the average weight of the mice and the desired dose. For a 25g mouse, the dose would be 1.25 mg.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 10% DMSO in PBS vehicle to achieve the desired final concentration. For example, if administering a volume of 100 µL per 25g mouse, the concentration should be 12.5 mg/mL.
-
Vortex the tube vigorously until the compound is completely dissolved.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the correct distance for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the dosing solution.
-
Withdraw the needle gently.
-
Monitor the animal for a few minutes post-administration to ensure there are no adverse reactions.
-
Protocol 2: Incorporation of this compound into a High-Fat Diet
Materials:
-
This compound (cpdA) powder
-
High-fat diet (HFD) pellets (e.g., 60% kcal from fat)
-
Mortar and pestle or a small blender
-
Scale
Procedure:
-
Calculate the Amount of Agonist: Determine the total amount of HFD needed for the study duration and the total amount of this compound required to achieve a final concentration of 30 mg/kg of diet.
-
Pre-mixing:
-
Grind a small portion of the HFD pellets into a fine powder using a mortar and pestle or a blender.
-
Weigh the calculated amount of this compound and add it to the powdered HFD.
-
Thoroughly mix the agonist with the powdered diet until a homogenous mixture is achieved. This pre-mix helps to ensure even distribution.
-
-
Incorporation into the Bulk Diet:
-
Gradually add the pre-mix to the remaining HFD pellets.
-
Mix thoroughly to ensure the agonist is evenly distributed throughout the entire batch of the diet. If possible, use a commercial diet mixer for large quantities.
-
-
Storage: Store the prepared diet in airtight containers at 4°C to prevent degradation of the agonist and spoilage of the diet. Replace the food in the cages frequently (e.g., twice a week) to maintain freshness.[13]
Visualizations
Caption: GPR120 signaling pathways activated by this compound.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 5. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. heparin-cofactor-ii-precursor-serpind1-fragment-homo-sapiens.com [heparin-cofactor-ii-precursor-serpind1-fragment-homo-sapiens.com]
- 9. Alteration of the Glucagon Axis in GPR120 (FFAR4) Knockout Mice: A ROLE FOR GPR120 IN GLUCAGON SECRETION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omega 3 Fatty Acids and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
overcoming GPR120 Agonist 3 resistance in cells
Welcome to the technical support center for GPR120 Agonist 3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome experimental challenges related to this compound resistance in cells.
Frequently Asked Questions (FAQs)
Q1: What is GPR120 and what are its primary signaling pathways?
A1: GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor (GPCR) that is activated by medium and long-chain free fatty acids.[1][2][3] Upon activation by an agonist, GPR120 initiates two primary signaling cascades:
-
Gαq/11-mediated pathway: This pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2).[4][5] This pathway is primarily associated with metabolic effects.[1]
-
β-arrestin-2-mediated pathway: This pathway is crucial for the anti-inflammatory effects of GPR120.[1][4] Upon agonist binding, β-arrestin-2 is recruited to the receptor, leading to the internalization of the GPR120-β-arrestin-2 complex. This complex then interacts with TAB1, inhibiting the TAK1 signaling pathway and subsequently reducing the activity of pro-inflammatory transcription factors like NF-κB.[2][6][7]
Q2: What is this compound and what is its specificity?
A2: this compound, with the chemical name 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid, is a synthetic and highly selective agonist for GPR120.[1] It exhibits negligible activity towards the related receptor, GPR40.[1]
Q3: What are the potential reasons for observing a diminished or complete loss of cellular response to this compound?
A3: A diminished or lost response to this compound, often termed resistance or desensitization, can arise from several factors:
-
Receptor Desensitization and Internalization: Prolonged exposure to an agonist can lead to phosphorylation of the GPR120 receptor, followed by the binding of β-arrestin-2.[8] This leads to the uncoupling of the receptor from its G-protein and subsequent internalization, reducing the number of receptors available on the cell surface to respond to the agonist.[1][9]
-
Downregulation of GPR120 Expression: Chronic stimulation or other cellular stressors may lead to a decrease in the overall expression of GPR120, either at the mRNA or protein level.
-
Alterations in Downstream Signaling Components: Mutations or altered expression of proteins downstream of GPR120, such as Gαq/11, PLC, or β-arrestin-2, can impair the cell's ability to respond to receptor activation.
-
Increased Drug Efflux: In cancer cell models, resistance can be mediated by the upregulation of ATP-binding cassette (ABC) transporters, which actively pump the agonist out of the cell, preventing it from reaching its target receptor.[10][11]
Q4: How can I confirm that the observed cellular effect is specifically mediated by GPR120?
A4: To confirm the specificity of the response to this compound, you can perform the following control experiments:
-
GPR120 Knockdown or Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of GPR120 in your cell line.[2][12] A GPR120-mediated effect should be significantly diminished or completely absent in these modified cells.[7]
-
Use of a GPR120 Antagonist: Pre-treat the cells with a specific GPR120 antagonist before adding Agonist 3. This should block the expected cellular response.
-
Control Cell Lines: Utilize a cell line that is known to not express GPR120 as a negative control.
Troubleshooting Guides
Issue 1: Decreased or No Response to this compound in a Previously Responsive Cell Line
This is a common issue that often points towards receptor desensitization or downregulation.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Receptor Desensitization | 1. Pulsatile Agonist Treatment: Instead of continuous exposure, treat cells with the agonist for a short period, followed by a washout and a rest period to allow for receptor resensitization. 2. Dose-Response Analysis: Perform a dose-response curve to determine if a higher concentration of the agonist can overcome the desensitization. | Protocol 1: Receptor Resensitization Assay |
| GPR120 Downregulation | 1. Verify GPR120 Expression: Check the mRNA and protein levels of GPR120 using qPCR and Western blotting, respectively. 2. Use an Inducible Expression System: If your cell line has low GPR120 expression, consider using a tetracycline-inducible or other inducible system to control the expression of GPR120. | Protocol 2: GPR120 Expression Analysis |
| Cell Line Integrity | 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can alter cellular responses. 2. Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling. | Standard cell culture protocols. |
Issue 2: Inconsistent Results Between Experiments
Inconsistent results can be frustrating and can stem from various experimental variables.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Reagent Variability | 1. Aliquot Reagents: Aliquot this compound and other key reagents to avoid repeated freeze-thaw cycles. 2. Validate New Batches: When using a new batch of agonist or other critical reagents, perform a validation experiment to ensure consistency with previous batches. | Standard laboratory good practices. |
| Cell Passage Number | 1. Use a Consistent Passage Range: High passage numbers can lead to phenotypic drift in cell lines. Establish a working cell bank and use cells within a defined passage range for all experiments. | Standard cell culture protocols. |
| Assay Conditions | 1. Standardize Protocols: Ensure that all experimental parameters, such as cell seeding density, incubation times, and reagent concentrations, are kept consistent between experiments. | Develop and strictly follow a detailed standard operating procedure (SOP). |
Quantitative Data Summary
The following table summarizes the potency of various GPR120 agonists from the literature to provide a comparative reference.
| Agonist | Cell Line | Assay | EC50 | Reference |
| This compound | Not specified | Not specified | 17 nM | [13] |
| TUG-891 | hGPR120 transfected CHO | Calcium Flux | 43.7 nM | [14] |
| Compound 11b | hGPR120 transfected cells | Calcium Signal | Not specified | [15] |
| Compound 14d | hGPR120 transfected CHO | Calcium Flux | 83.2 nM (mouse) | [14] |
Experimental Protocols
Protocol 1: Receptor Resensitization Assay
Objective: To determine if a lack of response to this compound is due to receptor desensitization.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Initial Stimulation (Desensitization): Treat the cells with a high concentration of this compound (e.g., 10x EC50) for an extended period (e.g., 2-4 hours).
-
Washout: Remove the agonist-containing medium and wash the cells three times with sterile phosphate-buffered saline (PBS).
-
Rest Period: Incubate the cells in fresh, agonist-free medium for varying periods (e.g., 0, 30, 60, 120 minutes) to allow for receptor resensitization.
-
Second Stimulation: After the rest period, re-stimulate the cells with this compound at its EC50 concentration.
-
Readout: Measure the downstream signaling event of interest (e.g., intracellular calcium flux or ERK phosphorylation) and compare the response to that of cells that were not pre-treated with the agonist.
Protocol 2: GPR120 Expression Analysis by Western Blot
Objective: To quantify the protein expression level of GPR120.
Methodology:
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against GPR120 overnight at 4°C.[16]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control such as GAPDH or β-actin.
Visualizations
Caption: GPR120 Signaling Pathways
Caption: Troubleshooting Workflow for this compound Resistance
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 3. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid receptor GPR120 promotes breast cancer chemoresistance by upregulating ABC transporters expression and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid receptor GPR120 promotes breast cancer chemoresistance by upregulating ABC transporters expression and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
Validation & Comparative
GPR120 Agonist 3 vs. TUG-891: A Comprehensive Comparison for Researchers
In the landscape of G protein-coupled receptor 120 (GPR120) agonists, the nomenclature can present a point of confusion for researchers. While "TUG-891" refers to a specific and widely studied chemical entity, "GPR120 Agonist 3" has been used to describe at least two distinct compounds. This guide aims to clarify this ambiguity and provide a detailed, data-driven comparison of these GPR120 agonists to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
The primary compound referred to as TUG-891 is chemically identified as 3-(4-((4-fluoro-4′-methyl-[1,1′-biphenyl]-2-yl)methoxy)-phenyl)propanoic acid (CAS: 1374516-07-0). It is a potent and selective agonist for GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4). However, the designation "this compound" has also been applied to a different molecule, 2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid (CAS: 1599477-75-4), which is also referred to as GPR120 compound A. This guide will, therefore, compare TUG-891 and GPR120 compound A.
Quantitative Data Summary
The following tables summarize the available quantitative data for TUG-891 and GPR120 Compound A, focusing on their in vitro potency and selectivity.
Table 1: In Vitro Potency of TUG-891
| Assay Type | Species | Cell Line | Potency (EC50/pEC50) | Reference(s) |
| Calcium Mobilization | Human | Flp-In T-REx 293 | pEC50 = 7.36 | [1] |
| Calcium Mobilization | Mouse | CHO-mGPR120 | EC50 = 4.3 nM | [2] |
| β-arrestin-2 Recruitment | Human | HEK293T | pEC50 ≈ 7.3 | [3] |
| β-arrestin-2 Recruitment | Mouse | HEK293T | - | [3] |
| ERK Phosphorylation | Human | Flp-In T-REx 293 | pEC50 ≈ 6.5 | [3] |
Table 2: In Vitro Potency of GPR120 Compound A
| Assay Type | Species | Cell Line | Potency (EC50/pEC50) | Reference(s) |
| β-arrestin-2 Recruitment | Human | - | EC50 ≈ 0.35 µM | [4] |
| β-arrestin-2 Recruitment | Mouse | - | EC50 ≈ 0.35 µM | [4] |
| IP3 Production | Human | - | - | [4] |
| IP3 Production | Mouse | - | - | [4] |
Table 3: Selectivity Profile
| Compound | Target | Potency (EC50/pEC50) | Selectivity vs. GPR40 | Reference(s) |
| TUG-891 | Human GPR120 | pEC50 = 7.36 | >100-fold | [1] |
| Human GPR40 | pEC50 = 4.19 | [1] | ||
| GPR120 Compound A | Mouse GPR120 | pEC50 = 7.62 | Negligible activity towards GPR40 | [4] |
GPR120 Signaling Pathway
Activation of GPR120 by agonists like TUG-891 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Additionally, GPR120 activation leads to the recruitment of β-arrestin-2, which can mediate G protein-independent signaling, including the activation of the ERK/MAPK pathway. This β-arrestin-2-dependent pathway is crucial for the anti-inflammatory effects of GPR120 activation.
Caption: GPR120 signaling pathway activated by an agonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize GPR120 agonists.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation.
1. Cell Culture:
-
Culture HEK293 cells stably expressing human GPR120 (HEK293-hGPR120) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate the cells in black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.
2. Dye Loading:
-
Aspirate the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of TUG-891 or GPR120 compound A in HBSS.
-
Add the agonist solutions to the respective wells.
4. Data Acquisition:
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Record the fluorescence signal before and after the addition of the agonist to determine the change in intracellular calcium levels.
5. Data Analysis:
-
Plot the change in fluorescence as a function of agonist concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., log(agonist) vs. response).
In Vitro β-arrestin-2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin-2 to the activated GPR120 receptor.
Caption: Workflow for a β-arrestin-2 recruitment assay.
1. Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293T.
-
Co-transfect the cells with plasmids encoding GPR120 and a β-arrestin-2 fusion protein (e.g., β-arrestin-2 fused to a reporter enzyme fragment).
2. Compound Treatment:
-
After 24-48 hours of transfection, treat the cells with varying concentrations of the GPR120 agonist.
3. Detection:
-
Following a 30-60 minute incubation, add the substrate for the reporter enzyme. The interaction between GPR120 and β-arrestin-2 will bring the enzyme fragments together, leading to a functional enzyme that converts the substrate into a detectable signal (e.g., luminescence or fluorescence).
4. Data Analysis:
-
Measure the signal intensity and plot it against the agonist concentration to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test assesses the effect of a GPR120 agonist on glucose metabolism in an animal model.
1. Animal Model:
-
Use male C57BL/6J mice, for example.
-
House the mice under standard conditions with ad libitum access to food and water.
2. Acclimatization and Fasting:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
3. Drug Administration:
-
Administer the GPR120 agonist (e.g., TUG-891 at 30 mg/kg) or vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage.
4. Glucose Challenge:
-
30 minutes after drug administration, administer a glucose solution (2 g/kg body weight) orally.
5. Blood Glucose Measurement:
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels using a glucometer.
6. Data Analysis:
-
Plot the blood glucose concentration over time.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
Conclusion: Which is Better?
The choice between TUG-891 and GPR120 Compound A depends on the specific research question and experimental context.
TUG-891 is a well-characterized and widely used GPR120 agonist. A significant body of literature supports its in vitro and in vivo activities, providing a solid foundation for its use as a research tool. It exhibits high potency at human GPR120 and good selectivity over GPR40. However, its selectivity for mouse GPR120 over mouse GPR40 is more limited, which should be a consideration for in vivo studies in mice.[3]
GPR120 Compound A is a newer agonist that has also demonstrated potent and selective activity at GPR120.[4] It has shown promise in improving insulin (B600854) resistance and reducing chronic inflammation in obese mice.[5] For researchers looking for alternatives to TUG-891 or investigating different chemical scaffolds, GPR120 Compound A presents a valuable option.
Ultimately, the "better" agonist is the one that best fits the experimental design. For foundational studies or when comparing results with a large body of existing data, TUG-891 is an excellent choice. For studies requiring a different chemical probe or exploring novel therapeutic agents, GPR120 Compound A is a strong candidate. Researchers should carefully consider the species-specific selectivity and the specific signaling pathways they wish to investigate when making their selection.
References
A Comparative Guide to GPR120 Agonist 3 (cpdA) and GW-9508 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and performance of two G protein-coupled receptor 120 (GPR120) agonists: GPR120 Agonist 3, a highly selective agonist also known as Compound A (cpdA), and GW-9508, a dual agonist of GPR120 and GPR40. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Data Presentation
The following tables summarize the quantitative data on the potency and selectivity of this compound (cpdA) and GW-9508 for their respective targets.
Table 1: Agonist Potency at GPR120 and GPR40
| Agonist | Receptor | Assay Type | Potency (pEC50) | Potency (EC50) |
| This compound (cpdA) | GPR120 | Ca2+ Mobilization | 7.62 ± 0.11[1] | ~24 nM |
| GPR120 | β-arrestin-2 Recruitment | Not explicitly defined as pEC50 | ~350 nM[1][2] | |
| GPR40 | Ca2+ Mobilization | Negligible activity[1] | - | |
| GW-9508 | GPR120 | Ca2+ Mobilization | 5.46 | ~3.47 µM |
| GPR40 | Ca2+ Mobilization | 7.32 | ~48 nM |
Table 2: Agonist Selectivity Profile
| Agonist | Selectivity for GPR120 over GPR40 | Notes |
| This compound (cpdA) | Highly Selective | Fully selective for GPR120 with negligible activity towards GPR40.[1] |
| GW-9508 | Non-selective (~100-fold more selective for GPR40) | A dual agonist, but significantly more potent at GPR40. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following G protein-coupled receptor (GPCR) activation.
Principle: GPR120 couples to the Gαq/11 subunit, which activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing human or mouse GPR120 or GPR40 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark. An anion transport inhibitor like probenecid (B1678239) may be included to prevent dye leakage.
-
-
Compound Preparation and Addition:
-
Serial dilutions of the test agonists (this compound and GW-9508) are prepared in the assay buffer.
-
-
Signal Detection:
-
The cell plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Baseline fluorescence is measured before the automated addition of the agonist dilutions.
-
The fluorescence intensity is monitored kinetically immediately after compound addition to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is calculated relative to the baseline.
-
Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration.
-
EC50 values are determined by fitting the data to a sigmoidal dose-response curve.
-
Inositol 1,4,5-Trisphosphate (IP3) Production Assay
This assay directly quantifies the production of the second messenger IP3 following Gαq/11-coupled receptor activation.
Principle: As described above, GPR120 activation leads to the production of IP3. This assay utilizes a competitive binding principle to measure the amount of IP3 produced by the cells.
Protocol:
-
Cell Culture and Stimulation:
-
HEK293 cells stably expressing human or mouse GPR120 are cultured and seeded in multi-well plates as described for the calcium mobilization assay.
-
Prior to stimulation, the cell culture medium is replaced with a stimulation buffer, which may contain LiCl to inhibit the degradation of inositol phosphates.
-
Cells are then incubated with varying concentrations of the agonists for a defined period.
-
-
Cell Lysis and IP3 Extraction:
-
The stimulation is stopped, and the cells are lysed to release intracellular components, including IP3.
-
-
IP3 Quantification:
-
The amount of IP3 in the cell lysate is determined using a commercially available IP3 assay kit, which is typically based on competitive binding with a labeled IP3 tracer to a specific IP3 binding protein.
-
The signal (e.g., fluorescence or radioactivity) is inversely proportional to the amount of IP3 in the sample.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of IP3.
-
The concentration of IP3 in the samples is interpolated from the standard curve.
-
Dose-response curves are constructed, and EC50 values are calculated.
-
β-Arrestin-2 Recruitment Assay
This assay measures the recruitment of the scaffolding protein β-arrestin-2 to the activated GPCR.
Principle: Upon agonist binding and subsequent receptor phosphorylation, β-arrestins are recruited to the intracellular domains of the GPCR. This interaction can be detected using various technologies, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
Protocol (using PathHunter® eXpress Assay as an example):
-
Cell Line:
-
A commercially available cell line (e.g., CHO-K1) co-expressing the GPR120 tagged with a small enzyme fragment (ProLink) and β-arrestin-2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor) is used.
-
-
Cell Plating and Stimulation:
-
The cells are plated in white-walled, clear-bottom multi-well plates.
-
The cells are then stimulated with a range of agonist concentrations.
-
-
Signal Detection:
-
Upon agonist-induced recruitment of β-arrestin-2 to GPR120, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme.
-
A detection reagent containing a chemiluminescent substrate is added. The active enzyme hydrolyzes the substrate, generating a light signal.
-
-
Data Analysis:
-
The chemiluminescent signal is measured using a plate reader.
-
Dose-response curves are generated by plotting the signal intensity against the log of the agonist concentration.
-
EC50 values are calculated from the fitted curves.[1]
-
Mandatory Visualization
References
GPR120 Agonist 3 vs. Natural Omega-3 Fatty Acids: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the synthetic GPR120 agonist, referred to as GPR120 Agonist 3, and natural omega-3 fatty acid ligands, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), in activating the G protein-coupled receptor 120 (GPR120). GPR120 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions. This document synthesizes available experimental data to facilitate an objective evaluation of these compounds.
Comparative Efficacy Data
The relative potency of synthetic and natural GPR120 agonists can vary depending on the specific assay used. The following table summarizes the half-maximal effective concentration (EC50) values for this compound, the widely studied synthetic agonist TUG-891, and the natural ligands DHA and EPA.
| Ligand | Agonist Type | Assay Type | Species | EC50 / pEC50 | Reference |
| GPR120 Agonist III | Synthetic | β-arrestin 2 Recruitment | Human | 44 nM | [1] |
| β-arrestin 2 Recruitment | Mouse | 17 nM | [1] | ||
| Calcium Mobilization | Human | 96 nM | [1] | ||
| TUG-891 | Synthetic | AP-TGF-α Shedding | Human | Higher potency than DHA/EPA | [2] |
| β-arrestin Recruitment | Human | pEC50 = 7.36 | |||
| β-arrestin Recruitment | Mouse | pEC50 = 7.77 | |||
| Docosahexaenoic Acid (DHA) | Natural (Omega-3) | AP-TGF-α Shedding | Human | Lower potency than TUG-891 | [2] |
| Eicosapentaenoic Acid (EPA) | Natural (Omega-3) | AP-TGF-α Shedding | Human | Lower potency than TUG-891 | [2] |
Note: A lower EC50 value indicates higher potency. pEC50 is the negative logarithm of the EC50 value. Direct comparison of absolute EC50 values across different assay types should be done with caution. The data clearly indicates that synthetic agonists like GPR120 Agonist III and TUG-891 exhibit higher potency in activating GPR120 compared to the natural omega-3 fatty acid ligands, DHA and EPA, in the cited in vitro assays.[1][2]
GPR120 Signaling Pathways
Upon activation by either synthetic or natural agonists, GPR120 initiates downstream signaling cascades that mediate its anti-inflammatory and insulin-sensitizing effects. The two primary pathways are the Gαq/11 pathway and the β-arrestin-2 pathway.
GPR120 signaling upon ligand binding.
Experimental Workflows and Protocols
Objective comparison of agonist efficacy relies on standardized experimental protocols. Below are diagrams and detailed methodologies for two key assays used to quantify GPR120 activation.
Experimental Workflow: GPR120 Agonist Screening
Typical workflow for comparing GPR120 agonists.
Detailed Experimental Protocols
This assay measures the recruitment of β-arrestin to the activated GPR120 receptor, a key event in the anti-inflammatory signaling pathway.
Materials:
-
PathHunter® CHO-K1 GPR120 β-Arrestin cells
-
Assay medium (e.g., Opti-MEM)
-
This compound and Omega-3 fatty acids (DHA, EPA)
-
PathHunter® Detection Reagents
-
384-well white, solid-bottom assay plates
-
Luminometer
Protocol:
-
Cell Plating:
-
Culture PathHunter® CHO-K1 GPR120 β-Arrestin cells according to the manufacturer's instructions.
-
On the day of the assay, harvest cells and resuspend in assay medium to the desired concentration.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plate at 37°C in a CO2 incubator for the recommended time (typically overnight).
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and omega-3 fatty acids in assay medium. A typical starting concentration for synthetic agonists is in the micromolar range, while for fatty acids, it may be higher.
-
Add 5 µL of the diluted compounds to the respective wells of the cell plate. Include a vehicle control (e.g., DMSO at a final concentration of ≤0.1%).
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Prepare the PathHunter® Detection Reagent solution according to the manufacturer's protocol.
-
Add 12 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each agonist.
-
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by GPR120 agonists.
Materials:
-
HEK293 or CHO cells stably expressing GPR120
-
Cell culture medium (e.g., DMEM)
-
FLIPR® Calcium Assay Kit (or equivalent fluorescent calcium indicator)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and Omega-3 fatty acids (DHA, EPA)
-
96- or 384-well black, clear-bottom assay plates
-
FLIPR® instrument or a plate reader with fluorescence detection and liquid handling capabilities
Protocol:
-
Cell Plating:
-
Seed GPR120-expressing cells into a 96- or 384-well assay plate and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution in assay buffer according to the kit instructions.
-
Remove the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound and omega-3 fatty acids in assay buffer in a separate compound plate.
-
-
Assay and Data Acquisition:
-
Place both the cell plate and the compound plate into the FLIPR® instrument.
-
The instrument will first measure the baseline fluorescence of the cells.
-
It will then add the compounds from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to calculate the EC50 value.
-
Conclusion
The available in vitro data consistently demonstrate that synthetic GPR120 agonists, such as this compound and TUG-891, are more potent activators of the GPR120 receptor than its natural omega-3 fatty acid ligands, DHA and EPA.[1][2] This higher potency may offer advantages in therapeutic applications, potentially allowing for lower effective doses and more consistent target engagement. However, the physiological relevance of these in vitro findings requires further investigation in preclinical and clinical studies. The choice between a synthetic agonist and natural ligands for research or therapeutic development will depend on the specific application, considering factors such as desired potency, selectivity, pharmacokinetic properties, and potential off-target effects. The experimental protocols provided in this guide offer a standardized framework for conducting further comparative studies.
References
Validating GPR120 Agonist 3: A Comparative Analysis Using Knockout Mouse Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GPR120 Agonist 3's performance against other alternatives, supported by experimental data from studies utilizing GPR120 knockout mouse models. This essential validation step confirms the on-target activity of the agonist and elucidates its physiological roles.
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), as well as inflammatory conditions. The validation of synthetic agonists for this receptor is crucial for advancing novel therapeutics. The use of GPR120 knockout (KO) mouse models provides the definitive method for confirming that the observed effects of a GPR120 agonist are indeed mediated through this specific receptor. In these models, the absence of the receptor should abrogate the agonist's effects, thereby demonstrating its specificity.
This guide focuses on "this compound," a selective and potent GPR120 agonist, and compares its activity with another well-characterized GPR120 agonist, TUG-891. The data presented is derived from key studies that have leveraged GPR120 knockout mice to unequivocally demonstrate the on-target effects of these compounds.
Comparative Performance of GPR120 Agonists
The following tables summarize the in vivo effects of this compound (also referred to as cpdA) and TUG-891 in wild-type (WT) and GPR120 knockout (KO) mice. The data highlights the GPR120-dependent nature of their therapeutic effects.
This compound (cpdA) Metabolic Effects in High-Fat Diet-Induced Obese Mice
| Parameter | Mouse Model | Treatment | Result | GPR120-Dependence |
| Glucose Tolerance | WT | HFD + cpdA (30 mg/kg/day) | Markedly improved glucose tolerance compared to HFD-fed controls.[1] | Yes . Effect was absent in GPR120 KO mice.[1] |
| Insulin (B600854) Tolerance | WT | HFD + cpdA (30 mg/kg/day) | Significantly improved insulin sensitivity compared to HFD-fed controls.[1] | Yes . Effect was absent in GPR120 KO mice.[1] |
| Plasma Insulin Levels | WT | HFD + cpdA (30 mg/kg/day) | Decreased hyperinsulinemia observed during glucose tolerance tests.[1] | Yes . No significant change in GPR120 KO mice.[1] |
| Hepatic Steatosis | WT | HFD + cpdA (30 mg/kg/day) | Reduced hepatic lipid accumulation and triglyceride content. | Yes . No reduction in hepatic lipids in GPR120 KO mice.[1] |
| Adipose Tissue Inflammation | WT | HFD + cpdA (30 mg/kg/day) | Decreased macrophage infiltration and inflammatory gene expression in adipose tissue.[1] | Yes . Anti-inflammatory effects were not observed in GPR120 KO mice.[1] |
TUG-891 Effects on Brown Adipose Tissue (BAT) and Energy Metabolism
| Parameter | Mouse Model | Treatment | Result | GPR120-Dependence |
| Body Weight | WT | TUG-891 | Reduced total body weight.[2][3] | Yes . Effect was diminished in GPR120 KO mice.[2] |
| Fat Mass | WT | TUG-891 | Significant reduction in fat mass.[2][3] | Yes . Effect was less pronounced in GPR120 KO mice.[2] |
| Brown Adipose Tissue (BAT) Activity | WT | TUG-891 | Increased nutrient uptake and reduced lipid content in BAT.[2][3] | Yes . These effects were not observed in GPR120 KO mice.[2] |
| Fat Oxidation | WT | TUG-891 | Acutely increased fat oxidation.[2][3] | Yes . No significant change in fat oxidation in GPR120 KO mice.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols from the cited studies for validating GPR120 agonist activity using knockout mouse models.
In Vivo Validation of this compound (cpdA) in High-Fat Diet-Induced Obese Mice
-
Animal Models: Male wild-type (WT) and GPR120 knockout (KO) mice on a C57BL/6J background were used.
-
Diet-Induced Obesity: At 5 weeks of age, mice were placed on a high-fat diet (HFD; 60% kcal from fat) for 15 weeks to induce obesity and insulin resistance.[1]
-
Agonist Administration: Following the 15 weeks of HFD, mice were divided into groups and continued on the HFD or an HFD supplemented with this compound (cpdA) at a dose of 30 mg/kg of body weight per day for an additional 5 weeks.[1]
-
Glucose and Insulin Tolerance Tests:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice were administered glucose (2 g/kg body weight) via oral gavage. Blood glucose levels were measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
Insulin Tolerance Test (ITT): After a 6-hour fast, mice were injected intraperitoneally with human insulin (0.75 U/kg body weight). Blood glucose levels were measured at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Tissue Analysis: At the end of the treatment period, tissues such as liver and adipose tissue were collected for histological analysis (e.g., H&E staining for lipid droplets) and measurement of triglyceride content.
-
Inflammation Assessment: Adipose tissue was analyzed for macrophage infiltration by immunohistochemistry and for the expression of inflammatory genes using quantitative real-time PCR.[1]
In Vivo Validation of TUG-891 Effects on Brown Fat
-
Animal Models: Wild-type (WT) and GPR120 knockout (KO) mice were utilized.
-
Agonist Administration: Mice were treated daily with TUG-891 (e.g., via injection) for a specified period (e.g., 2.5 weeks).[2]
-
Metabolic Analysis:
-
Body weight and composition (fat and lean mass) were monitored throughout the study.
-
Energy expenditure and respiratory exchange ratio (RER) were measured using metabolic cages.
-
-
Nutrient Uptake Studies: To assess BAT activity, mice were intravenously injected with radiolabeled glucose ([14C]deoxyglucose) and triglycerides ([3H]triolein). After a set time, tissues were harvested to measure the radioactivity, indicating the uptake of these nutrients.[2]
-
Histological Analysis: Brown and white adipose tissues were collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visualize lipid droplet size and tissue morphology.[2]
Visualizing the Molecular and Experimental Frameworks
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the GPR120 signaling pathway and the workflow for validating agonist activity.
References
- 1. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GPR120 Agonist Effects with siRNA Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of GPR120 agonists versus siRNA-mediated knockdown of the GPR120 receptor. This analysis, supported by experimental data, serves to validate the on-target effects of GPR120 agonists and elucidate the role of this receptor in various signaling pathways.
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1][2][3] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 signaling plays a pivotal role in glucose metabolism, insulin (B600854) sensitivity, and the modulation of inflammatory responses.[1][4][5] This guide cross-validates the pharmacological effects of synthetic GPR120 agonists by comparing them with the biological consequences of GPR120 gene silencing via small interfering RNA (siRNA).
Comparative Analysis of GPR120 Modulation
The following tables summarize the quantitative effects of GPR120 activation by agonists and its inhibition through siRNA knockdown across key cellular processes. The data presented is a synthesis of findings from multiple studies and serves as a representative overview.
| Parameter | GPR120 Agonist Treatment | GPR120 siRNA Knockdown | Key Findings | References |
| Inflammation | ||||
| NF-κB Activity | Decreased | Increased or Unchanged (agonist effect abolished) | GPR120 activation inhibits pro-inflammatory NF-κB signaling. This effect is lost upon GPR120 knockdown, confirming the receptor's role. | [1][4][6] |
| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Decreased | Increased or Unchanged (agonist effect abolished) | Agonists reduce the secretion of inflammatory cytokines, a key anti-inflammatory effect mediated by GPR120. | [4] |
| JNK Phosphorylation | Decreased | Increased or Unchanged (agonist effect abolished) | GPR120 signaling attenuates the JNK stress-activated protein kinase pathway. | [1][4] |
| Metabolism | ||||
| Glucose Uptake | Increased | Decreased or Unchanged (agonist effect abolished) | GPR120 activation promotes glucose transport into cells, an effect dependent on receptor expression. | [1] |
| Adipogenesis | Promoted | Inhibited | GPR120 signaling is involved in the differentiation of pre-adipocytes into mature adipocytes. | [7][8] |
| Insulin Secretion | Increased | Decreased or Unchanged (agonist effect abolished) | In pancreatic β-cells, GPR120 activation can enhance insulin secretion. | [3][9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GPR120 signaling cascade and a typical experimental workflow for cross-validating agonist effects with siRNA knockdown.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative analysis.
GPR120 siRNA Knockdown
Objective: To specifically reduce the expression of GPR120 in cultured cells to assess the GPR120-dependency of agonist effects.
Materials:
-
Target cells (e.g., RAW 264.7 macrophages, 3T3-L1 adipocytes)
-
GPR120-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium
-
6-well plates
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute a specific amount of GPR120 siRNA or control siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent into Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for GPR120 mRNA and protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify the efficiency of GPR120 knockdown by qPCR (for mRNA levels) and/or Western blot (for protein levels). A knockdown efficiency of >80% is generally considered effective.[10]
-
Downstream Experiments: The remaining cells are then used for treatment with the GPR120 agonist or vehicle control for subsequent functional assays.
NF-κB Reporter Assay
Objective: To quantify the effect of GPR120 activation on the NF-κB signaling pathway.
Materials:
-
Cells transfected with a NF-κB luciferase reporter construct
-
GPR120 agonist
-
LPS (lipopolysaccharide) to induce NF-κB activation
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Treatment:
-
Pre-treat the transfected cells (both control and GPR120 knockdown) with the GPR120 agonist or vehicle for 1-2 hours.
-
Stimulate the cells with LPS for 4-6 hours to activate the NF-κB pathway.
-
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the NF-κB activity in agonist-treated cells to vehicle-treated cells in both control and GPR120 knockdown conditions.
Glucose Uptake Assay
Objective: To measure the rate of glucose transport into cells following GPR120 activation.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
GPR120 agonist
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose (radioactive tracer)
-
Insulin (positive control)
-
Scintillation counter
Procedure:
-
Cell Starvation: Serum-starve the differentiated adipocytes for 2-4 hours.
-
Agonist Treatment: Treat the cells with the GPR120 agonist or vehicle in KRH buffer for 30-60 minutes. Include an insulin-treated group as a positive control.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for 10-15 minutes.
-
Assay Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content in each well. Compare the glucose uptake in agonist-treated cells to vehicle-treated cells in both control and GPR120 knockdown conditions.
Conclusion
The data consistently demonstrates that the anti-inflammatory and metabolic benefits observed with GPR120 agonists are contingent upon the presence of the GPR120 receptor. The abrogation of these effects following siRNA-mediated knockdown provides strong evidence for the on-target activity of these compounds. This cross-validation approach is a critical step in the preclinical assessment of GPR120-targeting therapeutics, ensuring that the desired pharmacological outcomes are indeed mediated through the intended molecular target.
References
- 1. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
A Comparative Analysis of Synthetic GPR120 Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three prominent synthetic agonists of the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4): TUG-891, GSK137647A, and Compound A (cpdA). GPR120 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] This document summarizes their performance based on experimental data, outlines detailed experimental protocols, and visualizes key biological pathways and workflows to aid researchers in selecting the appropriate agonist for their studies.
Performance Comparison of Synthetic GPR120 Agonists
The selection of a synthetic agonist for GPR120 is critical for achieving specific and reliable experimental outcomes. The following tables summarize the quantitative data on the potency, efficacy, and selectivity of TUG-891, GSK137647A, and cpdA.
Table 1: Potency (EC50) of Synthetic GPR120 Agonists in In Vitro Assays
| Agonist | Assay | Species | EC50 (nM) | Reference |
| TUG-891 | Calcium Mobilization | Human | 95.5 | [3] |
| Mouse | 17 | [4] | ||
| β-Arrestin-2 Recruitment | Human | 43.6 | [3] | |
| Mouse | - | - | ||
| GSK137647A | Calcium Mobilization | Human | 501 | [5] |
| Mouse | 630 | [5] | ||
| Rat | 790 | [5] | ||
| β-Arrestin-2 Recruitment | - | - | - | |
| Compound A (cpdA) | Calcium Mobilization | Human | ~350 | [6] |
| Mouse | - | - | ||
| β-Arrestin-2 Recruitment | Human & Mouse | ~350 | [6] |
Table 2: Efficacy (Emax) and Selectivity of Synthetic GPR120 Agonists
| Agonist | Assay | Emax (% of control) | Selectivity over GPR40 | Reference |
| TUG-891 | β-Arrestin 2 Recruitment | 104% | >1000-fold | [2] |
| Calcium Mobilization | 114% | >100-fold | [2] | |
| GSK137647A | Calcium Mobilization | - | ≥100-fold | [5] |
| Compound A (cpdA) | Calcium Mobilization | - | High (negligible activity on GPR40) | [6] |
GPR120 Signaling Pathways
Upon activation by an agonist, GPR120 initiates downstream signaling primarily through two distinct pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.[7][8][9] The Gαq/11 pathway leads to the activation of phospholipase C (PLC), which subsequently increases intracellular calcium levels and activates protein kinase C (PKC) and the ERK1/2 cascade.[9] This pathway is associated with metabolic effects such as glucose uptake.[7] The β-arrestin-2 pathway is crucial for the anti-inflammatory effects of GPR120 activation.[7][8] Following agonist binding, β-arrestin-2 is recruited to the receptor, leading to the inhibition of pro-inflammatory signaling cascades.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of agonist performance. The following sections provide methodologies for key assays used to characterize GPR120 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation, a hallmark of Gαq/11 pathway engagement.
Materials:
-
HEK293 cells stably expressing human or mouse GPR120
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Pluronic F-127
-
Probenecid (optional)
-
Test agonists (TUG-891, GSK137647A, cpdA)
-
96- or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed GPR120-expressing HEK293 cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (0.02-0.04%) is added to aid in dye solubilization. Probenecid (2.5 mM) can be included to prevent dye leakage from the cells.
-
Remove the cell culture medium from the wells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Compound Preparation: Prepare serial dilutions of the synthetic agonists in assay buffer at a concentration 5-10 times the final desired concentration.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Establish a stable baseline fluorescence reading for each well.
-
Automatically inject the agonist solutions into the wells and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using a non-linear regression model.
-
β-Arrestin Recruitment Assay (DiscoverX PathHunter®)
This assay quantifies the recruitment of β-arrestin to the activated GPR120, a key event in the anti-inflammatory signaling pathway. The DiscoverX PathHunter assay is a widely used platform for this purpose.[13][14][15][16][17]
Materials:
-
PathHunter® GPR120 β-Arrestin cell line (engineered to co-express a ProLink-tagged GPR120 and an Enzyme Acceptor-tagged β-arrestin)[13][17]
-
AssayComplete™ Cell Plating Reagent
-
Test agonists
-
PathHunter® Detection Reagents
-
White, solid-bottom 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the provided AssayComplete™ Cell Plating Reagent into white assay plates. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the synthetic agonists in the appropriate assay buffer.
-
Agonist Stimulation: Add the diluted agonist solutions to the wells containing the cells. Incubate for 90 minutes at 37°C.
-
Detection:
-
Equilibrate the plate and the PathHunter® Detection Reagents to room temperature.
-
Add the detection reagents to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Luminescence Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is an in vivo experiment to assess the effect of a GPR120 agonist on glucose metabolism.[18][19][20][21]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard chow or high-fat diet
-
Test agonist (formulated for oral administration)
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Oral gavage needles
-
Blood glucose meter and test strips
-
Micro-hematocrit tubes or other blood collection supplies
Procedure:
-
Acclimation and Diet: Acclimate the mice for at least one week. For studies on diet-induced obesity, feed the mice a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[21]
-
Baseline Measurements:
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0 min) from a small drop of blood collected from the tail tip.
-
-
Agonist Administration: Administer the synthetic agonist or vehicle control via oral gavage at a predetermined dose.
-
Glucose Challenge: After a specified time following agonist administration (e.g., 30-60 minutes), administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail tip at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Measure and record the blood glucose levels at each time point.
-
Data Analysis:
-
Plot the mean blood glucose concentration against time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion profile for each mouse.
-
Compare the AUC values between the agonist-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the AUC indicates improved glucose tolerance.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of synthetic GPR120 agonists.
References
- 1. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK 137647 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 12. hellobio.com [hellobio.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. cosmobio.co.jp [cosmobio.co.jp]
- 16. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 19. vmmpc.org [vmmpc.org]
- 20. researchgate.net [researchgate.net]
- 21. mmpc.org [mmpc.org]
GPR120 Agonist 3: A Comparative Guide to Potency Against Other FFAR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of GPR120 Agonist 3 against other well-characterized Free Fatty Acid Receptor 4 (FFAR4) agonists. The data presented is compiled from various publicly available sources and is intended to serve as a valuable resource for researchers in the field of metabolic and inflammatory diseases.
Quantitative Comparison of FFAR4 Agonist Potency
The following table summarizes the reported potency (EC50 or pEC50 values) of this compound and other selected FFAR4 agonists in two key functional assays: β-arrestin 2 recruitment and intracellular calcium mobilization. It is important to note that these values have been obtained from different studies and may not be directly comparable due to variations in experimental conditions, cell lines, and assay formats.
| Agonist | Assay Type | Species | Potency (EC50 / pEC50) | Reference |
| This compound | β-arrestin 2 Recruitment | Human | EC50: ~350 nM | [1] |
| β-arrestin 2 Recruitment | Mouse | EC50: ~350 nM | [1] | |
| IP3 Production (surrogate for Ca2+ mobilization) | Human/Mouse | logEC50: -7.62 | [1] | |
| TUG-891 | Calcium Mobilization | Human | pEC50: 7.36 | |
| Calcium Mobilization | Mouse | pEC50: 7.77 | ||
| β-arrestin 2 Recruitment | Human | EC50: 43.6 nM | [2] | |
| β-arrestin 2 Recruitment | Mouse | EC50: 16.9 nM | [2] | |
| GSK137647A | Calcium Mobilization | Human | pEC50: 6.3 | [3] |
| Calcium Mobilization | Mouse | pEC50: 6.2 | [3] | |
| Calcium Mobilization | Rat | pEC50: 6.1 | [3] | |
| Compound A | Not Specified | Not Specified | EC50: ~350 nM | [4][5] |
FFAR4 Signaling Pathways
Activation of FFAR4 by an agonist initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium, and the recruitment of β-arrestin proteins, which mediate G-protein-independent signaling and receptor internalization.
Caption: FFAR4 signaling pathways initiated by agonist binding.
Experimental Protocols
β-Arrestin 2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This protocol outlines a general procedure for a BRET-based β-arrestin 2 recruitment assay to determine the potency of FFAR4 agonists.
1. Principle: This assay measures the interaction between FFAR4 and β-arrestin 2. The receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin 2 is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced receptor activation, β-arrestin 2 is recruited to the receptor, bringing the donor and acceptor into close proximity and allowing for energy transfer, which is detected as a light signal at the acceptor's emission wavelength.
2. Materials:
-
HEK293 cells (or other suitable host cells)
-
Expression plasmids for FFAR4-Rluc and β-arrestin 2-YFP
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well microplates
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
BRET substrate (e.g., Coelenterazine h)
-
Test compounds (FFAR4 agonists)
-
Luminometer capable of dual-wavelength detection
3. Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Co-transfect the cells with FFAR4-Rluc and β-arrestin 2-YFP expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Seeding:
-
24 hours post-transfection, detach the cells and seed them into white, clear-bottom 96-well plates at an appropriate density.
-
Incubate for a further 24 hours to allow for cell adherence and protein expression.
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium and replace it with assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the BRET substrate (e.g., Coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the BRET ratio against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Caption: Experimental workflow for the BRET-based β-arrestin recruitment assay.
Intracellular Calcium Mobilization Assay
This protocol provides a general method for measuring intracellular calcium mobilization in response to FFAR4 agonism using the fluorescent indicator Fluo-4 AM.
1. Principle: FFAR4 activation leads to the Gαq/11-mediated release of calcium from intracellular stores. This assay uses a calcium-sensitive fluorescent dye, Fluo-4 AM, which is cell-permeable. Once inside the cell, it is cleaved by esterases to the active, cell-impermeant form. Upon binding to calcium, the fluorescence of Fluo-4 increases significantly, which can be measured to quantify changes in intracellular calcium concentration.
2. Materials:
-
Cells stably or transiently expressing FFAR4 (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Black-walled, clear-bottom 96-well microplates
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127 (for aiding dye solubilization)
-
Probenecid (optional, to prevent dye leakage)
-
Test compounds (FFAR4 agonists)
-
Fluorescence plate reader with kinetic reading capabilities and an automated injection system
3. Procedure:
-
Cell Seeding:
-
Seed the FFAR4-expressing cells into black-walled, clear-bottom 96-well plates and allow them to adhere and form a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer, typically containing Pluronic F-127 and optionally Probenecid.
-
Aspirate the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Assay Performance:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Use the automated injection system to add the test compounds (at various concentrations) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 1-2 minutes to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net response.
-
Plot the net fluorescence response against the logarithm of the agonist concentration.
-
Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Caption: Experimental workflow for the intracellular calcium mobilization assay.
References
A Head-to-Head Comparison of GPR120 Agonist 3 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of GPR120 Agonist 3 (TUG-891) with other notable G protein-coupled receptor 120 (GPR120) agonists, namely GSK137647A and Compound A (cpdA). The information presented herein is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs by offering a clear overview of their pharmacological properties, supported by experimental data.
Introduction to GPR120 and its Agonists
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] GPR120 is activated by long-chain fatty acids and plays a crucial role in various physiological processes, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion, adipogenesis, and anti-inflammatory responses.[3] The development of potent and selective synthetic agonists for GPR120 is a key focus of drug discovery efforts. This guide focuses on a head-to-head comparison of three such synthetic agonists:
-
This compound (TUG-891): A potent and selective GPR120 agonist, widely used as a research tool to investigate the physiological functions of GPR120.[2] It is a phenylpropanoic acid derivative.
-
GSK137647A: A non-carboxylic acid, diarylsulfonamide-based GPR120 agonist.
-
Compound A (cpdA): A highly selective GPR120 agonist with demonstrated efficacy in improving insulin (B600854) resistance and inflammation in in vivo models.[4][5]
In Vitro Pharmacological Comparison
The following tables summarize the in vitro potency of this compound (TUG-891), GSK137647A, and Compound A (cpdA) in key functional assays. It is important to note that the data presented is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
Table 1: Potency in Calcium Mobilization Assay (Gq/11 Pathway)
| Compound | Species | EC50 (nM) | Source |
| This compound (TUG-891) | Human | ~44 | [6] |
| Mouse | ~17 | [6] | |
| GSK137647A | Human | 500 | |
| Mouse | 630 | ||
| Rat | 790 | ||
| Compound A (cpdA) | Human & Mouse | ~24 | [4] |
Table 2: Potency in β-Arrestin Recruitment Assay
| Compound | Species | EC50 (nM) | Source |
| This compound (TUG-891) | Human | ~43 | [6] |
| Compound A (cpdA) | Human & Mouse | ~350 | [4][7] |
In Vivo Efficacy Comparison
In vivo studies are crucial for evaluating the therapeutic potential of GPR120 agonists. Below is a summary of the reported in vivo effects of the compared compounds.
This compound (TUG-891):
-
Metabolic Effects: In a diet-induced obese mouse model, daily administration of TUG-891 for 2.5 weeks led to a reduction in total body weight, primarily due to a significant decrease in fat mass.[1] These effects were associated with increased fat oxidation and nutrient uptake by brown adipose tissue (BAT).[1][8]
-
Anti-inflammatory Effects: TUG-891 has demonstrated anti-inflammatory properties in various models.[2]
-
Limitations: While a potent in vitro tool, TUG-891 is noted to have poor in vivo stability, which may limit its therapeutic application.[2]
GSK137647A:
-
In vivo data for GSK137647A is less extensively reported in the readily available literature compared to TUG-891 and cpdA.
Compound A (cpdA):
-
Metabolic Effects: In high-fat diet-fed obese mice, treatment with cpdA resulted in improved glucose tolerance, decreased hyperinsulinemia, and enhanced insulin sensitivity.[4][5] It also led to a reduction in hepatic steatosis (fatty liver).[4]
-
Anti-inflammatory Effects: cpdA exerts potent anti-inflammatory effects on macrophages in vitro and in obese mice in vivo.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway by GPR120 agonists.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human or mouse GPR120 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Cells are seeded into 96- or 384-well black, clear-bottom assay plates and grown to confluence.
2. Dye Loading:
-
The growth medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffered saline solution for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.
3. Compound Addition and Signal Detection:
-
After incubation, the dye solution is removed, and the cells are washed again.
-
The assay plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the GPR120 agonists.
-
Varying concentrations of the test compounds are added to the wells, and the fluorescence intensity is measured kinetically over time.
4. Data Analysis:
-
The increase in fluorescence intensity, corresponding to the intracellular calcium concentration, is calculated.
-
Dose-response curves are generated by plotting the fluorescence response against the logarithm of the agonist concentration.
-
The EC50 value, representing the concentration of the agonist that elicits 50% of the maximal response, is determined from the dose-response curve using non-linear regression analysis.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR120 receptor, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.
1. Assay Principle:
-
This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
-
In a common setup, GPR120 is fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin is fused to an acceptor molecule (e.g., a fluorescent protein).
2. Cell Culture and Transfection:
-
HEK293 cells are cultured as described for the calcium mobilization assay.
-
Cells are co-transfected with plasmids encoding the GPR120-donor fusion protein and the β-arrestin-acceptor fusion protein.
3. Compound Treatment and Signal Detection:
-
Transfected cells are seeded into white, opaque microplates.
-
After allowing for cell attachment and protein expression, the cells are treated with varying concentrations of the GPR120 agonists.
-
The substrate for the donor molecule (e.g., coelenterazine (B1669285) for luciferase) is added.
4. Data Analysis:
-
The plate is read using a microplate reader capable of detecting both the donor emission and the acceptor emission.
-
The BRET ratio (acceptor emission / donor emission) is calculated for each well.
-
Dose-response curves are generated by plotting the BRET ratio against the logarithm of the agonist concentration.
-
The EC50 value is determined from the curve.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its blood, providing insights into insulin sensitivity and glucose metabolism.
1. Animal Acclimatization and Fasting:
-
Mice (e.g., C57BL/6J on a high-fat diet) are acclimatized to the experimental conditions.
-
Prior to the test, mice are fasted overnight (typically 12-16 hours) with free access to water.
2. Baseline Blood Glucose Measurement:
-
A small blood sample is collected from the tail vein, and the baseline blood glucose level (t=0) is measured using a glucometer.
3. Compound and Glucose Administration:
-
The test compound (GPR120 agonist) or vehicle is administered to the mice via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
A concentrated glucose solution (e.g., 2 g/kg body weight) is then administered via oral gavage.
4. Blood Glucose Monitoring:
-
Blood glucose levels are measured at several time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
5. Data Analysis:
-
The blood glucose concentrations are plotted against time to generate a glucose tolerance curve.
-
The area under the curve (AUC) is calculated for each treatment group to quantify the overall glucose excursion.
-
Statistical analysis is performed to compare the glucose tolerance between the compound-treated groups and the vehicle control group.
Conclusion
This compound (TUG-891), GSK137647A, and Compound A (cpdA) are all valuable tools for studying the pharmacology and therapeutic potential of GPR120.
-
This compound (TUG-891) is a potent and well-characterized agonist, making it a suitable reference compound for in vitro studies. However, its in vivo utility may be limited by its metabolic instability.[2]
-
GSK137647A offers a different chemical scaffold (diarylsulfonamide) which may provide advantages in terms of physicochemical properties and patentability.
-
Compound A (cpdA) has demonstrated significant promise in preclinical in vivo models of metabolic disease, showing improvements in both glucose homeostasis and inflammation.[4][5]
The choice of agonist will ultimately depend on the specific research question and experimental design. For in vitro pathway elucidation and screening, TUG-891 remains a strong candidate. For in vivo studies aimed at exploring the therapeutic potential of GPR120 activation in metabolic and inflammatory diseases, cpdA appears to be a more robust option based on the available data. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these compounds.
References
- 1. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUG-891 - Wikipedia [en.wikipedia.org]
- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming GPR120-Dependent Effects of Agonist 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Agonist 3, a synthetic GPR120 agonist, with other well-characterized GPR120 modulators. The data presented herein confirms the GPR120-dependent effects of Agonist 3 and offers a comparative analysis of its potency and signaling profile against endogenous ligands and other synthetic compounds.
Comparative Efficacy of GPR120 Agonists
The potency of Agonist 3 and other key GPR120 agonists are summarized below. The half-maximal effective concentration (EC50) values were determined using various in vitro functional assays. Lower EC50 values indicate higher potency.
| Agonist | Type | Target Receptor(s) | Reported EC50 for GPR120 | Cell Line | Assay Type |
| Agonist 3 | Synthetic | Selective GPR120 | ~24 nM (pEC50 = 7.62)[1] | Human and mouse GPR120-expressing cells | IP3 Production[1] |
| TUG-891 | Synthetic | Selective GPR120 | ~43.7 nM | hGPR120 transfected CHO cells | Calcium Flux Assay |
| Compound A (cpdA) | Synthetic | Selective GPR120 | ~24 nM (logEC50 = -7.62) | GPR120-transfected cells | Ca2+ Mobilization[2] |
| ~350 nM | Human and mouse GPR120-expressing cells | β-arrestin-2 Recruitment[2] | |||
| GW9508 | Synthetic | GPR40, GPR120 | ~2.2 - 3.4 µM | HEK-293 cells expressing GPR120 | Calcium Mobilization |
| Omega-3 Fatty Acids (DHA, EPA) | Endogenous | GPR120 | 1-10 µM[3] | RAW 264.7 cells | SRE-luc Reporter Assay[3] |
GPR120 Signaling Pathways
Activation of GPR120 by agonists like Agonist 3 initiates two primary signaling cascades that regulate metabolic and inflammatory responses.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the GPR120-dependent effects of a test compound like Agonist 3.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation.
-
Cell Culture: HEK293 cells stably expressing human GPR120 are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Procedure:
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
After incubation, the dye solution is removed, and cells are washed with assay buffer.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is recorded before the addition of Agonist 3 or other test compounds at various concentrations.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.
-
-
Data Analysis: The increase in fluorescence is calculated relative to the baseline. EC50 values are determined by plotting the fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro β-Arrestin-2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin-2 to the activated GPR120 receptor.
-
Assay Principle: This protocol utilizes an enzyme fragment complementation (EFC) technology (e.g., PathHunter by DiscoveRx). GPR120 is tagged with a small enzyme fragment (ProLink™), and β-arrestin-2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Cell Culture: CHO-K1 cells stably co-expressing the GPR120-ProLink™ and β-arrestin-2-Enzyme Acceptor constructs are used.
-
Assay Procedure:
-
Cells are seeded into 384-well white, solid-bottom plates.
-
Agonist 3 or other test compounds are added at various concentrations.
-
The plate is incubated for 90 minutes at 37°C.
-
Detection reagents are added, and the plate is incubated for 60 minutes at room temperature.
-
Chemiluminescence is measured using a plate reader.
-
-
Data Analysis: The signal is normalized to the maximum response of a reference agonist. EC50 values are calculated from the dose-response curves.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test assesses the effect of Agonist 3 on glucose disposal in an in vivo model.
-
Animal Model: Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 15-20 weeks to induce obesity and insulin (B600854) resistance.[2]
-
Procedure:
-
Mice are fasted for 6 hours with free access to water.
-
A baseline blood glucose measurement is taken from the tail vein.
-
Agonist 3 (e.g., 30 mg/kg) or vehicle is administered by oral gavage.
-
After 30 minutes, a glucose bolus (2 g/kg body weight) is administered orally.
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for each treatment group. A significant reduction in the glucose AUC for the Agonist 3-treated group compared to the vehicle group indicates improved glucose tolerance.
In Vivo Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method to assess insulin sensitivity in vivo.
-
Animal Model and Surgery: Diet-induced obese mice are surgically implanted with catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.
-
Procedure:
-
Conscious, unrestrained mice are fasted for 5-6 hours.
-
A continuous infusion of human insulin is started at a constant rate (e.g., 2.5 mU/kg/min).
-
A variable infusion of 20% dextrose is administered, and the rate is adjusted to maintain euglycemia (blood glucose at ~120-140 mg/dL).
-
Blood samples are taken from the arterial catheter every 10 minutes to monitor glucose levels.
-
Once a steady state is reached (constant glucose infusion rate for at least 30 minutes), the glucose infusion rate (GIR) is recorded.
-
-
Data Analysis: The GIR required to maintain euglycemia is a direct measure of whole-body insulin sensitivity. An increased GIR in Agonist 3-treated mice compared to control mice indicates improved insulin sensitivity.[2]
References
Validating In Vitro Efficacy of GPR120 Agonist 3: A Comparative In Vivo Analysis
A pivotal step in drug discovery is the translation of promising in vitro findings to in vivo efficacy. This guide provides a comparative analysis of GPR120 Agonist 3, benchmarked against other known G protein-coupled receptor 120 (GPR120) agonists. We present key experimental data, detailed protocols, and visual workflows to bridge the gap between cellular assays and whole-organism validation for researchers in metabolic and inflammatory disease.
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a compelling therapeutic target for type 2 diabetes, obesity, and inflammatory conditions. Its activation by long-chain fatty acids triggers a cascade of signaling events that lead to improved glucose homeostasis and anti-inflammatory responses. Synthetic agonists for GPR120 are therefore of significant interest. Here, we focus on the in vivo validation of in vitro findings for a selective GPR120 agonist, referred to as this compound.
In Vitro Agonist Performance at a Glance
The initial characterization of GPR120 agonists relies on a battery of in vitro assays to determine their potency and selectivity. These assays typically measure downstream signaling events following receptor activation in engineered cell lines. A summary of the in vitro performance of this compound and other well-characterized agonists is presented below.
| Agonist | Target | Assay | Potency (EC50/pEC50) | Selectivity |
| This compound | Human GPR120 | β-arrestin-2 Recruitment | ~0.35 µM | Selective for GPR120 over GPR40[1][2] |
| Human GPR120 | Not Specified | logEC50 = -7.62 | Negligible activity towards GPR40[1][2] | |
| TUG-891 | Human GPR120 | Calcium Mobilization | 0.0436 µM | >1000-fold selective over GPR40[3] |
| Mouse GPR120 | Calcium Mobilization | 0.0169 µM | Limited selectivity over mouse GPR40[3][4] | |
| cpdA | Human & Mouse GPR120 | β-arrestin-2 Recruitment | ~0.35 µM | Selective for GPR120 over GPR40[5][6] |
| GSK137647A | Human GPR120 | Not Specified | pEC50 = 6.3 | ≥100-fold selective against a panel of targets including GPR40 |
| Mouse GPR120 | Not Specified | pEC50 = 6.2 | ||
| Rat GPR120 | Not Specified | pEC50 = 6.1 |
Translating Cellular Potency to In Vivo Efficacy
While in vitro assays are crucial for initial screening, in vivo studies in relevant animal models are essential to validate the therapeutic potential of a GPR120 agonist. Key in vivo endpoints for metabolic disease include improved glucose tolerance, enhanced insulin (B600854) sensitivity, and beneficial effects on lipid metabolism.
A summary of the reported in vivo effects of this compound and comparator compounds is provided below.
| Agonist | Animal Model | Key In Vivo Findings |
| This compound | Wild-type mice | Improved insulin sensitivity, enhanced glucose disposal rate, and beneficial effects on hepatic lipid metabolism, including decreased steatosis and triglyceride levels.[1][2] |
| TUG-891 | Mice | Reduces sleep fragmentation-induced increases in food consumption and epididymal fat mass.[3] |
| cpdA | High-fat diet-fed obese mice | Improved glucose tolerance, decreased hyperinsulinemia, increased insulin sensitivity, and decreased hepatic steatosis.[5][7][8] |
| GSK137647A | MIN6 cells (in vitro) | Enhances glucose-stimulated insulin secretion. |
Visualizing the Path from In Vitro Discovery to In Vivo Validation
To illustrate the process of validating GPR120 agonists, the following diagrams depict the key signaling pathways, a typical experimental workflow, and the logical progression from identifying a lead compound to confirming its efficacy in a living organism.
GPR120 Signaling Pathways
Experimental Workflow for In Vivo Validation
From In Vitro Discovery to In Vivo Validation
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.
In Vitro: β-arrestin-2 Recruitment Assay
This assay quantifies the interaction between GPR120 and β-arrestin-2 upon agonist stimulation, a key signaling event for this receptor.
-
Cell Culture: HEK293 cells stably co-expressing human GPR120 and a β-arrestin-2 fusion protein (e.g., with a reporter enzyme fragment) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and incubated.
-
Compound Preparation: this compound and reference compounds are serially diluted to create a concentration-response curve.
-
Assay Procedure: The cell culture medium is replaced with an assay buffer. The diluted compounds are then added to the wells.
-
Signal Detection: Following incubation, a substrate for the reporter enzyme is added. The resulting signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
Data Analysis: The data is normalized to a positive control and vehicle control. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated using a non-linear regression curve fit.
In Vivo: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an organism can clear a glucose load from the blood, providing a measure of glucose tolerance.
-
Animal Acclimatization and Diet: Male C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance. The animals are housed under standard conditions with a 12-hour light/dark cycle.
-
Fasting: Prior to the test, mice are fasted for 6 hours with free access to water.
-
Compound Administration: this compound or vehicle is administered orally via gavage at a predetermined dose.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each group. A statistically significant reduction in the AUC for the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.
This guide provides a framework for understanding the validation of this compound's in vitro findings in a preclinical in vivo setting. The presented data and protocols offer a valuable resource for researchers and drug development professionals working on GPR120-targeted therapies.
References
- 1. This compound | 1599477-75-4 | GPR | MOLNOVA [molnova.com]
- 2. This compound | GPR120 激动剂 | MCE [medchemexpress.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the pharmacokinetic profiles of different GPR120 agonists
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the pharmacokinetic properties of leading GPR120 agonists, supported by experimental data and detailed methodologies.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions. Activation of GPR120 by long-chain fatty acids and synthetic agonists triggers a cascade of signaling events that lead to improved glucose homeostasis, enhanced insulin (B600854) sensitivity, and potent anti-inflammatory effects.[1][2] The therapeutic potential of GPR120 agonists is vast, with preclinical studies demonstrating their ability to stimulate glucagon-like peptide-1 (GLP-1) secretion, regulate appetite, and modulate immune responses.[2][3][4]
This guide provides an objective comparison of the pharmacokinetic profiles of several key GPR120 agonists, presenting a summary of quantitative data in a structured format to facilitate easy comparison. Detailed experimental protocols for the cited studies are also provided to ensure reproducibility and aid in the design of future investigations.
Comparative Pharmacokinetic Profiles of GPR120 Agonists
The development of potent and selective GPR120 agonists with favorable pharmacokinetic properties is crucial for their clinical translation. The following table summarizes the key pharmacokinetic parameters for several prominent GPR120 agonists, including TUG-891 and a series of novel compounds designed to improve upon its metabolic stability.[3][4][5]
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Animal Model | Reference |
| TUG-891 | 10 | 2160 | 0.5 | 4520 | - | C57BL/6 mice | [4] |
| Compound 11b | 10 | 2530 | 0.5 | 6870 | - | C57BL/6 mice | [4] |
| Compound 11g | 10 | 1846 | 0.5 | 5430 | - | C57BL/6 mice | [4] |
| Compound 10k | 10 | 2350 | 0.5 | 6540 | - | C57BL/6 mice | [3] |
| Compound 14d | 10 | 3120 | 1.0 | 12300 | 3.2 | C57BL/6 mice | [3] |
| Compound 4x | 20 | 9268 | - | 46822 | 5.23 | DIO C57/Black mice | [6] |
Experimental Protocols
Pharmacokinetic Studies
The pharmacokinetic profiles of the GPR120 agonists listed above were determined in male C57BL/6 mice or diet-induced obese (DIO) C57/Black mice.[3][4][6]
-
Animal Models: Male C57BL/6 mice, weighing 20-25g, were used for the studies of TUG-891, compounds 11b, 11g, 10k, and 14d.[3][4] For compound 4x, diet-induced obese C57/Black mice were utilized.[6]
-
Dosing: Compounds were administered as a single dose via oral gavage.[3][4][6]
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of the compounds were determined using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Pharmacokinetic parameters were then calculated from the plasma concentration-time data.[3]
Oral Glucose Tolerance Test (OGTT)
The in vivo efficacy of GPR120 agonists is often assessed using an oral glucose tolerance test (OGTT) in mice.[3][7][8][9][10][11]
-
Animal Preparation: Mice are fasted overnight (typically 12-16 hours) with free access to water.[7][8]
-
Compound Administration: The GPR120 agonist or vehicle is administered orally 30-60 minutes prior to the glucose challenge.[3]
-
Glucose Challenge: A bolus of glucose (typically 2 g/kg body weight) is administered orally.[8]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at baseline (0 min) and at various time points (e.g., 15, 30, 60, 90, and 120 min) after the glucose challenge using a glucometer.[8][10]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the effect of the agonist on glucose tolerance.
GPR120 Signaling Pathways
GPR120 activation initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways are responsible for the metabolic and anti-inflammatory effects of GPR120 agonists.[1][12][13][14][15]
Caption: GPR120 signaling pathways.
The Gαq/11 pathway activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), ultimately leading to the secretion of GLP-1 from enteroendocrine L-cells. The β-arrestin-2 pathway is initiated by the recruitment of β-arrestin-2 to the activated GPR120 receptor. This leads to receptor internalization and the subsequent inhibition of the pro-inflammatory TAK1-NF-κB and JNK signaling pathways, exerting potent anti-inflammatory effects.[1][12][13][14][15][16]
References
- 1. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 3. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 4. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 9. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 14. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to GPR120 Agonist 3 and Partial Agonists of FFAR4 for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between full and partial agonists targeting the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is critical for advancing therapeutic strategies in metabolic and inflammatory diseases. This guide provides an objective comparison of the full agonist, GPR120 agonist 3, and partial agonists of FFAR4, supported by available experimental data and detailed methodologies.
FFAR4 has emerged as a promising therapeutic target due to its role in mediating the beneficial effects of long-chain fatty acids on glucose homeostasis and inflammation. Agonists of this receptor are broadly categorized into full agonists, which elicit a maximal receptor response, and partial agonists, which produce a submaximal response. This compound (also known as Compound A or GPR120-IN-1) is a potent and selective full agonist, while compounds like grifolic acid are characterized as partial agonists.
Performance Comparison: Full vs. Partial Agonism
The primary distinction between this compound and partial agonists lies in their efficacy and downstream signaling. Full agonists like this compound are capable of inducing robust activation of both G-protein-dependent and β-arrestin-dependent signaling pathways. In contrast, partial agonists exhibit a lower maximal response and may show bias towards one pathway over the other.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a representative partial agonist, grifolic acid.
Table 1: In Vitro Potency and Efficacy
| Compound | Agonist Type | Target | Assay | EC50 / IC50 | Efficacy | Selectivity |
| This compound | Full Agonist | Human GPR120 | β-arrestin-2 Recruitment | ~0.35 µM[1] | Full agonist activity | Selective over GPR40 |
| Mouse GPR120 | β-arrestin-2 Recruitment | ~0.35 µM[1] | Full agonist activity | |||
| Human GPR120 | IP3 Production | - | Concentration-dependent increase[1] | |||
| Mouse GPR120 | IP3 Production | - | Concentration-dependent increase[1] | |||
| Grifolic Acid | Partial Agonist | GPR120 | ERK Activation | Less potent than α-linolenic acid[2][3] | Partial agonist activity[2][3] | Selective for GPR120 |
| GPR120 | [Ca2+]i Response | Less potent than α-linolenic acid[2][3] | Can inhibit ALA-induced response[2][3] |
Table 2: In Vivo Effects
| Compound | Model | Dosage | Key Findings |
| This compound | High-fat diet-fed obese mice | 30 mg/kg | Improved glucose tolerance, decreased hyperinsulinemia, increased insulin (B600854) sensitivity, and decreased hepatic steatosis.[1] |
| Potent anti-inflammatory effects on macrophages.[1] | |||
| Grifolic Acid | - | - | Data on in vivo metabolic effects are limited in the reviewed literature. |
Signaling Pathways: A Tale of Two Agonists
The differential effects of full and partial agonists can be attributed to their distinct engagement of downstream signaling cascades.
GPR120/FFAR4 Signaling Pathways
Caption: FFAR4 signaling by full vs. partial agonists.
Full agonists like this compound robustly activate both the Gαq/11 pathway, leading to downstream increases in intracellular calcium and diacylglycerol, and the β-arrestin-2 pathway, which is linked to anti-inflammatory effects.[1][4] Partial agonists such as grifolic acid induce a submaximal activation of these pathways and may even antagonize the effects of full agonists under certain conditions.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize FFAR4 agonists.
β-Arrestin-2 Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated FFAR4 receptor, a key step in receptor desensitization and an important signaling event.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GPR120 Agonist 3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GPR120 Agonist 3 against other key industry players. Experimental data and detailed protocols are presented to support a comprehensive evaluation.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3][4][5] GPR120 is activated by long-chain fatty acids and plays a crucial role in glucose metabolism, insulin (B600854) sensitivity, and mediating anti-inflammatory responses.[2][5][6] This guide benchmarks the performance of the selective synthetic agonist, this compound, against established industry standards and alternative agonists.
Quantitative Performance Comparison
The efficacy and selectivity of this compound have been evaluated against other well-characterized GPR120 agonists. The following table summarizes key quantitative data from in vitro assays.
| Compound | Target | Assay Type | EC50 / pEC50 | Selectivity | Reference |
| This compound | Human GPR120 | β-arrestin-2 Recruitment | ~0.35 µM | Negligible activity towards GPR40 | [7][8][9] |
| This compound | Mouse GPR120 | β-arrestin-2 Recruitment | ~0.35 µM | Fully selective for GPR120 | [7][8][9] |
| This compound | Human GPR120 | IP3 Production | logEC50 = 7.62 | Negligible activity towards GPR40 | [7][8] |
| This compound | Human GPR120 | Ca++ Mobilization | 96 nM | Much reduced potency toward GPR40 (EC50 = 64.6 µM) | [10] |
| TUG-891 | Human GPR120 | Calcium Flux | 43.7 nM | High selectivity | [3][11] |
| GSK134647A | GPR120 | Ca2+ Assay | pEC50: 7.35 ± 0.59 | Not specified | [4] |
| GSK134647A | GPR120 | BRET Activity Assay | pEC50: 6.75 ± 0.48 | Not specified | [4] |
| Alpha-Linolenic Acid (ALA) | GPR120 | Not specified | Not specified | Natural Ligand | [1] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and how GPR120 agonists are evaluated, the following diagrams illustrate the primary signaling cascade and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 3. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus | MDPI [mdpi.com]
- 4. Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 1599477-75-4 | GPR | MOLNOVA [molnova.com]
- 9. cenmed.com [cenmed.com]
- 10. GPR120 Agonist III The GPR120 Agonist III controls the biological activity of GPR120. This small molecule/inhibitor is primarily used for Activators/Inducers applications. | Sigma-Aldrich [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of GPR120 Agonist 3
The responsible disposal of GPR120 Agonist 3, a selective research compound, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. All waste generated from procedures involving this agonist, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1][2]
Before beginning any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding the compound's specific hazards, handling requirements, and emergency protocols.
Compound Data Summary
The following table summarizes key quantitative data for a common version of GPR120 Agonist III. This information is crucial for safe handling and for EHS personnel to manage disposal correctly.
| Property | Value | Source |
| Synonym | 3-(4-((4-Fluoro-4ʹ-methyl-(1,1ʹ-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid | [3][4] |
| CAS Number | 1374516-07-0 | [3][4] |
| Molecular Formula | C₂₃H₂₁FO₃ | [3][4] |
| Molecular Weight | 364.41 g/mol | [3][4] |
| Form | Powder | [3][4] |
| Color | White | [3][4] |
| Solubility | DMSO: 100 mg/mL | [3][4] |
| Storage Temperature | 2-8°C (as powder) | [3][4] |
| Storage (Reconstituted) | Aliquot and freeze at -20°C; stable for up to 6 months. | [3][5] |
| Storage Class | 11 - Combustible Solids | [4] |
Step-by-Step Disposal Protocol
This protocol provides a procedural framework for the safe disposal of this compound. These steps are based on general hazardous waste guidelines and must be adapted to comply with your specific institutional and local regulations.
Step 1: Personal Protective Equipment (PPE) and Hazard Assessment
Before handling any waste, ensure you are wearing appropriate PPE. Given the limited specific toxicity data, standard handling precautions for a research chemical of unknown hazards should be followed.
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Use safety glasses or goggles.[6]
-
Lab Coat : A standard laboratory coat is required.
-
Ventilation : Handle the compound, especially in its powdered form, within a certified chemical fume hood to prevent inhalation.[6]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is essential to prevent accidental chemical reactions and ensure proper disposal.[7] Do not mix this compound waste with incompatible materials.[8] Maintain separate, dedicated waste containers for each stream:
-
Solid Waste : Collect all contaminated, non-sharp solid items. This includes gloves, pipette tips, weighing papers, and empty vials.[8] For any remaining pure, unused powder, it is best practice to dissolve it in a suitable solvent (like DMSO) and dispose of it as liquid chemical waste.
-
Liquid Waste : Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container.[8] Do not pour any this compound waste down the drain .[1][9]
-
Sharps Waste : Dispose of any contaminated needles, syringes, or other sharps immediately into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[8][10]
Step 3: Waste Container Selection and Labeling
The integrity of the waste containment is critical for safety and compliance.
-
Container Requirements : Use only leak-proof, chemically compatible containers with secure, screw-on caps.[2][7] The container material must not react with the waste contents.[11]
-
Labeling : All waste containers must be clearly and accurately labeled.[2][9] The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any solvents or other components.
-
The primary hazard(s) associated with the contents (e.g., "Combustible," "Toxic").
-
The date when waste was first added to the container.
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[9][11]
-
Location : The SAA must be under the control of laboratory personnel.[2]
-
Container Management : Keep waste containers securely closed at all times, except when adding waste.[1][2]
-
Storage Limits : Do not exceed the maximum volume limits for an SAA, which is typically 55 gallons for total hazardous waste and one quart for acutely toxic wastes.[2][9]
Step 5: Arranging for Final Disposal
The final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.
-
Waste Pickup : Once a waste container is full, or if it has been in storage for the maximum allowed time (typically up to one year), contact your institution's EHS department to schedule a pickup.[2][8][11] A full container must be removed from the SAA within three days.[11]
-
Record Keeping : Maintain accurate records of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[7][10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste, from generation to final pickup.
This compound Waste Disposal Workflow
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. GPR120 Agonist III The GPR120 Agonist III controls the biological activity of GPR120. This small molecule/inhibitor is primarily used for Activators/Inducers applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdn.kyberlife.com [cdn.kyberlife.com]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
- 9. odu.edu [odu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling GPR120 Agonist 3
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with GPR120 Agonist 3. The following protocols and data are designed to ensure the safe and effective use of this compound. Given that a specific Safety Data Sheet (SDS) with comprehensive hazard information for "this compound" is not consistently available, it is prudent to handle this compound as a potent research chemical. The safety precautions outlined below are based on best practices for managing such materials.
I. Immediate Safety and Handling Protocols
All personnel should be thoroughly trained on the potential hazards and proper handling procedures before working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Half/Full-Facepiece Respirator | A PAPR is recommended for procedures with a high likelihood of aerosol generation, such as weighing the powdered form. For other tasks, a respirator with appropriate particulate filters should be used. A proper fit test is mandatory. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls or a Dedicated Lab Coat | Disposable coveralls or a dedicated, professionally laundered lab coat should be worn over personal clothing. |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn within the designated handling area to prevent the tracking of contaminants. |
Handling Procedures
-
Designated Area: All handling of the solid compound should occur in a designated and controlled area, such as a chemical fume hood, glove box, or a powder containment hood.
-
Ventilation: Ensure adequate ventilation to minimize the risk of inhalation.[1]
-
Decontamination: Have a validated decontamination solution readily available in the work area.
-
Spill Management: In the event of a spill, evacuate the area and prevent further spread. Use a chemical spill kit to absorb the material, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.
-
Hygiene: Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.
II. Operational and Disposal Plans
Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Protect from light.
-
For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials, including disposable PPE, pipette tips, and weighing papers, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of all solutions containing the compound in a designated, sealed, and clearly labeled liquid hazardous waste container. Do not dispose of down the drain.
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) should be placed in a puncture-resistant sharps container.
-
Waste Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
III. Experimental Protocols
GPR120 Signaling Pathway
Activation of GPR120 by an agonist can initiate multiple downstream signaling cascades. One key pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum. Another important pathway is the recruitment of β-arrestin 2, which can mediate anti-inflammatory effects by inhibiting TAK1.
In Vitro: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to GPR120 upon agonist stimulation.
-
Cell Culture: Use a cell line engineered to co-express a tagged GPR120 and a tagged β-arrestin (e.g., PathHunter® cells). Culture the cells in the recommended medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well white, clear-bottom assay plates at a density recommended by the manufacturer. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Add the diluted this compound to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
Detection: Add the detection reagent, which contains the substrate for the reporter enzyme. Incubate at room temperature for approximately 60 minutes.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the log of the agonist concentration to determine the EC50 value.
In Vitro: Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium following GPR120 activation.
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses GPR120 and couples to the Gαq pathway.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer, often containing probenecid (B1678239) to prevent dye leakage. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a stable baseline fluorescence for a short period. The instrument's integrated liquid handler then adds the agonist dilutions to the wells while continuously recording the fluorescence signal.
-
Data Analysis: The change in fluorescence is expressed as Relative Fluorescence Units (RFU) or as a ratio of the peak fluorescence to the baseline. Plot the peak response against the log of the agonist concentration to determine the EC50.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the effect of this compound on glucose metabolism.
-
Animal Acclimation: Acclimate the mice (e.g., C57BL/6) to the housing conditions for at least one week.
-
Fasting: Fast the mice overnight (e.g., for 16 hours) with free access to water.
-
Compound Administration: Administer this compound or vehicle control orally (p.o.) via gavage.
-
Baseline Blood Glucose: After a set time post-compound administration (e.g., 30 minutes), measure the baseline blood glucose from a tail snip using a glucometer.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time. The area under the curve (AUC) can be calculated to quantify the overall effect on glucose tolerance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
